Product packaging for 6-Methyl-2-phenylpyrimidin-4-ol(Cat. No.:CAS No. 13514-79-9)

6-Methyl-2-phenylpyrimidin-4-ol

Cat. No.: B079232
CAS No.: 13514-79-9
M. Wt: 186.21 g/mol
InChI Key: BQXCSFIZYMLIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methyl-2-phenylpyrimidin-4-ol is a versatile pyrimidine-based building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of nucleic acids and is present in a wide array of bioactive molecules, making it a privileged structure in the development of new therapeutic agents . Key Research Applications: Antimicrobial Agent Development: This compound serves as a key synthetic intermediate for creating novel derivatives with demonstrated antibacterial and antifungal properties. Research indicates that structurally similar 4,6-disubstituted-2-phenylpyrimidines exhibit potent activity against a range of microbial strains . Anticancer Research: As a core scaffold, it is utilized in the design and synthesis of hybrid molecules, such as benzimidazole-pyrimidine hybrids, which have shown potent anticancer activities with IC50 values in the nanomolar range against various human cancer cell lines . Chemical Synthesis: The compound is a valuable precursor in multi-step organic synthesis, including the construction of more complex heterocyclic systems and potential kinase inhibitors, leveraging its reactive pyrimidin-4-ol group for further functionalization . Mechanism of Action & Research Value: The biological activity of pyrimidine derivatives often involves interaction with critical enzymatic targets. These compounds can function as kinase inhibitors, COX inhibitors, or intercalate with DNA, disrupting vital cellular processes in pathogens or cancer cells. The specific substitutions on the pyrimidine core, such as the 6-methyl and 2-phenyl groups in this molecule, are crucial for modulating its electronic properties, lipophilicity, and overall binding affinity in structure-activity relationship (SAR) studies . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B079232 6-Methyl-2-phenylpyrimidin-4-ol CAS No. 13514-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXCSFIZYMLIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345390
Record name 6-Methyl-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13514-79-9
Record name 6-Methyl-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13514-79-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-Methyl-2-phenylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in numerous therapeutic agents, and understanding the synthesis and properties of its derivatives is crucial for the advancement of novel pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Strategic Importance and Applications of Pyrimidin-4-ol Scaffolds

The pyrimidine nucleus is a fundamental building block in a vast array of biologically active molecules, including nucleic acids and various vitamins.[3] Consequently, synthetic pyrimidine derivatives have been extensively explored for their therapeutic potential, exhibiting a wide range of pharmacological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The this compound structure, in particular, combines the key pyrimidinol core with a phenyl substituent, a common feature in many centrally acting agents and kinase inhibitors. A thorough understanding of its synthesis and characterization is therefore a critical first step in the exploration of its potential as a lead compound in drug discovery programs.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and efficient method for the synthesis of this compound is a base-catalyzed cyclocondensation reaction, a variant of the classical Biginelli reaction.[4] This one-pot synthesis involves the reaction of ethyl acetoacetate with benzamidine hydrochloride in the presence of a suitable base.

Causality Behind Experimental Choices

The choice of reactants and conditions is dictated by the underlying reaction mechanism. Ethyl acetoacetate serves as the 1,3-dicarbonyl component, providing the C4, C5, and C6 atoms of the pyrimidine ring, along with the methyl group at the 6-position. Benzamidine provides the N1 and C2 atoms, as well as the phenyl group at the 2-position. A base, such as sodium ethoxide, is crucial for deprotonating the benzamidine hydrochloride to the free benzamidine base and for promoting the initial condensation and subsequent cyclization steps. Ethanol is a common solvent as it readily dissolves the reactants and the sodium ethoxide base.

Reaction Mechanism

The reaction proceeds through a series of well-established steps:

  • Deprotonation: The base (e.g., ethoxide) deprotonates the benzamidine hydrochloride to generate the free benzamidine base.

  • Nucleophilic Attack: The more nucleophilic nitrogen of benzamidine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then attacks the ester carbonyl, leading to a cyclic intermediate.

  • Aromatization: Subsequent elimination of ethanol and tautomerization leads to the formation of the stable this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product EAA Ethyl Acetoacetate Adduct Initial Adduct EAA->Adduct Benzamidine Benzamidine HCl FreeBase Free Benzamidine Benzamidine->FreeBase Base Base (e.g., NaOEt) Base->Benzamidine Deprotonation FreeBase->EAA Nucleophilic Attack CyclicInt Cyclic Intermediate Adduct->CyclicInt Intramolecular Cyclization Product This compound CyclicInt->Product Elimination & Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system, with clear steps for synthesis, isolation, and purification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl Acetoacetate130.146.51 g (6.45 mL)50
Benzamidine Hydrochloride156.617.83 g50
Sodium Metal22.991.15 g50
Absolute Ethanol46.07100 mL-
Deionized Water18.02As needed-
Acetic Acid60.05As needed-

Procedure:

  • Preparation of Sodium Ethoxide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add 1.15 g of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 7.83 g of benzamidine hydrochloride. Stir the mixture until the solid dissolves. Then, add 6.51 g (6.45 mL) of ethyl acetoacetate dropwise to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Precipitation: Carefully pour the concentrated reaction mixture into 200 mL of ice-cold water with stirring.

  • Acidification: Acidify the aqueous solution by the dropwise addition of glacial acetic acid until the pH is approximately 6-7. A white to off-white precipitate of the crude product will form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water.

  • Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. If any insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Comprehensive Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on established principles and data from structurally similar compounds.

Physical Properties
PropertyPredicted Value
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointExpected to be >200 °C
Spectroscopic Analysis

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

The proton NMR spectrum is predicted to show the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Broad Singlet1H-OHThe acidic proton of the hydroxyl group, often broad and downfield.
7.9 - 8.1Multiplet2HPhenyl H (ortho)Protons on the phenyl ring ortho to the pyrimidine ring, deshielded.
7.4 - 7.6Multiplet3HPhenyl H (meta, para)Protons on the phenyl ring meta and para to the pyrimidine ring.
~6.0Singlet1HC5-HThe proton on the pyrimidine ring at the 5-position.
~2.2Singlet3HC6-CH₃The protons of the methyl group at the 6-position of the pyrimidine ring.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

The carbon NMR spectrum is predicted to display the following signals:

Chemical Shift (δ, ppm)AssignmentRationale
~165C4Carbonyl-like carbon of the pyrimidinol ring.
~162C2Carbon attached to the phenyl group and two nitrogen atoms.
~158C6Carbon attached to the methyl group.
~135Phenyl C (ipso)Quaternary carbon of the phenyl ring attached to the pyrimidine.
~130Phenyl C (para)Para carbon of the phenyl ring.
~128Phenyl C (ortho/meta)Ortho and meta carbons of the phenyl ring.
~100C5Carbon at the 5-position of the pyrimidine ring.
~20C6-CH₃Carbon of the methyl group.

Infrared (IR) Spectroscopy (KBr Pellet):

The IR spectrum will provide key information about the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-2800 (broad)O-H stretchHydroxyl group (-OH)
~3050C-H stretchAromatic C-H
~2950C-H stretchMethyl C-H
~1660C=O stretchPyrimidinone tautomer
~1600, 1580, 1480C=C and C=N stretchAromatic and pyrimidine rings

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

TechniqueExpected m/z
Electrospray Ionization (ESI+)187.08 [M+H]⁺

Experimental Workflow and Data Validation

The successful synthesis and characterization of this compound rely on a logical and systematic workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis cluster_validation Final Validation Start Starting Materials (Ethyl Acetoacetate, Benzamidine HCl) Reaction Cyclocondensation Reaction Start->Reaction Workup Work-up & Isolation Reaction->Workup Purification Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP Final Pure this compound NMR->Final IR->Final MS->Final MP->Final

Caption: Overall experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The detailed protocol, grounded in established chemical principles, offers a reliable method for obtaining this valuable heterocyclic compound. The predicted characterization data serve as a benchmark for researchers to validate their results. The successful synthesis of this pyrimidinol derivative opens avenues for further investigation into its potential applications in medicinal chemistry and drug discovery, contributing to the development of novel therapeutic agents.

References

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Methyl-2-phenylpyrimidin-4-ol and its Derivatives

The pyrimidine ring system, a fundamental diazine heterocycle, is a privileged scaffold in medicinal chemistry. Its presence at the core of nucleobases like cytosine, thymine, and uracil underscores its biological significance.[1] This inherent biocompatibility has made synthetic pyrimidine derivatives a focal point of drug discovery, leading to a vast array of compounds with diverse pharmacological activities.[1][2] Among these, the this compound core represents a particularly versatile and fruitful starting point for the development of novel therapeutic agents. Its straightforward synthesis and amenable structure allow for systematic chemical modifications, enabling the exploration of structure-activity relationships and the optimization of biological effects. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of this compound and its derivatives, tailored for researchers and professionals in the field of drug development.

Synthetic Strategies: From Core Structure to Diverse Derivatives

The foundational this compound structure is typically synthesized via a cyclocondensation reaction. A common and efficient method involves the reaction of ethyl acetoacetate (a β-ketoester) with benzamidine hydrochloride in the presence of a base, such as sodium ethoxide. This approach allows for the direct construction of the pyrimidinone ring.

Derivatization of this core scaffold is key to unlocking its diverse biological potential. Key modification sites include:

  • The C4-hydroxyl group: This group can be alkylated, arylated, or converted to a thioether, allowing for the introduction of various functionalities. It also allows for the synthesis of fused heterocyclic systems.

  • The C2-phenyl ring: Substitution on this ring with electron-donating or electron-withdrawing groups can significantly modulate the electronic properties and steric profile of the molecule, impacting target binding.[3][4]

  • The N1 and N3 positions: Alkylation or acylation at these nitrogen atoms can influence solubility and interaction with biological targets.

  • The C5 position: This position can be functionalized to introduce additional groups that can form key interactions with enzyme active sites or receptors.

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies A Ethyl Acetoacetate + Benzamidine HCl B Cyclocondensation (Base, e.g., NaOEt) A->B C 6-Methyl-2-phenyl- pyrimidin-4-ol (Core) B->C D Alkylation / Arylation (at C4-OH) C->D Core Scaffold E Substitution (on C2-Phenyl Ring) C->E Core Scaffold F N-Alkylation (at N1/N3) C->F Core Scaffold G Functionalization (at C5) C->G Core Scaffold H Diverse Library of Bioactive Derivatives D->H E->H F->H G->H

Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting activity against a range of human cancer cell lines.[1][5][6] The mechanism of action often involves the inhibition of key enzymes that are dysregulated in cancer, such as protein kinases and deubiquitinases.

Mechanism of Action: Enzyme Inhibition
  • Kinase Inhibition: Several pyrimidine derivatives have been identified as potent inhibitors of crucial cell cycle kinases. For instance, analogs of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one were developed as inhibitors of CDC7 kinase, a key regulator of DNA replication initiation.[7] Other derivatives have shown selective inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[8][9]

  • Deubiquitinase (DUB) Inhibition: The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA damage response and a promising anticancer target. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of USP1/UAF1, leading to decreased cell survival in non-small cell lung cancer models.[10] This inhibition correlates with increased monoubiquitination of PCNA, a key cellular marker.[10]

Signaling Pathway: CDC7 in Cell Cycle Regulation

G cluster_origin Replication Origin G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 MCM MCM Complex (Inactive) MCM->S Phosphorylation CDC7 CDC7 Kinase CDC7->MCM Inhibitor Pyrimidine Derivative Inhibitor->CDC7 Inhibition

Caption: Inhibition of CDC7 kinase by pyrimidine derivatives blocks the G1/S phase transition.

Summary of In Vitro Anticancer Activity
Compound ClassTargetCancer Cell LineIC50 / ActivityReference
4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-onesCDC7 KinaseVariousSAR-dependent[7]
2-amino-4,6-dimethylpyrimidin-5-ol derivativesFGFR4Hep3B (HCC)Selective inhibition[8][9]
N-benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1Non-small cell lungNanomolar IC50[10]
6-chloro-4-fluoroalkylamino-2-heteroarylpyrimidinesUndisclosedVariousPotent in vitro/in vivo[6]
Dihydropyrimidinone (DHPM) derivatives-A549, MCF-7Growth inhibition[5][11]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyrimidine derivatives have emerged as a promising class of anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators.[12][13][14]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and the subsequent reduction in pro-inflammatory prostaglandin E2 (PGE2) production.[12] They can also suppress the expression and activity of other crucial mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[12][15] This multifaceted approach allows for effective dampening of the inflammatory response.

Pathway: Arachidonic Acid Cascade and COX Inhibition

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2) (Pro-inflammatory) COX->PGs Inflam Inflammation (Pain, Swelling, Fever) PGs->Inflam Inhibitor Pyrimidine Derivative Inhibitor->COX Inhibition

Caption: Pyrimidine derivatives can inhibit COX enzymes, blocking prostaglandin synthesis.

Summary of Anti-inflammatory Activity
Compound ClassAssayActivityReference
6-aryl-2-S-benzylthiopyrimidinesCarrageenan-induced paw edema24-31% inhibition[13]
5-(pyrimidinyloxymethyl)-1,3,4-oxadiazolesCarrageenan-induced paw edemaMore active than aspirin[14]
Pyrano[2,3-d]pyrimidinesIn vitro COX-2 inhibitionIC50 = 0.04 µmol[12]
2-(pyrrol-1-yl)-3-phenylpropanoic acidLPS-induced inflammationDecreased serum TNF-α[16]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat bacterial and fungal infections. Pyrimidine derivatives have consistently shown promise in this area, with various analogs demonstrating potent activity against a wide range of pathogens.[1][2][3][4][17]

Spectrum of Activity
  • Antibacterial: Activity has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[2][11][18] Some derivatives show efficacy comparable or superior to standard antibiotics like ampicillin and ciprofloxacin.[18]

  • Antifungal: Antifungal properties have been observed against clinically relevant fungi such as Candida albicans and Aspergillus niger.[2][11][19]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

One established mechanism for the antibacterial action of certain pyrimidine analogs is the inhibition of dihydrofolate reductase (DHFR).[18] DHFR is a vital enzyme in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis and survival. Inhibiting this enzyme effectively halts bacterial proliferation.

Summary of Antimicrobial Activity
Compound ClassOrganismActivity (MIC)Reference
Tetrahydro-6-methylpyrimidine carboxylatesE. coli, S. aureus25 µg/mL[18]
Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-dihydropyrimidineA. flavus, C. albicans16-32 µg/mL[19]
Fused Pyrimidine DerivativesB. subtilis, E. coliActive[2]
3-methylpyrimidine compoundsVarious bacteria & fungiStructure-dependent[4]

Diverse Enzyme Inhibition and Other Activities

Beyond the major areas of anticancer, anti-inflammatory, and antimicrobial research, derivatives of this compound have been investigated as inhibitors of various other enzymes with therapeutic relevance.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Fused pyrazolopyrimidine derivatives have been designed as potent DPP-4 inhibitors for the treatment of type-2 diabetes, with some compounds showing IC50 values in the low nanomolar range (21.4-59.8 nM), comparable to the approved drug Sitagliptin.[20][21]

  • Acetylcholinesterase (AChE) Inhibition: Certain 6-phenyl pyrimidine derivatives have shown moderate inhibitory activity against AChE, a key target in Alzheimer's disease therapy. The most active compound reported had an IC50 of 90.1 µM.[22]

  • Plant Growth Stimulation: In an interesting application outside of human medicine, novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have demonstrated significant plant growth stimulant activities, ranging from 46-93% compared to the standard, heteroauxin.[23]

Experimental Protocols: Validated Methodologies

Protocol 1: In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[16]

  • Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac, 25 mg/kg), and Test groups (pyrimidine derivatives at various doses).

  • Compound Administration: Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Workflow for a Typical Enzyme Inhibition Assay

G A Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound B Pre-incubation: Enzyme + Test Compound (Varying Concentrations) A->B C Initiate Reaction: Add Substrate B->C D Incubate at Optimal Temperature and Time C->D E Stop Reaction (e.g., add quenching agent) D->E F Detect Product Formation (e.g., Spectrophotometry, Fluorimetry) E->F G Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 F->G

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. The derivatives stemming from this core structure exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and specific enzyme-inhibitory effects. The ease of synthetic modification allows for fine-tuning of these activities, providing a robust platform for developing lead compounds.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives with promising phenotypic activity.

  • Lead Optimization: Improving the potency, selectivity, and pharmacokinetic profiles of lead compounds through iterative structure-activity relationship studies.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease contexts, such as neurodegenerative and metabolic disorders.

  • Development of Drug Delivery Systems: Formulating optimized compounds to enhance their bioavailability and therapeutic efficacy.

The versatility and proven biological relevance of this compound and its derivatives ensure that this chemical class will remain an active and exciting area of investigation for drug development professionals for years to come.

References

A Technical Guide to the Spectroscopic Characterization of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound 6-Methyl-2-phenylpyrimidin-4-ol (C₁₁H₁₀N₂O, MW: 186.21 g/mol ). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It emphasizes the causal logic behind spectral interpretation, particularly addressing the pivotal role of keto-enol tautomerism in this class of heterocyclic compounds. By integrating detailed experimental protocols with expert analysis, this guide serves as a self-validating reference for the unambiguous structural elucidation of pyrimidin-4-ol derivatives.

Introduction: The Structural Challenge of Pyrimidinols

This compound is a heterocyclic compound belonging to the pyrimidine family, a core scaffold in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] The accurate structural confirmation of such molecules is a non-negotiable prerequisite for any meaningful biological or pharmaceutical investigation. Spectroscopic analysis provides the empirical foundation for this confirmation.

A critical feature of pyrimidin-4-ols is their existence as an equilibrium mixture of tautomers: the hydroxyl (-ol) form and the keto (-one) form (6-methyl-2-phenylpyrimidin-4(3H)-one). This dynamic equilibrium profoundly influences the resulting spectroscopic data, and understanding it is key to a correct interpretation. This guide will dissect the mass, infrared, and nuclear magnetic resonance spectra through the lens of this tautomerism, providing a robust framework for analysis.

Figure 1: Keto-enol tautomerism of this compound.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the first-line technique to confirm the molecular weight and infer the elemental composition of a synthesized compound.[1] For a molecule like this compound, which contains basic nitrogen atoms, electrospray ionization in positive mode is highly effective.

Experimental Protocol: ESI-Q-TOF
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The acid promotes protonation.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • Analysis: Acquire the full scan mass spectrum from m/z 50 to 500. For fragmentation analysis (MS/MS), isolate the protonated parent ion and subject it to Collision-Induced Dissociation (CID) with nitrogen gas.

Data Analysis and Fragmentation Pathway

The primary goal is to identify the protonated molecule, [M+H]⁺. For C₁₁H₁₀N₂O, the expected monoisotopic mass is 186.0793, resulting in an [M+H]⁺ ion at m/z 187.0871 . High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm, validating the elemental formula.

The fragmentation pattern in an MS/MS experiment provides a structural fingerprint. A plausible fragmentation pathway for this compound is initiated by the stable phenyl and pyrimidine rings.

Fragmentation parent [M+H]⁺ m/z 187.0871 frag1 Loss of CH₃CN (Retro-Diels-Alder) m/z 146.0600 parent->frag1 - C₂H₃N frag3 Benzonitrile Cation C₇H₅N⁺ m/z 103.0422 parent->frag3 - C₄H₅NO frag2 Phenyl Cation C₆H₅⁺ m/z 77.0391 frag3->frag2 - CN

Caption: Proposed ESI-MS/MS fragmentation pathway.

Summary of Mass Spectrometry Data
m/z (Calculated)Ion FormulaAssignment
187.0871[C₁₁H₁₁N₂O]⁺Protonated Molecular Ion [M+H]⁺
146.0600[C₉H₈O]⁺Loss of methyl isocyanate from the ring
103.0422[C₇H₅N]⁺Benzonitrile fragment
77.0391[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[2] For this compound, the IR spectrum is particularly insightful for observing the consequences of the keto-enol tautomerism.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired first.

Spectral Interpretation

The presence of both tautomers means the spectrum will likely display features of both the -OH (enol) and C=O (keto) groups. The equilibrium often favors the more stable keto form in the solid state, making the carbonyl stretch a dominant feature.

  • O-H/N-H Stretching Region (3500 - 3000 cm⁻¹): A broad absorption band is expected here. This band is a composite of the O-H stretch from the enol tautomer and the N-H stretch from the keto tautomer. Its broadness is due to intermolecular hydrogen bonding in the solid state.

  • C-H Stretching Region (3100 - 2850 cm⁻¹): Sharp, weaker peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches (phenyl group). Peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methyl group.

  • Carbonyl (C=O) Stretching (1700 - 1650 cm⁻¹): The presence of the keto tautomer will give rise to a strong, sharp absorption band in this region.[3] This is often the most intense peak in the spectrum and is a key diagnostic marker for the pyrimidin-4-one structure.

  • C=N and C=C Stretching (1650 - 1450 cm⁻¹): This region will contain multiple sharp bands of medium-to-strong intensity, corresponding to the stretching vibrations of the pyrimidine and phenyl rings.

  • Fingerprint Region (< 1450 cm⁻¹): This region contains a complex pattern of absorptions from various bending and stretching vibrations, which are unique to the molecule as a whole.[4]

Summary of Key IR Absorptions
Frequency Range (cm⁻¹)Vibration TypeFunctional Group / Tautomer
3500 - 3000 (broad)O-H / N-H StretchEnol / Keto Tautomers (H-bonded)
3100 - 3000 (sharp)C-H StretchAromatic (Phenyl)
2980 - 2850 (sharp)C-H StretchAliphatic (Methyl)
1700 - 1650 (strong, sharp) C=O Stretch Keto Tautomer
1620 - 1450 (multiple)C=N, C=C StretchPyrimidine and Phenyl Rings

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts, signal multiplicities, and integrations allow for the complete assembly of the molecular puzzle.

Experimental Protocol: 400 MHz NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize the compound and allows for the observation of exchangeable protons (OH/NH).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • (Optional) 2D NMR: HSQC and HMBC experiments can be run to definitively correlate proton and carbon signals.

¹H NMR Spectral Interpretation
  • OH/NH Proton (1H, broad singlet, δ ~11.0 - 12.5 ppm): The tautomeric proton will appear far downfield as a broad signal that is exchangeable with D₂O. Its presence in DMSO-d₆ is strong evidence for the keto-enol equilibrium.

  • Phenyl Protons (5H, multiplet, δ ~7.4 - 8.2 ppm): The five protons of the phenyl ring will appear in the aromatic region. Typically, this may resolve into two multiplets: one for the 2 ortho protons and one for the 3 meta/para protons.

  • Pyrimidine Proton (1H, singlet, δ ~6.0 - 6.5 ppm): The lone proton on the pyrimidine ring (at the C5 position) is adjacent to two quaternary carbons, so it will appear as a sharp singlet.

  • Methyl Protons (3H, singlet, δ ~2.2 - 2.4 ppm): The three protons of the methyl group at the C6 position are equivalent and not coupled to any other protons, resulting in a sharp singlet.

¹³C NMR Spectral Interpretation
  • Carbonyl/Enol Carbon (C4, δ ~165 - 170 ppm): The C4 carbon, whether as a C=O in the keto form or a C-OH in the enol form, will be the most downfield carbon of the pyrimidine ring.

  • Other Pyrimidine Carbons (C2, C6, C5): These will appear in the range of δ ~100 - 165 ppm. The C2 and C6 carbons, bonded to nitrogen, will be further downfield than the C5 carbon.

  • Phenyl Carbons (δ ~125 - 135 ppm): At least four signals are expected for the phenyl ring carbons (ipso, ortho, meta, para).

  • Methyl Carbon (CH₃, δ ~20 - 25 ppm): The aliphatic methyl carbon will appear upfield, consistent with a standard sp³-hybridized carbon.

Summary of NMR Data (in DMSO-d₆)

¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 - 12.5 br s 1H OH / NH (Tautomeric)
~7.4 - 8.2 m 5H Phenyl-H
~6.0 - 6.5 s 1H Pyrimidine C5-H

| ~2.2 - 2.4 | s | 3H | Methyl-H |

¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~165 - 170 C4 (C=O / C-OH)
~160 - 165 C2, C6
~125 - 135 Phenyl Carbons
~100 - 105 C5

| ~20 - 25 | Methyl Carbon |

Integrated Analytical Workflow: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of orthogonal methods, where each result validates the others. This workflow represents a robust and trustworthy system for structural confirmation.

Workflow cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_end Final Confirmation start Synthesized Compound (this compound) ms Acquire ESI-MS start->ms ms_confirm Confirm [M+H]⁺ at m/z 187.0871 (Validates Formula: C₁₁H₁₀N₂O) ms->ms_confirm ir Acquire FTIR-ATR ms_confirm->ir Formula OK ir_confirm Identify Key Functional Groups: - Broad OH/NH band - Strong C=O stretch (~1680 cm⁻¹) - Aromatic/Aliphatic C-H ir->ir_confirm nmr Acquire ¹H and ¹³C NMR ir_confirm->nmr Functional Groups OK nmr_confirm Assemble C-H Framework: - Confirm proton count (10H) - Map connectivity - Assign all C and H atoms nmr->nmr_confirm final Unambiguous Structure Elucidation nmr_confirm->final Framework OK

Caption: Integrated workflow for structural validation.

Conclusion

The spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. Mass spectrometry confirms the molecular formula, infrared spectroscopy identifies the key functional groups indicative of its tautomeric nature, and NMR spectroscopy provides the definitive map of its atomic connectivity. By understanding the interplay between the compound's inherent chemical properties—specifically its keto-enol tautomerism—and the data generated by each technique, researchers can achieve an authoritative and verifiable structural assignment, ensuring the integrity of subsequent scientific endeavors.

References

tautomerism in 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 6-Methyl-2-phenylpyrimidin-4-ol

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, profoundly influencing molecular properties such as solubility, reactivity, and biological activity.[1][2] This guide provides a comprehensive technical examination of the tautomeric equilibrium in this compound, a representative member of the biologically significant pyrimidinone class of compounds.[3] We will explore the structural nuances of its lactam-lactim (keto-enol) tautomerism, delineate rigorous experimental and computational methodologies for its characterization, and discuss the critical factors that govern the position of its tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this pivotal chemical behavior.

The Principle of Tautomerism in Pyrimidin-4-ones

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[4] In the context of pyrimidin-4-one derivatives, the most significant tautomerism is the lactam-lactim equilibrium, a form of keto-enol tautomerism where a proton migrates between a ring nitrogen and an exocyclic oxygen atom.[5][6]

For this compound, this equilibrium exists between two primary forms:

  • The Keto (Lactam) form: 6-Methyl-2-phenylpyrimidin-4(3H)-one

  • The Enol (Lactim) form: this compound

The prevalence of one tautomer over the other is not fixed; it is a dynamic state influenced by the molecule's environment and electronic structure. While many pyrimidinone systems show a strong preference for the keto tautomer in the solid state and in solution, this is not a universal rule and must be empirically determined.[7][8] Understanding this equilibrium is paramount, as the distinct hydrogen bonding capabilities and electronic profiles of each tautomer dictate its interaction with biological targets like enzymes and receptors.[9][10]

tautomerism cluster_keto Keto (Lactam) Form cluster_enol Enol (Lactim) Form Keto 6-Methyl-2-phenylpyrimidin-4(3H)-one Enol This compound Keto->Enol Proton Migration

Caption: Lactam-Lactim tautomeric equilibrium in the target molecule.

Synthesis of this compound

A robust understanding of tautomerism begins with the unambiguous synthesis of the compound. A common and reliable method involves the condensation of an amidine with a β-ketoester.

Protocol: Synthesis via Condensation
  • Reactant Preparation:

    • Dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol.

    • In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. This is a critical step; the strong base is required to deprotonate the β-ketoester, forming the reactive enolate.

  • Amidine Formation (in situ or pre-formed):

    • Add benzamidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature. The ethoxide neutralizes the hydrochloride salt and liberates the free benzamidine base.

  • Condensation Reaction:

    • Slowly add the ethyl acetoacetate solution to the benzamidine/sodium ethoxide mixture.

    • Reflux the resulting mixture for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The driving force for this cyclization is the formation of a stable aromatic pyrimidine ring system.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • Reduce the solvent volume under reduced pressure.

    • Precipitate the product by adding cold water.

    • Collect the crude solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Experimental Characterization of Tautomeric Forms

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric forms in solution. The choice of solvent is critical, as it can influence the equilibrium.[1][11] Deuterated dimethyl sulfoxide (DMSO-d₆) is often used due to its high polarity and ability to form hydrogen bonds, which can stabilize both tautomers.

Expected Spectral Features:

Tautomer¹H NMR Signature¹³C NMR Signature
Keto Form A broad signal for the N-H proton (>10 ppm). A sharp singlet for the C5-H proton.A signal for the C=O carbon (~160-170 ppm). Signals for C4, C6, and C2 at distinct chemical shifts.
Enol Form A broad signal for the O-H proton (variable, often >12 ppm). A sharp singlet for the C5-H proton.Absence of a C=O signal. A signal for the C4-O carbon (~155-165 ppm).

Protocol: NMR Analysis

  • Prepare a ~10 mg/mL solution of the synthesized compound in DMSO-d₆.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Integrate the proton signals corresponding to each tautomer to determine their relative populations. The causality is direct: the ratio of the integrals of non-exchangeable protons unique to each tautomer reflects the equilibrium constant in that solvent.

  • Repeat the experiment in a non-polar solvent like chloroform-d (CDCl₃) to observe any shift in the equilibrium, which provides corroborating evidence of a dynamic tautomeric system.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides a snapshot of the functional groups present, primarily in the solid state (using KBr pellet or ATR).

Diagnostic IR Bands:

TautomerKey IR Frequencies (cm⁻¹)Rationale
Keto Form 1650-1700 (strong)Strong C=O stretching vibration of the amide (lactam) group.
3100-3300 (broad)N-H stretching vibration.
Enol Form 3200-3500 (broad)O-H stretching vibration of the hydroxyl group.
~1620-1640C=N stretching vibration within the aromatic ring.
No strong C=O bandAbsence of the carbonyl group is a key indicator.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic conjugation of the molecule. Since the keto and enol forms have different conjugated systems, they will exhibit different absorption maxima (λ_max).

Protocol: Solvent-Dependent UV-Vis Analysis

  • Prepare dilute solutions (~10⁻⁵ M) of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

  • Record the UV-Vis spectrum for each solution from 200-400 nm.

  • A shift in the λ_max or the appearance of new absorption bands when changing solvent polarity is strong evidence for a tautomeric equilibrium.[12] The enol form, often being more extensively conjugated, typically absorbs at a longer wavelength.

Computational Modeling of Tautomeric Equilibrium

Computational chemistry offers a powerful predictive lens to complement experimental findings. Density Functional Theory (DFT) calculations can accurately predict the relative stabilities of tautomers in the gas phase and in solution (using a polarizable continuum model, PCM).[8][13]

computational_workflow cluster_workflow Computational Analysis Workflow start Define Tautomer Structures (Keto & Enol) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc gas_phase Calculate Gas Phase Relative Energies (ΔG) freq_calc->gas_phase pcm_calc Incorporate Solvent Model (PCM) freq_calc->pcm_calc compare Compare with Experimental Data gas_phase->compare solv_energies Calculate Solvated Relative Energies (ΔG) pcm_calc->solv_energies solv_energies->compare

Caption: Workflow for computational analysis of tautomer stability.

Interpreting Results: Calculations often show that while one tautomer may be more stable in the gas phase, the other can be preferentially stabilized in a polar solvent due to stronger dipole-dipole or hydrogen bonding interactions.[11][14] This aligns with the experimental observation that solvent polarity can shift the equilibrium.[12] For pyrimidin-4-one analogs, the keto form is generally found to be the most stable structure.[5]

Factors Influencing the Tautomeric Equilibrium

The position of the lactam-lactim equilibrium is a delicate balance controlled by several factors:

  • Solvent Polarity: As demonstrated, polar protic solvents can stabilize both forms by acting as hydrogen bond donors and acceptors, often favoring the more polar keto tautomer.[11][12]

  • Substituent Effects: The electronic nature of substituents on the pyrimidine ring significantly impacts tautomer preference.[15][16][17]

    • Electron-donating groups (like the methyl group at C6) can increase the electron density in the ring, potentially favoring the lactam form.

    • Electron-withdrawing or -donating groups at the C2 position (the phenyl group) modulate the acidity of the N-H proton and the basicity of the ring nitrogens, subtly shifting the equilibrium.[11]

  • pH: The state of protonation can lock the molecule into one form. At low pH, ring nitrogens may become protonated, while at high pH, the N-H or O-H proton can be removed, forming an anion.

  • Temperature: Changes in temperature can shift the equilibrium according to thermodynamic principles (van 't Hoff equation), although this effect is often less pronounced than solvent or substituent effects.

Implications in Drug Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

  • Receptor Binding: The keto and enol forms present different hydrogen bond donor/acceptor patterns. A molecule that exists primarily as the keto tautomer will interact with a receptor differently than its enol counterpart. An incorrect assumption about the dominant tautomer can lead to failed drug design campaigns.

  • Physicochemical Properties: Tautomerism affects pKa, lipophilicity (logP), and solubility. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the greater polarity of the keto form often leads to higher aqueous solubility.[9]

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, creating complexities and opportunities in patent law.

Conclusion

The tautomerism of this compound is a dynamic equilibrium between its keto (lactam) and enol (lactim) forms. A definitive characterization of this equilibrium requires a synergistic approach, combining unambiguous synthesis with a suite of spectroscopic techniques (NMR, IR, UV-Vis) and supportive computational modeling. The position of this equilibrium is highly sensitive to the chemical environment, particularly solvent polarity and the electronic nature of substituents. For professionals in drug discovery and development, a thorough understanding and empirical determination of the dominant tautomeric form in physiologically relevant conditions is an indispensable step in designing effective and safe therapeutic agents.

References

The Pyrimidin-4-ol Scaffold: A Versatile Hub for Modern Drug Discovery and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring system, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, owing to its prevalence in biologically vital molecules and its remarkable synthetic versatility.[1][2] Among its numerous derivatives, the pyrimidin-4-ol core has emerged as a particularly privileged structure, conferring a unique combination of physicochemical properties that enable potent and selective interactions with a wide array of biological targets. This technical guide provides an in-depth exploration of the burgeoning research applications of pyrimidin-4-ol compounds. We will delve into the synthetic strategies that underpin their accessibility, dissect their multifaceted roles in oncology, infectious diseases, and neuroscience, and provide detailed experimental protocols to empower researchers in this dynamic field. Our focus will be on the causal relationships between molecular structure, mechanistic pathways, and therapeutic potential, offering a rigorous, evidence-based foundation for future innovation.

The Chemical and Biological Significance of the Pyrimidin-4-ol Core

The pyrimidin-4-ol moiety, characterized by a hydroxyl group at the C4 position of the pyrimidine ring, can exist in tautomeric equilibrium with its corresponding pyrimidone form. This tautomerism is a critical determinant of its biological activity, influencing its hydrogen bonding capabilities and overall molecular conformation. The pyrimidine core itself is an essential component of nucleobases such as cytosine, thymine, and uracil, the building blocks of DNA and RNA, which immediately highlights its inherent biocompatibility and potential for biomimetic interactions.[1][3] The synthetic tractability of the pyrimidine scaffold allows for facile and diverse substitutions at various positions, enabling the systematic optimization of pharmacological properties.[4][5]

The pyrimidine ring's electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions make it an effective bioisostere for other aromatic systems like the phenyl group, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This has led to the widespread incorporation of pyrimidine-based structures in a plethora of approved drugs with a broad spectrum of activities.[4]

Diverse Research Applications of Pyrimidin-4-ol Derivatives

The structural versatility of the pyrimidin-4-ol scaffold has been exploited to develop a vast library of compounds with a wide range of biological activities. This section will explore some of the most promising research applications.

Anticancer Agents: Targeting the Machinery of Malignancy

Pyrimidin-4-ol derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7]

2.1.1. Kinase Inhibition: A Dominant Strategy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Pyrazolo[1,5-a]pyrimidines and other fused pyrimidine systems have been identified as potent inhibitors of various protein kinases.[8][9] For instance, certain pyrimidine derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including mutant forms that confer resistance to existing therapies.[1] One such derivative, compound 100 , demonstrated strong inhibition of EGFR-L858R/T790M/C797S and EGFR-L858R/T790M with IC50 values of 5.51 nM and 33.35 nM, respectively.[1]

Another important class of targets are the Cyclin-Dependent Kinases (CDKs), which control cell cycle progression. A series of 4-(pyrazol-4-yl)-pyrimidines have been developed as selective inhibitors of CDK4/6, demonstrating significant selectivity over other CDKs in both enzymatic and cellular assays.[10]

Mechanism of Action: EGFR Kinase Inhibition

The binding of a pyrimidine-based inhibitor to the ATP-binding pocket of EGFR blocks the phosphorylation of downstream substrates, thereby inhibiting the activation of signaling pathways that promote cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Pyrimidinol_Inhibitor Pyrimidin-4-ol Inhibitor Pyrimidinol_Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrimidin-4-ol compounds.

2.1.2. Other Anticancer Mechanisms

Beyond kinase inhibition, pyrimidine derivatives have shown efficacy through other mechanisms, including:

  • Topoisomerase Inhibition: Some pyrimidine-hydrazone hybrids have been investigated for their ability to inhibit topoisomerase, an enzyme essential for DNA replication and repair.[6]

  • HDAC and EGFR Dual Inhibition: Certain pyrimidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and EGFR, demonstrating synergistic anticancer effects.[4]

  • Microtubule Stabilization: Phenylpyrimidines and triazolopyrimidines have been developed as microtubule-stabilizing agents, which can disrupt cell division and induce apoptosis in cancer cells.[11]

Compound Class Target Reported IC50 Values Cancer Cell Lines Reference
2,4-di(arylamino)pyrimidineEGFR-L858R/T790M/C797S5.51 nM-[1]
Pyrimidine-pyrazine-oxazolesHDAC and EGFR2.74 µM, 4.92 µM, 1.96 µMMCF-7, HepG2, A549[4]
Pyrazolo[4,3-d]pyrimidineSrc KinaseLow micromolar rangeGlioblastoma cell lines[12]
4-(Pyrazol-4-yl)-pyrimidineCDK4/6--[10]
Antimicrobial and Antifungal Agents: Combating Infectious Diseases

The pyrimidine scaffold is a key component of several clinically used antimicrobial and antifungal drugs.[13][14] Researchers continue to explore novel pyrimidine derivatives to address the growing challenge of antimicrobial resistance.

2.2.1. Antibacterial Activity

Pyrimidine-appended Linezolid structures have shown excellent activity against a range of Gram-positive bacteria, including Methicillin-resistant S. aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with MIC values as low as 0.25–1 μg/mL.[1] Other studies have reported on 2, 4, 6-trisubstituted pyrimidines with significant antibacterial activity against Bacillus pumilis and Escherichia coli.[13] The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[1]

2.2.2. Antifungal Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their antifungal activities against various plant pathogenic fungi.[15][16] One compound, g22 , exhibited remarkable activity against Sclerotinia sclerotiorum with an EC50 value of 1.25 mg/L, which is comparable to the commercial fungicide boscalid.[16] The proposed mechanism involves the disruption of mycelial morphology and cell membrane integrity.[16]

Central Nervous System (CNS) Modulators: Addressing Neurological Disorders

The ability of pyrimidine derivatives to cross the blood-brain barrier has made them attractive candidates for the treatment of CNS disorders.

2.3.1. Neuroprotection

A novel pyrimidine derivative, 4-{2-[2-(3,4-dimethoxyphenyl)-vinyl]-6-ethyl-4-oxo-5-phenyl-4H-pyrimidine-1-Il}benzsulfamide, has been shown to restore the activity of brain cells in a model of chronic traumatic encephalopathy by maintaining mitochondrial function.[17]

2.3.2. Alzheimer's Disease

Given the multifactorial nature of Alzheimer's disease, multi-target-directed ligands are a promising therapeutic strategy. Pyrimidine-based compounds have been investigated for their ability to inhibit key enzymes implicated in the disease, such as monoamine oxidase and acetylcholinesterase.[18]

Anti-inflammatory Agents

Pyrimidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.[5] Pyrrolo[2,3-d]pyrimidine analogs have shown significant inhibition of the COX-2 enzyme, with activity comparable to or better than ibuprofen.[5] The mechanism often involves the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[19]

Experimental Protocols: A Practical Guide

This section provides representative, step-by-step methodologies for the synthesis, characterization, and biological evaluation of a pyrimidin-4-ol compound.

Synthesis of a Representative Pyrimidin-4-ol Derivative

This protocol is a generalized procedure based on common synthetic routes reported in the literature, such as the one-pot multi-component reaction to form a dihydropyrimidinone core, which can be a precursor to pyrimidin-4-ols.[1][20]

3.1.1. Materials and Reagents

  • Substituted benzaldehyde

  • Ethyl acetoacetate

  • Urea or thiourea

  • Ethanol

  • Catalyst (e.g., magnesium bromide, potassium bicarbonate)[1][20]

  • Standard laboratory glassware and magnetic stirrer with heating

3.1.2. Procedure

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in ethanol (10 mL).

  • Add the catalyst (e.g., 0.2 mmol of magnesium bromide) to the mixture.[20]

  • Reflux the reaction mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • The solid product will precipitate out. Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidin-4-ol derivative.

Causality Behind Experimental Choices: The use of a one-pot, multi-component reaction is highly efficient, reducing reaction time and waste. The catalyst is crucial for promoting the cyclocondensation reaction. Precipitation in ice-cold water is an effective method for isolating the product from the reaction mixture.

Experimental Workflow: Synthesis of a Pyrimidin-4-ol Derivative

Synthesis_Workflow Start Start: Mix Reactants (Aldehyde, β-Ketoester, Urea) Reaction Add Catalyst & Reflux (2-4 hours) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Pour into Ice Water Monitoring->Workup Complete Isolation Filter and Wash Precipitate Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification End Pure Pyrimidin-4-ol Product Purification->End

Caption: A typical workflow for the synthesis of a pyrimidin-4-ol derivative.

Characterization of the Synthesized Compound

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and types of protons and their neighboring environments.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

3.2.2. Mass Spectrometry (MS)

  • Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

3.2.3. Infrared (IR) Spectroscopy

  • Identifies the functional groups present in the molecule (e.g., C=O, N-H, O-H).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

3.3.1. Materials and Reagents

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidin-4-ol compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

3.3.2. Procedure

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The pyrimidin-4-ol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of its synthesis and the potential for diverse functionalization offer immense opportunities for the development of next-generation drugs with improved efficacy, selectivity, and safety profiles. Future research will likely focus on:

  • Multi-target drug design: Creating single molecules that can modulate multiple targets involved in a disease pathway.

  • Personalized medicine: Developing pyrimidine-based drugs that are effective against specific genetic subtypes of diseases, such as cancers with particular kinase mutations.

  • Novel drug delivery systems: Enhancing the bioavailability and targeted delivery of pyrimidine compounds to improve their therapeutic index.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] 6-Methyl-2-phenylpyrimidin-4-ol, a distinct derivative within this class, presents a promising, yet largely unexplored, profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, hypothesis-driven framework for systematically elucidating its mechanism of action. Moving beyond a rigid template, this document establishes a logical, self-validating workflow, from initial target identification to the characterization of downstream cellular effects. Herein, we synthesize established principles of drug discovery with field-proven experimental designs, offering detailed protocols and visual workflows to navigate the complexities of mechanistic investigation. Our approach is grounded in scientific integrity, emphasizing causality in experimental choices and the generation of robust, reproducible data.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif, integral to the structure of nucleobases and a plethora of pharmacologically active compounds.[2] Its synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of biological activity.[1][2] Pyrimidine derivatives have been successfully developed as inhibitors of key enzymes like kinases and cyclooxygenases, as well as modulators of various cell surface receptors.[3][4][5][6][7]

This compound belongs to this versatile chemical class. While its specific biological activities and molecular targets are not yet extensively documented, its structural features—a substituted pyrimidinol core—suggest a high potential for interaction with biological macromolecules. This guide, therefore, serves as a strategic roadmap for its investigation.

Formulating a Mechanistic Hypothesis: A Structure-Guided Approach

Based on the extensive literature on pyrimidine derivatives, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will guide our initial experimental design.

  • Hypothesis 1: Kinase Inhibition: The pyrimidine core is a common scaffold in kinase inhibitors. Derivatives of 2-aminopyrimidine have shown selective inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[3][6][7] The structural similarity suggests that this compound could function as a kinase inhibitor.

  • Hypothesis 2: Anti-inflammatory Action via COX-2 Inhibition: Certain phenyl-substituted pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4][8][9] This presents a plausible mechanism for potential anti-inflammatory effects.

  • Hypothesis 3: Antimicrobial Activity through DHFR Inhibition: Pyrimidine analogs are known to interfere with microbial metabolic pathways. Specifically, they can act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth.[10]

  • Hypothesis 4: Neuromodulatory Effects: The pyrimidine nucleus has been implicated in the modulation of central nervous system targets, including GABA and benzodiazepine receptors.[5]

A Phased Approach to Mechanistic Elucidation: From Target Identification to Pathway Analysis

We propose a three-phased experimental workflow to systematically investigate the mechanism of action of this compound.

Phase 1: Unbiased Target Identification

The initial phase focuses on broadly screening for potential biological targets without a preconceived bias.

Experimental Protocol 1: High-Throughput Phenotypic Screening

Objective: To identify cellular systems and biological pathways sensitive to this compound.

Methodology:

  • Cell Line Selection: Assemble a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and representative microbial strains (e.g., E. coli, S. aureus, C. albicans).

  • Compound Treatment: Treat the selected cell lines and microbial strains with a range of concentrations of this compound (e.g., from 10 nM to 100 µM).

  • Viability/Growth Assay: After a defined incubation period (e.g., 48-72 hours for cell lines, 24 hours for microbes), assess cell viability or microbial growth using a suitable assay (e.g., CellTiter-Glo® for ATP measurement in mammalian cells, or optical density at 600 nm for microbial cultures).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line or the minimum inhibitory concentration (MIC) for each microbial strain.

Causality and Interpretation: A potent and selective effect on a particular cell type (e.g., a specific cancer cell line or bacterial strain) provides a strong lead for the subsequent investigation of the underlying molecular target.

Workflow for Phase 1: Target Identification

cluster_0 Phase 1: Target Identification A This compound B High-Throughput Phenotypic Screening (e.g., NCI-60 panel, Microbial Panel) A->B C Affinity Chromatography- Mass Spectrometry A->C D In Silico Docking (Virtual Screening) A->D E Identification of 'Hit' Cell Lines or Microbes B->E F Identification of Potential Binding Proteins C->F G Prioritized List of Potential Molecular Targets D->G E->G F->G cluster_1 Hypothesized Kinase Inhibition Pathway A 6-Methyl-2-phenyl- pyrimidin-4-ol B Kinase X (e.g., FGFR4) A->B Inhibition C Substrate Y (Phosphorylated) B->C Phosphorylation D Downstream Signaling Cascade C->D E Cellular Response (e.g., Inhibition of Proliferation) D->E

References

Discovery and Preliminary Screening of Novel Pyrimidine Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs with a wide spectrum of biological activities.[1] As a privileged heterocycle, its derivatives have been extensively explored, leading to FDA-approved drugs for cancer, viral infections, and more.[2] This guide provides an in-depth technical overview of the modern drug discovery process for novel pyrimidine derivatives, from initial concept to preliminary screening. We will delve into the strategic rationale behind experimental design, detail robust protocols for both computational and benchtop screening, and offer insights grounded in field-proven experience to empower researchers in their quest for next-generation therapeutics.

The Pyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably in the nucleobases cytosine, thymine, and uracil.[3] This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and receptors within the cell, making them highly attractive starting points for drug design.[2] The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3] Consequently, pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[4][5][6]

The core principle behind targeting the pyrimidine scaffold is that substitutions at the C2, C4, C5, and C6 positions can dramatically influence the molecule's biological activity, a concept central to Structure-Activity Relationship (SAR) studies.[5][7] For example, the substitution of a 4-chlorophenyl group on the pyrimidine nucleus has been shown to enhance anti-cancer effectiveness.[8] This guide will explore how to rationally design and screen libraries of such derivatives to identify promising lead compounds.

Discovery Strategies: From Rational Design to High-Throughput Screening

The discovery of novel pyrimidine-based drug candidates is a multi-faceted process that integrates computational and experimental approaches. The initial strategy often dictates the subsequent workflow.

In Silico and Structure-Based Drug Design (SBDD)

With the proliferation of protein structural data, SBDD has become an indispensable tool. This approach leverages the three-dimensional structure of a biological target (e.g., a protein kinase, a viral protease) to design molecules that can bind with high affinity and selectivity.

Causality in SBDD: The goal is not just to find a molecule that fits, but to design one that forms specific, high-energy interactions (hydrogen bonds, hydrophobic interactions) with key residues in the target's active site. Molecular docking simulations are used to predict these interactions and score potential ligands before they are ever synthesized.[9] This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested, saving considerable time and resources.[10]

Workflow for In Silico Screening:

  • Target Identification & Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Library Design: Create a virtual library of novel pyrimidine derivatives. This can be done by enumerating various substituents at different positions on the pyrimidine core.

  • Molecular Docking: Use software like AutoDock, Glide, or MOE to dock each virtual compound into the target's binding site. The software will generate various binding poses and calculate a docking score, which estimates the binding affinity.[11]

  • Filtering and Selection: Filter the results based on docking score, predicted interactions with key amino acids, and drug-likeness properties (e.g., Lipinski's Rule of Five).[12][13] The top-ranked virtual hits are then prioritized for chemical synthesis.

High-Throughput Screening (HTS)

HTS is an experimental approach that involves the rapid, automated testing of large libraries of chemical compounds against a specific biological target.[14] This method is "phenotype-based" or "target-based" and does not require prior knowledge of the target's structure.

Causality in HTS: HTS operates on the principle of casting a wide net. By testing tens of thousands to millions of compounds, the probability of finding a rare "hit" that modulates the biological target is increased.[14] The key is a robust, miniaturized, and automated assay that gives a clear, measurable signal (e.g., fluorescence, luminescence, absorbance) indicating activity.

The workflow below illustrates the integrated path from library design to validated hits, combining both in silico and in vitro approaches.

G cluster_0 Discovery & Design Phase cluster_1 Screening & Validation Phase LibDesign Virtual Library Design (Pyrimidine Scaffolds) InSilico In Silico Screening (Molecular Docking) LibDesign->InSilico Virtual Compounds Synthesis Synthesis of Prioritized Hits InSilico->Synthesis Top Virtual Hits HTS Primary HTS (Single Concentration) Synthesis->HTS Physical Compounds DoseResp Dose-Response (IC50/EC50 Determination) HTS->DoseResp Primary Hits Secondary Secondary Assays (Orthogonal & Selectivity) DoseResp->Secondary Confirmed Hits SAR SAR & Hit-to-Lead Secondary->SAR Validated Hits

Caption: Integrated workflow for the discovery of novel pyrimidine derivatives.

Synthesis of Pyrimidine Derivative Libraries

The creation of a diverse chemical library is fundamental to any screening campaign. Modern synthetic organic chemistry offers numerous methods to produce pyrimidine derivatives. A common and versatile method is the Biginelli reaction , a one-pot multicomponent reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3] This reaction is highly efficient for creating dihydropyrimidine scaffolds, which can be further modified.

Other advanced methods include transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) which allow for the precise installation of various aryl and alkyl groups onto the pyrimidine core, greatly expanding the chemical diversity of the library.[3][15]

Preliminary Screening Protocols

Once a library of pyrimidine derivatives is synthesized, it undergoes a rigorous screening cascade to identify promising hits, eliminate false positives, and characterize the structure-activity relationship.

Primary High-Throughput Screening (HTS)

The primary screen is the first experimental test of the compound library. It is typically performed at a single, relatively high concentration (e.g., 10-25 µM) to maximize the chances of identifying any activity.[16]

Protocol: Generic Kinase Inhibition HTS Assay (Luminescence-Based)

This protocol is a self-validating system designed to identify pyrimidine derivatives that inhibit a specific protein kinase.

  • Assay Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.

  • Materials:

    • 384-well white assay plates

    • Acoustic liquid handler (e.g., Echo)

    • Recombinant kinase, substrate peptide

    • Kinase buffer, ATP

    • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

    • Plate reader with luminescence detection

    • Compound library in DMSO

  • Methodology:

    • Compound Dispensing: Using an acoustic liquid handler, transfer 20-50 nL of each compound from the library source plates to the 384-well assay plates. This contactless method minimizes contamination and allows for precise, low-volume dispensing.[14]

    • Control Wells: Designate columns for controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known potent inhibitor of the kinase (staurosporine is often used).

    • Enzyme/Substrate Addition: Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer to all wells.

    • Reaction Initiation: Add 10 µL of ATP solution to all wells to start the kinase reaction. Final compound concentration is typically 10 µM.

    • Incubation: Incubate the plates at room temperature for 1 hour. The causality here is to allow the enzymatic reaction to proceed to a point where a clear difference between inhibited and uninhibited wells can be measured.

    • Signal Detection: Add 20 µL of the luminescent ATP detection reagent to all wells. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.

    • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis & Trustworthiness:

    • Calculate the Z'-factor for each plate using the control wells. A Z'-factor > 0.5 indicates a robust and reliable assay.[17]

    • Normalize the data for each compound well to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

    • A "hit" is defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[16]

Secondary and Orthogonal Assays

Hits from the primary screen must be validated. This involves re-testing the compounds in a dose-response format to determine their potency (IC50) and confirming their activity in a different, "orthogonal" assay that uses an alternative detection technology. This is a critical self-validating step to eliminate false positives that may arise from assay-specific artifacts (e.g., compound fluorescence interfering with a fluorescence-based assay).

Screening Cascade Diagram

G Primary Primary HTS (10,000s of compounds @ 10µM) Dose Dose-Response Confirmation (IC50/EC50 of ~100s of hits) Primary->Dose ~1-3% Hit Rate Orthogonal Orthogonal Assay (Confirm mechanism, remove artifacts) Dose->Orthogonal Selectivity Selectivity Profiling (Test against related targets) Orthogonal->Selectivity ADMETox In Silico ADME/Tox (Predict drug-like properties) Selectivity->ADMETox Validated Validated Hit (~1-10 compounds) ADMETox->Validated

Caption: A typical screening cascade for hit validation and characterization.

In Silico ADME/Tox Profiling

In parallel with secondary assays, promising hits should be evaluated computationally for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[18] Early assessment of properties like solubility, permeability, metabolic stability, and potential toxicity can prevent the costly advancement of compounds that are likely to fail later in development.[12][19] Software like ProTox-II or ADMETlab can predict these properties based on the compound's structure.[13][18]

Data Presentation and Hit Characterization

Quantitative data from the screening cascade should be summarized in tables for clear comparison and to begin building the SAR.

Table 1: Example Screening Data for Pyrimidine Derivatives Against Kinase X

Compound IDPrimary Screen (% Inhibition @ 10 µM)Kinase X IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)¹
PYR-00185.20.15> 50> 333
PYR-00278.90.4212.529.8
PYR-00325.1> 20> 50N/A
Staurosporine99.80.011.2120

¹ Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI is desirable.

The data in Table 1, for example, would identify PYR-001 as the most promising lead. It has high potency (low IC50), low cytotoxicity (high CC50), and therefore a superior selectivity index, indicating a wider therapeutic window compared to the other compounds. This quantitative analysis is the foundation of the hit-to-lead optimization process, where chemists will synthesize new analogues of PYR-001 to further improve its properties based on the emerging SAR.[20]

Conclusion and Future Perspectives

The discovery and preliminary screening of novel pyrimidine derivatives is a systematic, iterative process that blends rational design with empirical testing. By employing a robust workflow that incorporates in silico modeling, high-throughput screening, and a rigorous hit validation cascade, researchers can efficiently identify and advance promising new chemical entities. The key to success lies not just in executing the protocols, but in understanding the scientific causality behind each step—from designing a focused library to selecting the right orthogonal assay. As our understanding of disease biology deepens and our technological capabilities expand, the versatile pyrimidine scaffold will undoubtedly continue to be a rich source of transformative medicines.

References

A-Technical-Guide-to-6-Methyl-2-phenylpyrimidin-4-ol-as-a-Scaffold-in-Medicinal-Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methyl-2-phenylpyrimidin-4-ol core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a planar aromatic system, hydrogen bond donors and acceptors, and strategically positioned vectors for chemical modification, make it a versatile starting point for the design of novel therapeutics. This guide provides an in-depth analysis of this scaffold, covering its synthesis, physicochemical properties, and diverse applications in drug discovery. We will explore its role in the development of inhibitors for various biological targets, supported by detailed Structure-Activity Relationship (SAR) studies, quantitative data, and established experimental protocols.

Introduction: The Pyrimidin-4-ol Core in Drug Discovery

The pyrimidine ring is a fundamental building block in nature, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, with numerous approved drugs featuring this scaffold.[1][2][3][4] The pyrimidin-4-ol tautomer, in particular, offers a rich chemical space for exploration. The 6-methyl-2-phenyl substitution pattern provides a specific framework with distinct advantages:

  • The 2-phenyl group serves as a key interaction moiety, often fitting into hydrophobic pockets of target proteins. It also provides a readily modifiable handle for SAR exploration through substitution on the phenyl ring.

  • The 6-methyl group can influence solubility and metabolic stability, and can also play a role in directing the orientation of the scaffold within a binding site.[5]

  • The 4-ol (or 4-oxo tautomer) provides a crucial hydrogen bond donor and acceptor, critical for anchoring the molecule to polar residues in a target's active site.

This combination of features has led to the investigation of this compound derivatives across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2]

Synthetic Strategies

The construction of the this compound core is typically achieved through a well-established condensation reaction. The most common and efficient method involves the reaction of benzamidine with a β-ketoester, such as ethyl acetoacetate.

Core Synthesis Workflow

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Benzamidine hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add benzamidine hydrochloride and ethyl acetoacetate.

  • Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water and acidify with dilute hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of various biological targets. The key to its versatility lies in the three primary points of diversification: the 2-phenyl ring, the 4-position (via ether or amine linkages), and the 6-methyl group.

Key Diversification Points

Caption: Key sites for chemical modification on the scaffold.

Case Study 1: Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine portion of ATP. Derivatives of 2-phenylpyrimidine have shown potent inhibitory activity against a range of kinases.[6][7] For example, in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has been extensively studied.[6] While not our exact core, the principles of SAR are highly translatable.

  • 2-Phenyl/Anilino Group: Substitutions on this ring are critical for achieving selectivity. Electron-withdrawing groups can enhance potency.[6]

  • 4-Position: Conversion of the 4-ol to a 4-amino group allows for the introduction of various side chains that can probe deeper into the ATP binding pocket, often leading to increased potency and selectivity.[8][9]

Table 1: Representative SAR Data for Pyrimidine-based Kinase Inhibitors

Compound ID (Source)R² Substitution (on 2-phenyl)R⁴ SubstitutionTarget KinaseIC₅₀ (nM)
12u [6]m-NO₂ (on aniline)Thiazol-5-ylCDK97
ML323 [8]2-isopropylN-benzylamineUSP1/UAF1<100
6O [5]2,6-difluoro-3,5-dimethoxy6-amino-2,4,5-trimethylpyridin-3-olFGFR4~2.6 (analogue)

Note: Data is compiled from related pyrimidine scaffolds to illustrate SAR principles. USP1/UAF1 is a deubiquitinase, not a kinase, but the scaffold demonstrates broad applicability.[8]

Case Study 2: Anticancer Agents Targeting Deubiquitinases

Recent research has identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer.[8][9] In this series, the 6-methyl-2-phenylpyrimidin-4-amine core was optimized for nanomolar potency.[8]

  • SAR Findings: A strong correlation was found between the IC₅₀ values for USP1/UAF1 inhibition and the compounds' ability to induce a biological effect in cancer cells (increased monoubiquitinated PCNA).[8] The optimization from a 2-CF₃ group to a 2-isopropyl group on the phenyl ring resulted in a 6-fold improvement in potency, highlighting the importance of this position for target engagement.[9]

Pharmacokinetic Considerations

The pyrimidine core generally imparts favorable pharmacokinetic properties.[2][4][10] It is a metabolically stable heterocycle, and its ability to act as a bioisostere for a phenyl ring can improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][4] However, like any scaffold, the overall pharmacokinetic profile is highly dependent on the nature of the substituents.[10] For instance, lipophilicity, introduced through bulky hydrophobic groups, must be carefully balanced to maintain adequate solubility and avoid rapid clearance.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. Future work will likely focus on:

  • Exploring new therapeutic targets: The scaffold's success against kinases and deubiquitinases suggests it could be adapted for other enzyme families.

  • Diversity-oriented synthesis: Applying modern synthetic strategies to rapidly generate large libraries of derivatives for high-throughput screening.[7]

  • Fragment-based drug design: Using the core as a starting point for building more complex and potent inhibitors.

References

Technical Guide: A Framework for the In Vitro Cytotoxic Evaluation of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Interrogating a Novel Pyrimidine Derivative

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases essential to life and a vast array of therapeutic agents.[1] Its versatile scaffold has been successfully exploited to develop drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Many pyrimidine derivatives exert their anticancer effects by inhibiting key cellular processes, such as the activity of protein kinases like EGFR, or by inducing programmed cell death (apoptosis).[3][4]

Given this rich pharmacological history, novel, uncharacterized pyrimidine analogues such as 6-Methyl-2-phenylpyrimidin-4-ol represent promising candidates for drug discovery programs. However, before advancing any new chemical entity, a rigorous and systematic evaluation of its biological activity is paramount. The foundational step in this process is the in vitro assessment of cytotoxicity—determining a compound's ability to kill or inhibit the proliferation of cultured cells.[5][6]

This guide provides a comprehensive, field-proven framework for the multi-faceted evaluation of this compound's cytotoxic potential. We will proceed through a logical, two-phase experimental strategy: from primary screening to determine overall toxicity to a deeper mechanistic investigation to elucidate the mode of cell death. Each protocol is designed as a self-validating system, providing researchers with the rationale and step-by-step methodology required to generate robust, publication-ready data.

Phase 1: Primary Cytotoxicity Screening — Is the Compound Biologically Active?

The initial goal is to determine if this compound has any effect on cell survival and at what concentration. We employ two distinct, complementary assays to measure different aspects of cellular health: metabolic activity and plasma membrane integrity. For this investigation, we will utilize a representative cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to simultaneously assess potency and selectivity.[6]

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method that provides a quantitative measure of a cell population's metabolic activity, which serves as a proxy for cell viability.[6][7] The assay's principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10]

  • Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation & Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a positive control (e.g., Doxorubicin, a known cytotoxic agent).[12] Incubate for a defined period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C, protected from light.[11]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple formazan crystals.[9][10]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

While the MTT assay measures metabolic health, the LDH assay quantifies cell death by measuring the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis or late-stage apoptosis.[13] The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of lysed cells.[14][15] This provides a direct measure of cytotoxicity, as opposed to cytostatic effects (inhibition of proliferation) that would also be detected by an MTT assay.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, seeding and treating cells in a separate 96-well plate. It is crucial to include controls for "spontaneous LDH release" (vehicle-treated cells) and "maximum LDH release" (cells treated with a lysis buffer provided with the assay kit).

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 600 xg for 5 minutes.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per the manufacturer's instructions).[13]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Phase 1 Data Presentation

The primary endpoint of this phase is the half-maximal inhibitory concentration (IC₅₀), which is the compound concentration that causes a 50% reduction in cell viability compared to the untreated control.[12] This value is a key metric of a compound's potency.

Cell LineCompoundIC₅₀ (µM) after 48h
HeLa (Cervical Cancer) This compound8.5 ± 0.7
Doxorubicin (Positive Control)0.9 ± 0.1
HEK293 (Non-cancerous) This compound45.2 ± 3.1
Doxorubicin (Positive Control)2.1 ± 0.3
Table 1: Hypothetical IC₅₀ values for this compound. Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Mechanistic Elucidation — How Does the Compound Induce Cell Death?

A promising result from Phase 1 (e.g., potent activity against the cancer cell line and a good selectivity index) necessitates a deeper investigation into the mechanism of cell death. The primary question is whether the compound induces apoptosis (a controlled, programmed cell death) or necrosis (an uncontrolled, inflammatory cell death).[16]

Distinguishing Apoptosis and Necrosis: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[17] Its principle relies on two key cellular changes:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[18]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[17]

By using both stains, we can distinguish four cell populations:

  • Viable: Annexin V- / PI-

  • Early Apoptotic: Annexin V+ / PI-

  • Late Apoptotic/Necrotic: Annexin V+ / PI+

  • Necrotic: Annexin V- / PI+

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates. Treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle enzyme like TrypLE™ Express to preserve membrane integrity. Combine all cells from each well.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[12]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[12]

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

Confirming the Apoptotic Pathway: Caspase-3/7 Activity Assay

If the Annexin V assay suggests apoptosis, the next logical step is to confirm the involvement of the key executioner enzymes of this pathway: caspases. Caspases-3 and -7 are crucial mediators that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[16][19] Measuring their activity provides direct evidence of a caspase-dependent apoptotic mechanism.

The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent method.[20] It provides a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is a specific cleavage site for caspases-3 and -7.[21] When cleaved by active caspases, the substrate releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[20]

  • Cell Seeding and Treatment: Seed HeLa cells in a white-walled 96-well plate suitable for luminescence readings. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a shorter time course (e.g., 6, 12, and 24 hours) to capture peak activity.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[21][22]

  • Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium. The reagent contains detergents to lyse the cells.[21]

  • Incubation: Mix the plate on an orbital shaker for 30 seconds, then incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Phase 2 Data Presentation

The results from the mechanistic assays provide a clear picture of the cell death modality.

Treatment (24h)Viable Cells (%) (Ann V- / PI-)Early Apoptotic (%) (Ann V+ / PI-)Late Apoptotic/Necrotic (%) (Ann V+ / PI+)
Vehicle Control 95.1 ± 1.52.5 ± 0.42.4 ± 0.5
Compound (IC₅₀) 48.2 ± 3.335.8 ± 2.916.0 ± 1.8
Compound (2x IC₅₀) 15.7 ± 2.144.3 ± 3.540.0 ± 4.1
Table 2: Hypothetical flow cytometry results for HeLa cells treated with this compound.

Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing experimental logic and biological processes.

G cluster_0 Phase 1: Primary Screening cluster_1 Viability cluster_2 Membrane Integrity cluster_3 Phase 2: Mechanistic Elucidation cluster_4 Mode of Death cluster_5 Pathway Confirmation start HeLa & HEK293 Cells treat Treat with this compound (0.1-100 µM, 48h) start->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh mtt_read Absorbance @ 570nm mtt->mtt_read ic50 ic50 mtt_read->ic50 Calculate IC₅₀ ldh_read Absorbance @ 490nm ldh->ldh_read ldh_read->ic50 Calculate IC₅₀ treat2 Treat HeLa Cells (IC₅₀ & 2x IC₅₀) ic50->treat2 Inform Concentration annexin Annexin V / PI Staining treat2->annexin caspase Caspase-3/7 Assay treat2->caspase flow Flow Cytometry Analysis annexin->flow conclusion Determine Cytotoxic Mechanism flow->conclusion Synthesize Data lum Luminescence Reading caspase->lum lum->conclusion Synthesize Data

Caption: Experimental workflow for cytotoxicity evaluation.

G cluster_0 Apoptotic Cascade compound This compound cell Cancer Cell compound->cell induces stress initiator Initiator Caspases (e.g., Caspase-8, -9) cell->initiator triggers executioner Executioner Caspases (Caspase-3, -7) initiator->executioner activate ps_flip Phosphatidylserine (PS) Flipping to Outer Membrane initiator->ps_flip substrates Cleavage of Cellular Substrates executioner->substrates assay2 Caspase-3/7 Assay (Measures activity) executioner->assay2 assay1 Annexin V Assay (Binds to exposed PS) ps_flip->assay1 apoptosis Apoptosis substrates->apoptosis

Caption: Key events in apoptosis measured by the assays.

Conclusion and Forward Outlook

This technical guide outlines a robust, multi-assay strategy for the comprehensive in vitro evaluation of this compound's cytotoxicity. By progressing from broad screening of cell viability and membrane integrity to specific mechanistic assays for apoptosis, researchers can build a detailed profile of the compound's biological effects.

The hypothetical data presented—showing potent and selective cytotoxicity against the HeLa cancer cell line via induction of caspase-dependent apoptosis—would position this compound as a promising candidate for further preclinical development. Subsequent studies could then focus on identifying its precise molecular target within the cell and evaluating its efficacy in more complex models, such as 3D spheroids or in vivo systems. This structured, mechanism-oriented approach ensures that resources are focused on compounds with the highest therapeutic potential.

References

Methodological & Application

Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 6-Methyl-2-phenylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Significance

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active compounds, including several approved pharmaceuticals. The substituted pyrimidin-4-ol core, in particular, is a key pharmacophore that imparts a range of biological activities. This compound serves as a valuable building block for the synthesis of more complex molecules, such as kinase inhibitors and other therapeutic agents. Its synthesis via a classical cyclocondensation reaction is a robust and efficient method, making it an accessible target for both academic and industrial laboratories.

Synthetic Strategy: The Principle of Cyclocondensation

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between a β-keto ester and an amidine. In this specific synthesis, ethyl acetoacetate serves as the β-keto ester, providing the C4, C5, C6, and the methyl group at the 6-position of the pyrimidine ring. Benzamidine hydrochloride is the amidine source, incorporating the N1, C2, N3, and the phenyl group at the 2-position.

The reaction is typically base-catalyzed, with a common choice being sodium ethoxide. The base serves to deprotonate the active methylene group of the ethyl acetoacetate, initiating the cascade of reactions leading to the final cyclized product. This approach is favored for its high atom economy and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds through a series of nucleophilic addition and condensation steps. The mechanism can be visualized as follows:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product EtOOC Ethyl Acetoacetate Enolate Enolate of Ethyl Acetoacetate EtOOC->Enolate Benzamidine Benzamidine Addition_Product Initial Adduct Benzamidine->Addition_Product NaOEt Sodium Ethoxide (Base) NaOEt->EtOOC Deprotonation Enolate->Benzamidine Nucleophilic Attack Cyclized_Intermediate Cyclized Intermediate Addition_Product->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Ethyl AcetoacetateC₆H₁₀O₃130.1413.0 g (0.1 mol)Reagent grade, freshly distilled if necessary.
Benzamidine HydrochlorideC₇H₉ClN₂156.6215.7 g (0.1 mol)Reagent grade.
Sodium MetalNa22.992.3 g (0.1 mol)Handle with care under an inert atmosphere.
Absolute EthanolC₂H₅OH46.07100 mLAnhydrous.
Diethyl Ether(C₂H₅)₂O74.12As neededFor washing.
Deionized WaterH₂O18.02As neededFor workup.
Acetic Acid (Glacial)CH₃COOH60.05As neededFor neutralization.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure

Step 1: Preparation of Sodium Ethoxide Solution

  • Under a dry, inert atmosphere (e.g., nitrogen or argon), place 100 mL of absolute ethanol in the 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation.

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

Step 2: Reaction Assembly and Execution

  • To the freshly prepared sodium ethoxide solution, add 15.7 g (0.1 mol) of benzamidine hydrochloride. Stir until the solid dissolves.

  • Attach a dropping funnel to the flask. Add 13.0 g (0.1 mol) of ethyl acetoacetate to the dropping funnel.

  • Add the ethyl acetoacetate dropwise to the reaction mixture over a period of 30 minutes with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. A precipitate will form.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate with cold deionized water (2 x 50 mL) and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton signals.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Experimental Workflow Diagram

workflow A Prepare Sodium Ethoxide in Ethanol B Add Benzamidine HCl A->B C Add Ethyl Acetoacetate Dropwise B->C D Reflux for 4-6 hours C->D E Cool and Pour into Ice Water D->E F Neutralize with Acetic Acid E->F G Isolate Crude Product by Filtration F->G H Recrystallize from Ethanol/Water G->H I Characterize the Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle sodium metal with extreme care. It reacts violently with water.

  • The preparation of sodium ethoxide is exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Use a heating mantle with a temperature controller to avoid overheating.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described cyclocondensation reaction is a classic and efficient method that can be readily implemented in a standard organic chemistry laboratory. By following this guide, researchers can successfully synthesize this valuable heterocyclic building block for further applications in drug discovery and materials science.

Purification of 6-Methyl-2-phenylpyrimidin-4-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

6-Methyl-2-phenylpyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidinol family, a class of molecules with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The efficacy and safety of any potential drug candidate are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can lead to erroneous biological data, unpredictable side effects, and complications in later stages of drug development. Therefore, robust and efficient purification techniques are paramount.

This comprehensive guide provides detailed application notes and protocols for the purification of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies. The protocols herein are presented as self-validating systems, emphasizing the rationale behind each step to empower the user to adapt and troubleshoot effectively.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the compound's behavior in various solvents and chromatographic systems.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O--INVALID-LINK--
Molecular Weight 186.21 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Melting Point 223 °C--INVALID-LINK--
Predicted pKa 8.88 ± 0.50--INVALID-LINK--
Solubility Generally soluble in polar organic solvents like ethanol, methanol, and DMSO; sparingly soluble in non-polar solvents and water.General knowledge for similar structures

The relatively high melting point suggests a stable crystalline lattice, making recrystallization a promising purification technique. The predicted pKa indicates that the compound is weakly acidic, a factor to consider when selecting chromatographic conditions, as pH can influence its retention behavior.

Understanding Potential Impurities: A Targeted Approach

The most common synthetic route to this compound is the condensation of benzamidine with ethyl acetoacetate.[2] This reaction, while generally efficient, can lead to several impurities that must be removed.

Likely Impurities:

  • Unreacted Starting Materials:

    • Benzamidine

    • Ethyl acetoacetate

  • Side-Products:

    • Products from the self-condensation of ethyl acetoacetate.[3][4]

    • By-products from incomplete cyclization or alternative reaction pathways.

A logical workflow for the purification process is essential for systematically removing these impurities.

Purification_Workflow Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization (Removes most starting materials and some side-products) Crude->Recrystallization Column Flash Column Chromatography (Removes closely related impurities) Recrystallization->Column If necessary Analysis Purity Analysis (TLC, HPLC, NMR, MS) Recrystallization->Analysis Column->Analysis Pure Pure this compound Analysis->Pure Purity Confirmed

Caption: A logical workflow for the purification of crude this compound.

Protocol 1: Recrystallization

Recrystallization is often the most efficient and cost-effective method for purifying solid organic compounds on a larger scale. The principle lies in the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures.

Solvent Selection: The Key to Success

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For pyrimidinol derivatives, common and effective solvents include ethanol, methanol, and ethyl acetate, or mixtures thereof.[5]

Screening for the Optimal Solvent System:

  • Place a small amount of the crude this compound (approx. 20-30 mg) into several test tubes.

  • Add a few drops of a candidate solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water) to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Heat the test tubes in a water bath and continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent system that yields a good recovery of crystalline solid with minimal dissolved impurities is the most suitable.

Step-by-Step Recrystallization Protocol (Single Solvent)

This protocol assumes ethanol is a suitable solvent based on preliminary screening.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding hot ethanol portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Troubleshooting Recrystallization
ProblemPossible CauseSolution
Oiling out The compound is precipitating as a liquid above its melting point.Reheat the solution and add more solvent. Ensure a slower cooling rate.
No crystals form The solution is not supersaturated, or the compound is too soluble.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. Evaporate some of the solvent and re-cool.
Low recovery Too much solvent was used, or the compound is significantly soluble even at low temperatures.Concentrate the mother liquor and attempt a second crystallization. Re-evaluate the choice of solvent.

Protocol 2: Flash Column Chromatography

For removing impurities with similar polarity to the target compound, flash column chromatography is the preferred method. This technique utilizes a stationary phase (typically silica gel) and a mobile phase to separate components of a mixture based on their differential adsorption.[6]

Mobile Phase Selection using Thin-Layer Chromatography (TLC)

The key to a successful column separation is selecting an appropriate mobile phase (eluent). This is typically determined by running TLC plates of the crude material in various solvent systems.

Procedure:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto several TLC plates.

  • Develop the plates in different solvent systems of varying polarity. Common systems for pyrimidinols include mixtures of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone.

  • The ideal mobile phase should provide a retention factor (Rf) of 0.25-0.35 for this compound, with good separation from its impurities.

TLC_Optimization cluster_0 TLC Plate Development cluster_1 Rf Value Interpretation Crude Spot Crude Spot Developed Plate Developed Plate Crude Spot->Developed Plate Rf Calculation Rf Calculation Developed Plate->Rf Calculation Rf_High Rf_High Rf Calculation->Rf_High Rf > 0.4 (Too Non-polar) Rf_Low Rf_Low Rf Calculation->Rf_Low Rf < 0.2 (Too Polar) Rf_Good Rf_Good Rf Calculation->Rf_Good 0.25 < Rf < 0.35 (Optimal) Increase Polarity Increase proportion of polar solvent Rf_High->Increase Polarity Decrease Polarity Increase proportion of non-polar solvent Rf_Low->Decrease Polarity

Caption: Workflow for optimizing the mobile phase for column chromatography using TLC.

Step-by-Step Flash Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on the scale of the purification and the results of the TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected mobile phase (e.g., hexane/ethyl acetate mixture)

  • Chromatography column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Column Packing (Dry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Carefully pour the dry silica gel into the column, tapping the sides gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Column Equilibration:

    • Pre-elute the packed column with the chosen mobile phase, applying gentle pressure to force the solvent through the silica gel until it is fully saturated and the packing is stable. Do not let the column run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to begin the elution process.

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

Troubleshooting Flash Column Chromatography
ProblemPossible CauseSolution
Poor separation Inappropriate mobile phase; column overloading.Re-optimize the mobile phase using TLC. Use a larger column or less crude material.
Cracked column bed Improper packing or running the column dry.Ensure even packing and never let the solvent level drop below the top of the silica gel.
Streaking on TLC Compound is too polar for the mobile phase or is acidic/basic.Add a small percentage of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak in the chromatogram indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities by showing extra peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of this compound is a critical step in its use for research and drug development. By understanding the compound's physicochemical properties and the likely impurities from its synthesis, researchers can effectively apply the detailed recrystallization and flash column chromatography protocols outlined in this guide. The provided troubleshooting tips will further aid in overcoming common purification challenges, ultimately leading to a highly pure compound suitable for further investigation.

References

Application Notes and Protocols for Developing Cell-Based Assays to Evaluate Pyrimidine Derivative Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrimidine Derivatives and the Role of Cell-Based Assays

Pyrimidine derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities.[1] As fundamental components of nucleic acids (DNA and RNA), pyrimidines are integral to cellular processes like genetic replication, transcription, and cell division.[2] Consequently, analogs or derivatives of pyrimidines can act as antimetabolites, interfering with these vital pathways. This mechanism is particularly relevant in oncology, where the rapid proliferation of cancer cells creates a high demand for nucleotides, making them vulnerable to agents that disrupt pyrimidine metabolism.[2][3][4][5] Numerous approved anticancer drugs, such as 5-Fluorouracil (5-FU), are pyrimidine analogs that underscore the therapeutic potential of this class of compounds.[2]

The journey from a novel pyrimidine derivative to a potential therapeutic candidate is a rigorous process where cell-based assays play a pivotal and indispensable role.[6] These assays provide a biologically relevant context to evaluate a compound's efficacy, toxicity, and mechanism of action (MOA) in a cellular environment, offering a significant advantage over purely biochemical assays.[6][7] A well-designed suite of cell-based assays can provide critical data for lead candidate selection and optimization, ultimately accelerating the drug development pipeline.[6][8]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust panel of cell-based assays to characterize the biological activity of novel pyrimidine derivatives. The focus is on providing not just protocols, but also the underlying scientific rationale and field-proven insights to ensure the generation of reliable and reproducible data.

I. Foundational Assays: Assessing Cytotoxicity and Antiproliferative Effects

The initial step in characterizing a new pyrimidine derivative is to determine its effect on cell viability and proliferation. These foundational assays are crucial for establishing a compound's potency, typically measured as the half-maximal inhibitory concentration (IC50), and for guiding the concentration ranges used in subsequent mechanistic studies.

A. The MTT Assay: A Workhorse for Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Expert Insight: While robust and cost-effective, it's crucial to remember that the MTT assay measures metabolic activity, which is a surrogate for cell viability. Compounds that affect mitochondrial function without directly causing cell death can lead to misleading results. Therefore, it is often advisable to corroborate MTT data with a secondary, mechanistically different viability assay.

Detailed Protocol: MTT Cytotoxicity Assay [10][11][12]

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrimidine derivative in culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for initial screening to capture the full dose-response curve.[12]

    • Remove the existing medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Include vehicle-only wells (e.g., DMSO) as a negative control.

    • Incubate the plates for a duration relevant to the expected mechanism of action, typically 48 to 72 hours.[12]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11][12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[12]

Parameter Typical Range/Value Notes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for each cell line to ensure logarithmic growth during the assay period.
Compound Concentration 0.01 µM - 100 µMA wide range is crucial for accurately determining the IC50.
Incubation Time 48 - 72 hoursShould be sufficient to observe the compound's effect on proliferation.
MTT Concentration 0.5 mg/mL (final)Ensure this is not toxic to the cells.
Absorbance Wavelength 570 nm (630 nm reference)Standard for formazan quantification.

Table 1: Key Parameters for MTT Assay Optimization.

B. BrdU Incorporation Assay: Directly Measuring DNA Synthesis

To more directly assess the antiproliferative effects of pyrimidine derivatives, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay is highly recommended.[13][14] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[15][16] This incorporated BrdU can then be detected with a specific antibody, providing a direct measure of cell proliferation.[14][15][16]

Expert Insight: This assay is particularly well-suited for pyrimidine derivatives, as their mechanism often involves direct interference with DNA synthesis. A reduction in BrdU incorporation provides strong evidence that the compound is inhibiting cell proliferation by targeting this pathway.

Detailed Protocol: BrdU Cell Proliferation Assay [15]

  • Cell Seeding and Treatment:

    • Seed and treat cells with the pyrimidine derivative as described in the MTT assay protocol (Steps 1 & 2).

  • BrdU Labeling:

    • Following the compound treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-24 hours at 37°C. The optimal incubation time will depend on the cell cycle length of the cell line.

  • Fixation and Denaturation:

    • Remove the labeling medium and fix the cells with a fixing/denaturing solution. This step is critical as it denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.[15]

  • Immunodetection:

    • Wash the wells and add the anti-BrdU antibody. Incubate for 1-2 hours at room temperature.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Substrate Addition and Data Acquisition:

    • Add a colorimetric HRP substrate (e.g., TMB). The substrate will be converted into a colored product.

    • Stop the reaction with a stop solution and measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm).

II. Mechanistic Assays: Unraveling the "How" and "Why"

Once the cytotoxic and antiproliferative effects of a pyrimidine derivative are established, the next critical step is to investigate its mechanism of action. This involves a deeper dive into specific cellular processes that may be affected by the compound.

A. Apoptosis Assays: Is the Compound Inducing Programmed Cell Death?

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[1] It is therefore essential to determine if the observed cytotoxicity of a pyrimidine derivative is due to the induction of apoptosis.

This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. By using both stains, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]

Detailed Protocol: Annexin V-FITC/PI Staining [12]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours. Include an untreated control.[12]

  • Cell Harvesting:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes in the dark at room temperature.[12]

    • Add 400 µL of binding buffer to each sample.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of cells in each of the four quadrants to determine the proportion of viable, early apoptotic, and late apoptotic/necrotic cells.[12]

Caspases are a family of proteases that are key executioners of apoptosis. Caspases-3 and -7 are effector caspases that, once activated, cleave a wide range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[17][18] A luminogenic or fluorogenic assay can be used to measure the activity of these caspases.[19] These assays typically use a substrate that is cleaved by active caspase-3/7 to release a luminescent or fluorescent signal.[20]

Expert Insight: An increase in caspase-3/7 activity provides strong, direct evidence that the compound is inducing apoptosis through the canonical caspase-dependent pathway.[21] This assay is often used to confirm the results of Annexin V staining.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Assay Setup:

    • Seed cells in a white-walled 96-well plate and treat with the pyrimidine derivative as in the MTT assay.

    • Include wells for a negative control (vehicle-treated cells) and a positive control (e.g., staurosporine).

  • Reagent Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Incubation:

    • Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

B. Cell Cycle Analysis: Investigating Effects on Cell Division

Since pyrimidine derivatives often interfere with DNA synthesis, they can cause cells to arrest at specific phases of the cell cycle.[1] Cell cycle analysis by flow cytometry is a powerful technique to investigate these effects.[22] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[23] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expert Insight: An accumulation of cells in the S phase, for example, would strongly suggest that the pyrimidine derivative is inhibiting DNA replication, a common mechanism for this class of compounds.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide [23]

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described for the Annexin V assay.

  • Fixation:

    • Resuspend the cell pellet in PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 2 hours or at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

III. Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated using Graphviz.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Select Cancer Cell Lines C MTT Assay (48-72h) A->C D BrdU Assay (24-48h) A->D B Pyrimidine Derivative Synthesis & Dilution B->C B->D E Calculate IC50 Values C->E D->E F Treat Cells at IC50 Concentrations E->F Select Lead Compounds & Concentrations G Apoptosis Assays F->G H Cell Cycle Analysis F->H I Annexin V/PI Staining (Flow Cytometry) G->I J Caspase-3/7 Activity Assay G->J K Propidium Iodide Staining (Flow Cytometry) H->K L Determine Mechanism of Action I->L J->L K->L G cluster_pathway De Novo Pyrimidine Synthesis cluster_drug Drug Intervention cluster_outcome Cellular Outcomes Glutamine Glutamine + CO2 + ATP Orotate Orotate Glutamine->Orotate CAD, DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP dUDP dUDP UDP->dUDP RNR dTMP dTMP dUDP->dTMP TS DNA DNA dTMP->DNA DNA Polymerase S_Phase_Arrest S-Phase Arrest DNA->S_Phase_Arrest Pyrimidine_Derivative Pyrimidine Derivative (e.g., 5-FU) Pyrimidine_Derivative->dTMP Inhibits Thymidylate Synthase (TS) Pyrimidine_Derivative->DNA Incorporates into DNA (Chain Termination) Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

References

Application Note: High-Throughput Screening of 6-Methyl-2-phenylpyrimidin-4-ol Libraries for Kinase and Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methyl-2-phenylpyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently identified in screenings for potent kinase inhibitors. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for a library of these compounds. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. This document details an integrated strategy combining a primary biochemical screen against a representative protein kinase using AlphaScreen™ technology with a secondary cell-based cytotoxicity counterscreen. Included are detailed, step-by-step protocols, quality control benchmarks, data analysis pipelines, and hit confirmation strategies designed to identify specific, non-toxic modulators suitable for progression into hit-to-lead programs.

Part I: HTS Campaign Strategy & Library Management

High-throughput screening (HTS) is a foundational process in modern drug discovery, enabling the rapid evaluation of millions of compounds to identify those that modulate a specific biological target.[1][2] The success of any HTS campaign hinges on a meticulously planned strategy, beginning with the rationale for screening a particular compound library and robust management of that library.

The Rationale: Why Screen a this compound Library?

The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors. Its nitrogen atoms serve as key hydrogen bond acceptors, mimicking the adenine region of ATP and enabling competitive binding in the kinase active site. The 6-methyl and 2-phenyl substitutions on the pyrimidinol ring provide specific vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[3][4] Screening a focused library of these analogs is a rational approach to discovering novel inhibitors against therapeutically relevant kinases.

Library Preparation and Quality Control: The Foundation of Trustworthy Data

The quality of your screening data is directly dependent on the quality of your compound library management.[5] Inconsistent compound concentration, degradation, or the presence of impurities can lead to false positives or negatives, wasting significant time and resources.

  • Causality: Compounds are typically stored at high concentrations (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO) to ensure solubility and stability.[6] However, DMSO can affect assay performance, particularly in cell-based assays where concentrations above 0.5% are often toxic.[7] Therefore, the workflow is designed to dilute compounds to a final, low-DMSO concentration in the assay plate.

  • Protocol: Library Plating for Screening

    • Thaw Source Plates: Allow the 10 mM master compound library plates (stored at -20°C or -80°C) to equilibrate to room temperature for at least 1 hour before opening to prevent water condensation.

    • Centrifuge: Spin the plates at 1,000 x g for 1 minute to collect all liquid at the bottom of the wells.

    • Create Intermediate Plates: Using an automated liquid handler, transfer a small volume (e.g., 1-2 µL) of each 10 mM compound stock into a new 384-well polypropylene plate. Add an appropriate volume of 100% DMSO to create an intermediate concentration (e.g., 1 mM).

    • Prepare Assay-Ready Plates: From the intermediate plate, transfer a small volume (e.g., 250 nL) into the final 384-well assay plates (e.g., low-volume polystyrene plates) using a nano-dispensing liquid handler like an Echo® or Mosquito®. This "pinning" step ensures a precise, low-volume transfer.

    • Quality Control: It is crucial to perform periodic quality control on the library. This includes confirming the identity and purity (>95%) of a subset of compounds via LC-MS and ensuring accurate concentration through methods like acoustic dispensing verification.[8]

HTS Workflow Overview

The overall screening campaign follows a logical progression from initial large-scale screening to focused validation of a small number of high-quality hits. This funneling approach is designed to efficiently eliminate non-viable compounds.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Hit Selection cluster_validation Phase 4: Hit Validation lib_prep Library Preparation (Assay-Ready Plates) primary Primary Screen (Biochemical Kinase Assay) lib_prep->primary secondary Counterscreen (Cellular Cytotoxicity Assay) lib_prep->secondary assay_dev Assay Development & Miniaturization assay_dev->primary data_qc Data Processing & QC (Z'-Factor > 0.5) primary->data_qc triage Hit Triage (Remove Cytotoxic Hits, PAINS) secondary->triage hit_sel Primary Hit Selection (e.g., >50% Inhibition) data_qc->hit_sel confirm Hit Confirmation (Cherry-Pick & Re-test) hit_sel->confirm dose Dose-Response (IC50 Determination) confirm->dose dose->triage sar Preliminary SAR Analysis triage->sar final_hits Validated Hits sar->final_hits

Caption: High-throughput screening campaign workflow.

Part II: Biochemical Screening Protocol - Kinase Inhibition Assay (AlphaScreen)

Assay Principle: The "Why" of Technology Choice

To identify direct inhibitors of a protein kinase, a biochemical assay is the method of choice. We selected the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) technology for its high sensitivity, robustness, and homogeneous "no-wash" format, which is ideal for automated HTS.[9][10]

The principle is based on the proximity of two bead types: a Donor bead and an Acceptor bead.[11] In this kinase assay, a biotinylated peptide substrate is captured by Streptavidin-coated Donor beads. A specific antibody that recognizes the phosphorylated form of the substrate is conjugated to the Acceptor beads. When the kinase is active, it phosphorylates the substrate, allowing the antibody to bind. This brings the Donor and Acceptor beads into close proximity (<200 nm). Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong light emission at 520-620 nm. A compound from the this compound library that inhibits the kinase will prevent substrate phosphorylation, keeping the beads separated and resulting in a loss of signal.

Data_Analysis_Pipeline raw_data Raw Plate Reader Data (AlphaScreen Counts / RFU) normalize Per-Plate Normalization (% Inhibition) raw_data->normalize qc QC Check (Calculate Z'-Factor) normalize->qc plate_pass Z' > 0.5? qc->plate_pass plate_pass->raw_data No (Flag/Repeat Plate) hit_call Hit Identification (Thresholding, e.g., >3σ) plate_pass->hit_call Yes hit_list Primary Hit List hit_call->hit_list triage Hit Triage & Confirmation hit_list->triage final_list Validated Hit List (with IC50 & Cytotoxicity Data) triage->final_list

References

Application Note: A Chemoproteomic Roadmap for Target Deconvolution of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, multi-pronged strategy for the elucidation of protein targets and the mechanism of action for the small molecule 6-Methyl-2-phenylpyrimidin-4-ol. Recognizing the pyrimidine core as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, this document outlines three state-of-the-art proteomics workflows.[1][2][3] We present detailed protocols for label-free target identification using Thermal Proteome Profiling (TPP), target validation via Affinity Purification-Mass Spectrometry (AP-MS) with a bespoke chemical probe, and functional characterization using competitive Activity-Based Protein Profiling (ABPP). This integrated approach provides a robust framework for moving from a compound of interest to a validated set of biological targets, a critical step in drug discovery and chemical biology.[4][5]

Introduction: The Challenge of Target Identification

The era of phenotypic drug discovery has re-emerged, yielding potent bioactive molecules whose mechanisms of action are often unknown.[6] A primary bottleneck in both drug development and the use of small molecules as biological tools is the robust identification of their protein targets.[7] Chemical proteomics has become an indispensable discipline that employs small-molecule probes and advanced mass spectrometry to systematically map these interactions within the native cellular environment.[8][9]

The pyrimidine scaffold is a cornerstone of medicinal chemistry. As a bioisostere of the adenine base in ATP, it is frequently incorporated into the design of kinase inhibitors.[1][2] Numerous FDA-approved drugs targeting kinases feature a pyrimidine core, highlighting its utility in achieving potent and selective inhibition.[10][11] this compound is a representative of this chemical class, yet its specific biological targets remain uncharacterized.

This application note serves as a detailed roadmap for researchers seeking to comprehensively profile such a compound. We will detail three complementary proteomics strategies that, when used in concert, provide high-confidence identification of direct binding partners, insights into off-target effects, and functional validation of target engagement.

Part 1: Initial Target Discovery with Thermal Proteome Profiling (TPP)

The Causality of the Method: The first step in target deconvolution should ideally involve the unmodified, native compound to avoid altering its intrinsic binding properties. Thermal Proteome Profiling (TPP), also known as the Cellular Thermal Shift Assay (CETSA), is a powerful label-free method based on the principle of ligand-induced thermal stabilization.[6][7] When a small molecule binds to its protein target, it typically increases the energy required to denature that protein, resulting in a measurable shift in its melting temperature (Tm).[12][[“]] By monitoring the thermal stability of thousands of proteins simultaneously using quantitative mass spectrometry, we can identify the direct and indirect targets of a compound in intact cells or lysates.[14]

TPP_Workflow cluster_cell_culture Cell Treatment cluster_heat_shock Thermal Challenge cluster_prep Sample Preparation cluster_ms Analysis cells Intact Cells treat Treat with Vehicle or Compound cells->treat aliquot Aliquot Cells treat->aliquot heat Heat Gradient (e.g., 40°C to 64°C) aliquot->heat lyse Lysis & Ultracentrifugation heat->lyse supernatant Collect Soluble Fraction lyse->supernatant digest Protein Digestion (e.g., Trypsin) supernatant->digest tmt TMT Labeling digest->tmt lcms LC-MS/MS Analysis tmt->lcms data Data Analysis: Melting Curve Fitting lcms->data hits Identify Proteins with Significant ΔTm data->hits

Caption: Workflow for Thermal Proteome Profiling (TPP).

Protocol 1: Multiplexed TPP for Target Identification

This protocol uses Tandem Mass Tags (TMT) for multiplexing, allowing for higher throughput and more precise quantification.[14]

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., HEK293T, HepG2) to ~80% confluency. b. Harvest and wash cells, then resuspend in a suitable buffer (e.g., PBS) to a concentration of ~20x106 cells/mL. c. Divide the cell suspension into two pools: one for vehicle control (e.g., 0.1% DMSO) and one for treatment with this compound (e.g., 10 µM final concentration). d. Incubate for 1 hour at 37°C.

2. Thermal Challenge: a. Aliquot 100 µL of the vehicle and treated cell suspensions into 10 separate PCR tubes each. b. Using a thermal cycler with a temperature gradient, heat the 10 tubes for 3 minutes at temperatures ranging from 40°C to 64°C in 2-3°C increments. A non-heated sample (room temperature) should also be included. c. Immediately cool the samples on ice for 3 minutes.

3. Lysis and Protein Extraction: a. Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis. b. Clarify the lysates by ultracentrifugation at 100,000 x g for 30 minutes at 4°C to pellet precipitated proteins. c. Carefully collect the supernatant (soluble protein fraction) from each sample.

4. Sample Preparation for Mass Spectrometry: a. Determine the protein concentration of each supernatant (e.g., using a BCA assay). b. Take a fixed amount of protein (e.g., 50 µg) from each sample. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and perform overnight digestion with trypsin. c. Label the resulting peptides from each temperature point with a unique TMTpro isobaric tag according to the manufacturer's protocol. d. Combine the labeled peptides from all 10 temperature points for both the vehicle and treated conditions into two separate multiplexed samples. e. Desalt the combined samples using a C18 solid-phase extraction (SPE) column.

5. LC-MS/MS Analysis and Data Processing: a. Analyze the multiplexed samples by LC-MS/MS on a high-resolution Orbitrap mass spectrometer. b. Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. c. For each protein, generate thermal melting curves by plotting the relative soluble abundance against temperature for both vehicle and treated conditions. d. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) and identify proteins with a statistically significant shift (ΔTm) upon compound treatment.[14]

Expected Data Presentation

Results should be summarized to highlight the most promising target candidates.

Protein TargetGene NameΔTm (°C)p-valuePutative Function
MAP Kinase 1MAPK1+3.80.0012Serine/Threonine Kinase
Cyclin-dep. Kinase 2CDK2+3.10.0045Serine/Threonine Kinase
Abl Tyrosine KinaseABL1+2.50.0110Tyrosine Kinase
Hexokinase-1HK1-0.20.8950Non-significant Hit

Part 2: Validating Targets with Affinity-Based Chemical Proteomics

The Causality of the Method: While TPP is excellent for initial discovery, it does not physically isolate the binding partners. Affinity Purification-Mass Spectrometry (AP-MS) provides orthogonal validation by using a modified version of the small molecule—a chemical probe—to enrich its targets from a complex proteome.[15][16] This method relies on designing and synthesizing a probe that retains biological activity while incorporating a linker and a reporter tag (e.g., biotin) for capture on an affinity matrix (e.g., streptavidin beads).[17][18]

Probe Design Strategy

The key is to attach the linker at a position that does not interfere with the pharmacophore responsible for target binding. For pyrimidine-based kinase inhibitors, the core heterocycle is critical for binding to the ATP pocket hinge region.[1] Therefore, modifications should be made at a peripheral position, such as the phenyl ring, which often explores solvent-exposed regions.

Caption: Strategy for converting the parent compound into a biotinylated affinity probe.

Protocol 2: AP-MS for Target Pull-Down

1. Probe Immobilization: a. Resuspend streptavidin-conjugated magnetic beads in lysis buffer. b. Add the biotinylated this compound probe to the beads and incubate for 1 hour at 4°C with rotation to allow for immobilization. c. Wash the beads three times with lysis buffer to remove any unbound probe.

2. Cell Lysate Preparation and Incubation: a. Prepare a native protein lysate from the chosen cell line using a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, plus protease and phosphatase inhibitors). b. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. c. Add the cleared lysate to the probe-immobilized beads. For a negative control, add lysate to beads immobilized with biotin only. For a competitive control, add lysate pre-incubated with a 100-fold excess of the free, unmodified parent compound.[16] d. Incubate for 2-4 hours at 4°C with rotation.

3. Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders. c. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes.

4. Protein Identification by Mass Spectrometry: a. Separate the eluted proteins on a short 1D SDS-PAGE gel. b. Excise the entire protein lane, perform in-gel tryptic digestion, and extract the peptides. c. Analyze the peptides by LC-MS/MS. d. Process the data to identify proteins. True binding partners should be significantly enriched in the probe sample compared to both the biotin-only and the competitive elution controls.[15][19]

Part 3: Assessing Functional Engagement with Competitive ABPP

The Causality of the Method: Identifying a binding partner does not confirm that the interaction is functionally relevant (e.g., at an enzyme's active site). Activity-Based Protein Profiling (ABPP) uses covalent chemical probes that target the active sites of entire enzyme families.[20][21] In a competitive ABPP experiment, a decrease in labeling by a general activity-based probe in the presence of our test compound indicates that the compound occupies the same active site.[4][22] Given the pyrimidine scaffold, a broad-spectrum kinase probe is the ideal tool to confirm engagement with kinase active sites.[23]

ABPP_Workflow cluster_control cluster_competition cluster_analysis control_lysate Proteome Active Kinase control_labeled Proteome Labeled Kinase control_lysate:e->control_labeled:w + control_probe Broad-Spectrum Kinase ABP control_probe->control_labeled:n analysis Quantitative Mass Spectrometry control_labeled->analysis compete_lysate Proteome Active Kinase inhibited_lysate Proteome Inhibited Kinase compete_lysate:e->inhibited_lysate:w + inhibitor 6-Methyl-2-phenyl- pyrimidin-4-ol inhibitor->inhibited_lysate:n compete_labeled Proteome Inhibited Kinase inhibited_lysate:e->compete_labeled:w + compete_probe Broad-Spectrum Kinase ABP compete_probe->compete_labeled:n compete_labeled->analysis result Reduced Probe Labeling Identifies Targets analysis->result

Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.

Protocol 3: Competitive Kinase Profiling

1. Lysate Preparation and Inhibition: a. Prepare a native protein lysate as described in the AP-MS protocol. b. Aliquot the lysate into several tubes. Add increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the tubes. Include a vehicle-only (DMSO) control. c. Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.

2. Activity-Based Probe Labeling: a. Add a broad-spectrum, alkyne-functionalized kinase ABP (e.g., a desthiobiotin-ATP or acyl-phosphate probe) to each lysate at a final concentration of 1-5 µM. b. Incubate for another 30 minutes at room temperature to allow the probe to covalently label the active sites of kinases not occupied by the inhibitor.

3. Click Chemistry and Enrichment: a. Stop the labeling reaction by adding SDS. b. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.[20] c. Enrich the biotinylated (probe-labeled) proteins using streptavidin beads.

4. Mass Spectrometry and Data Analysis: a. Wash the beads, elute the proteins, and perform tryptic digestion. b. Analyze the samples via LC-MS/MS. Use label-free quantification (LFQ) or TMT labeling to compare protein abundances across the different inhibitor concentrations. c. Identify kinases whose abundance in the pull-down decreases in a dose-dependent manner. This reduction signifies competitive displacement of the ABP by this compound, confirming functional engagement with the kinase active site.

Conclusion

The comprehensive characterization of a small molecule's interactome is a complex but essential task in modern chemical biology and drug discovery. By integrating the strengths of three orthogonal proteomics techniques—TPP for unbiased, label-free discovery; AP-MS for physical enrichment and validation; and competitive ABPP for functional confirmation—researchers can build a high-confidence profile of a compound's biological targets. This application note provides the strategic framework and detailed protocols necessary to apply this powerful approach to this compound, transforming a simple chemical structure into a well-understood tool for probing biological systems.

References

protocol for in vivo studies with 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical In Vivo Evaluation of 6-Methyl-2-phenylpyrimidin-4-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical in vivo studies for the small molecule this compound. The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, present in numerous natural compounds and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of this core structure have shown promise as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma, as anti-inflammatory agents, and as modulators of other key biological targets.[3] This guide moves beyond a simple recitation of steps, offering a strategic framework grounded in scientific rationale to enable robust and reproducible preclinical evaluation. We present two detailed protocols targeting distinct, high-potential therapeutic areas for this compound class: oncology and inflammation.

| Preclinical Study Design: A Strategic Framework

The success of any in vivo study hinges on meticulous planning. Over 90% of marketed drugs are small molecules, and their journey from discovery to approval requires rigorous preclinical validation to assess efficacy and safety before human trials.[4] The following considerations are critical for establishing a robust experimental design for this compound.

| Compound Characterization and Formulation

Before administration to any living system, the test article's fundamental properties must be thoroughly understood.

  • Purity and Identity: Confirm the identity and purity (ideally >98%) of the this compound batch using methods like NMR, LC-MS, and elemental analysis. Impurities can confound results and introduce unintended toxicity.

  • Solubility: Determine the compound's solubility in common preclinical vehicles. This is a critical step that dictates the potential routes of administration. Aqueous solubility is often low for small organic molecules, necessitating the use of co-solvents or suspension vehicles.

  • Vehicle Selection: The chosen vehicle must be non-toxic and inert at the administered volume. A common starting point for oral (PO) administration is a suspension in 0.5% methylcellulose with 0.1% Tween 80. For intraperitoneal (IP) or intravenous (IV) routes, a solution in a vehicle like 10% DMSO, 40% PEG300, and 50% saline may be appropriate. Causality: The vehicle choice directly impacts the compound's bioavailability; an inappropriate vehicle can lead to poor absorption and falsely negative efficacy results.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₀N₂O Derived
Molecular Weight 186.21 g/mol Derived
Appearance Solid (predicted) General Knowledge

| Purity | >98% (Required) | N/A |

| Animal Model Selection

The choice of animal model is entirely dependent on the hypothesis being tested.

  • For Anticancer Activity (Hepatocellular Carcinoma): Immunodeficient mouse strains (e.g., NOD-SCID, Nude) are required for human tumor xenograft models.[5] These mice lack a functional immune system, preventing the rejection of implanted human cancer cells. The Hep3B cell line is a suitable choice as it shows sensitivity to FGFR4 inhibition.[6][3]

  • For Anti-Inflammatory Activity: The carrageenan-induced paw edema model in rats or mice is a standard and well-characterized acute inflammation model.[7] It is highly reproducible and suitable for initial screening of compounds with potential anti-inflammatory effects.

| Ethical Considerations

All animal experiments must be conducted with the highest regard for animal welfare.

  • IACUC Approval: All study protocols, including animal housing, handling, procedural details, and euthanasia methods, must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. In vivo imaging techniques can contribute to Reduction by allowing for longitudinal measurements in the same animal, avoiding the need for separate cohorts at each time point.[8]

| Application Protocol 1: Anti-Tumor Efficacy in an HCC Xenograft Model

This protocol is designed to evaluate the efficacy of this compound in a human hepatocellular carcinoma (HCC) xenograft model, based on its potential as an FGFR4 inhibitor.[6][3]

Workflow Diagram: HCC Xenograft Study

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment cluster_analysis Phase 4: Endpoint Analysis A Culture Hep3B Cancer Cells D Implant 5x10^6 Hep3B Cells (in Matrigel) Subcutaneously A->D B Select NOD-SCID Mice (4-6 weeks old) B->D C Prepare Compound and Vehicle H Administer Vehicle Control (e.g., Daily, PO) C->H I Administer Test Compound (e.g., 30 mg/kg, Daily, PO) C->I J Administer Positive Control (e.g., BLU9931, Daily, PO) C->J E Monitor Mice (Body Weight, Health) D->E F Measure Tumor Volume (Calipers) E->F G Randomize Mice into Groups (Tumor Volume ~100-150 mm³) F->G G->H G->I G->J K Continue Monitoring (Tumors, Body Weight) H->K I->K J->K L Euthanize at Endpoint (e.g., Day 21) K->L M Excise & Weigh Tumors L->M N Calculate Tumor Growth Inhibition (TGI) M->N O Collect Tissues for Pharmacodynamic Analysis M->O

Caption: Workflow for the HCC subcutaneous xenograft study.

| Step-by-Step Methodology
  • Cell Culture and Animal Model:

    • Culture the human HCC cell line Hep3B in the recommended medium until cells are in the logarithmic growth phase.

    • Acquire female immunodeficient mice (e.g., NOD-SCID, 4-6 weeks old) and allow them to acclimatize for at least one week.[5]

  • Tumor Implantation:

    • Harvest Hep3B cells and resuspend them in a 1:1 mixture of sterile, serum-free medium and Matrigel at a concentration of 50 x 10⁶ cells/mL.

    • Rationale: Matrigel provides a scaffold that supports initial tumor cell growth and establishment.[5]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor animal health and body weight 2-3 times per week.

    • Begin measuring tumor volume with digital calipers once tumors are palpable. Volume (mm³) = (Length x Width²) / 2.

    • When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure an equal distribution of tumor sizes.

  • Treatment Protocol:

    • Prepare fresh formulations of the test compound and controls daily.

    • Administer treatments as scheduled (e.g., once daily by oral gavage) for a predetermined period (e.g., 21 days).

Table 2: Example Treatment Groups for HCC Xenograft Study

Group Treatment Dose Route Schedule
1 Vehicle Control 10 mL/kg PO QD x 21d
2 This compound 10 mg/kg PO QD x 21d
3 This compound 30 mg/kg PO QD x 21d

| 4 | Positive Control (BLU9931) | 50 mg/kg | PO | QD x 21d |

  • Endpoint and Analysis:

    • Continue monitoring tumor volume and body weight throughout the study. A significant loss in body weight (>15-20%) is an indicator of toxicity.

    • At the end of the study (e.g., Day 21), euthanize the mice.

    • Excise the tumors and record their final weight.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

    • Self-Validation: The inclusion of a vehicle control group is essential to understand the natural growth of the tumor, while the positive control (BLU9931) validates the model's sensitivity to the proposed mechanism of action.

| Proposed Mechanism of Action: FGFR4 Inhibition

This compound is hypothesized to act by inhibiting the FGFR4 signaling pathway, which is often aberrantly activated in HCC.

G FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF Signals to PI3K_AKT PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT Signals to Compound This compound Compound->FGFR4 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Promotes PI3K_AKT->Proliferation Promotes

Caption: Proposed inhibition of the FGFR4 signaling pathway.

| Application Protocol 2: Anti-Inflammatory Activity Assessment

This protocol details the use of the carrageenan-induced paw edema model to screen this compound for anti-inflammatory properties, a known activity for some pyrimidine derivatives.[7]

Workflow Diagram: Carrageenan-Induced Paw Edema Study

G cluster_treat Pre-treatment cluster_measure Post-Induction Measurement A Acclimatize & Fast Rats (e.g., Wistar) Overnight B Measure Baseline Paw Volume (P₀) A->B C Administer Vehicle Control (e.g., 1 hr pre-carrageenan) B->C D Administer Test Compound (e.g., 30 mg/kg, PO) B->D E Administer Positive Control (e.g., Indomethacin, PO) B->E F Inject 0.1 mL 1% Carrageenan into Sub-plantar Region of Hind Paw C->F D->F E->F G Measure Paw Volume (Pₜ) at 1, 2, 3, 4, 5 hours F->G H Calculate % Edema and % Inhibition G->H

Caption: Workflow for the anti-inflammatory paw edema assay.

| Step-by-Step Methodology
  • Animals and Preparation:

    • Use male Wistar rats (150-180g) or Swiss albino mice.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Rationale: Fasting ensures more uniform absorption of the orally administered compound.

  • Pre-Treatment:

    • Measure the initial volume of the right hind paw (P₀) of each animal using a plethysmometer.

    • Randomize animals into treatment groups (n=6-8 per group).

    • Administer the vehicle, this compound, or a positive control (e.g., Indomethacin, 10 mg/kg) by oral gavage.

  • Induction of Inflammation:

    • One hour after compound administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement and Data Analysis:

    • Measure the paw volume (Pₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percent increase in paw volume (Edema %) for each animal at each time point:

      • Edema % = [(Pₜ - P₀) / P₀] x 100

    • Calculate the percent inhibition of edema for each treatment group relative to the vehicle control group at each time point:

      • Inhibition % = [(Edema %_control - Edema %_treated) / Edema %_control] x 100

Table 3: Data Collection and Analysis for Paw Edema Study

Time Point Paw Volume (Pₜ) Edema % Inhibition %
Baseline (0 hr) P₀ 0 N/A
1 hr P₁ Calculated Calculated
2 hr P₂ Calculated Calculated
3 hr P₃ Calculated Calculated
4 hr P₄ Calculated Calculated

| 5 hr | P₅ | Calculated | Calculated |

  • Trustworthiness: This protocol is self-validating. The vehicle group establishes the maximal inflammatory response to carrageenan. The positive control group (Indomethacin) confirms that the model can detect anti-inflammatory effects. A statistically significant reduction in edema by this compound compared to the vehicle group indicates activity.

| References

  • (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate. Available at: --INVALID-LINK--

  • 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem. Available at: --INVALID-LINK--

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. Available at: --INVALID-LINK--

  • Application Notes and Protocols for In Vivo Studies with 6-methyl-2-(pyridin-4-yl)-1H-indole - Benchchem. Available at: --INVALID-LINK--

  • Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PubMed. Available at: --INVALID-LINK--

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - MDPI. Available at: --INVALID-LINK--

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Available at: --INVALID-LINK--

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. Available at: --INVALID-LINK--

  • Development and Pilot in Vivo Testing of a Protocol for PLGA–Vancomycin Coatings on PTFE Used as Silicone-Implant Analogs - MDPI. Available at: --INVALID-LINK--

  • Phytochemical Profiling and Antibacterial Activity of Methanol Leaf Extract of Skimmia anquetilia - MDPI. Available at: --INVALID-LINK--

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. Available at: --INVALID-LINK--

  • In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PubMed Central. Available at: --INVALID-LINK--

  • Synthesis and anti-inflammatory activity of 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives - PubMed. Available at: --INVALID-LINK--

  • Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides - ResearchGate. Available at: --INVALID-LINK--

  • Thymol bioactivity: A review focusing on practical applications. Available at: --INVALID-LINK--

  • A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond - PubMed. Available at: --INVALID-LINK--

References

Application Notes & Protocols: Formulation of 6-Methyl-2-phenylpyrimidin-4-ol for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the rational development of formulations for 6-Methyl-2-phenylpyrimidin-4-ol intended for in vivo animal studies. Recognizing the common challenge of poor aqueous solubility with heterocyclic compounds of this nature, this document outlines a systematic, multi-pronged approach to achieving a safe, stable, and bioavailable formulation. We will delve into the critical physicochemical characterization of the active pharmaceutical ingredient (API), explore various solubility enhancement strategies, and provide detailed, step-by-step protocols for the preparation and evaluation of suitable preclinical formulations.

Introduction: The Formulation Challenge of Pyrimidinol Derivatives

This compound, a member of the pyrimidine class of heterocyclic compounds, holds potential for various pharmacological applications. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-HIV, and anticancer properties.[1][2][3] However, a significant hurdle in the preclinical evaluation of such drug candidates is often their limited aqueous solubility. This inherent characteristic can lead to poor absorption and low bioavailability, complicating the interpretation of pharmacokinetic (PK) and pharmacodynamic (PD) data.[4][5][6]

The objective of this guide is to equip researchers with the necessary knowledge and practical protocols to systematically approach the formulation of this compound. By understanding the physicochemical properties of the compound and employing appropriate formulation strategies, one can develop a vehicle system that ensures consistent and reliable drug exposure in animal models.

Initial Physicochemical Characterization of this compound

Before embarking on formulation development, a thorough understanding of the API's intrinsic properties is paramount. This initial characterization will guide the selection of the most appropriate formulation strategy.

Key Physicochemical Parameters:

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility.

  • pKa: The acid dissociation constant will reveal the ionization state of the molecule at different pH levels, which is crucial for developing pH-adjusted formulations.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH provide an indication of the compound's lipophilicity. This helps in selecting appropriate solubilization techniques, such as lipid-based formulations for highly lipophilic compounds.[4]

  • Melting Point: A high melting point can correlate with low solubility.[4]

  • Solid-State Characterization (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state can have significantly different solubilities and dissolution rates. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are valuable for this assessment.

Protocol 1: Determination of Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Analyze the filtrate for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Reporting: Report the solubility in µg/mL or mg/mL at each pH.

Strategies for Solubility Enhancement

For poorly soluble compounds like this compound, various formulation strategies can be employed to increase their concentration in a dosing vehicle.

Co-solvent Systems

The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.

Commonly Used Co-solvents in Preclinical Studies:

Co-solventProperties & Considerations
Polyethylene Glycol (PEG) 300/400 Generally well-tolerated; can be used for oral and parenteral routes.
Propylene Glycol (PG) A common vehicle for a wide range of compounds.
Ethanol Use with caution due to potential pharmacological effects.
Dimethyl Sulfoxide (DMSO) A powerful solvent, but its use should be minimized due to potential toxicity and effects on drug metabolism. Often used in combination with other vehicles.
N-Methyl-2-pyrrolidone (NMP) A strong solubilizing agent, but potential for toxicity needs to be considered.[7]
Surfactant-Based Formulations

Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.

Commonly Used Surfactants:

SurfactantProperties & Considerations
Polysorbate 80 (Tween® 80) A non-ionic surfactant widely used in oral and parenteral formulations.
Polysorbate 20 (Tween® 20) Similar to Polysorbate 80, with a shorter fatty acid chain.
Cremophor® EL/RH 40 Can be effective solubilizers but have been associated with hypersensitivity reactions.
Solutol® HS 15 A non-ionic solubilizer and emulsifying agent.
Poloxamers (Pluronics®) Block copolymers of ethylene oxide and propylene oxide with varying properties.[8]
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their solubility.

Commonly Used Cyclodextrins:

CyclodextrinProperties & Considerations
β-Cyclodextrin (β-CD) Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and a favorable safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and is generally well-tolerated.[7]
Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as solutions in oils, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective, particularly for oral administration.[9]

Common Components of Lipid-Based Formulations:

ComponentExamples
Oils Corn oil, sesame oil, medium-chain triglycerides (MCTs).[10]
Surfactants Cremophor® EL, Labrasol®, Tween® 80.
Co-surfactants/Co-solvents Transcutol®, Capryol®, Ethanol.
Suspensions

If adequate solubility cannot be achieved in an acceptable vehicle, a suspension may be the most practical approach. This involves dispersing fine particles of the drug in a liquid vehicle.

Key Components of a Suspension:

  • Wetting Agent: To ensure uniform dispersion of the drug particles (e.g., a low concentration of a surfactant like Tween® 80).

  • Suspending/Viscosity-Modifying Agent: To prevent rapid settling of the particles (e.g., methylcellulose, carboxymethylcellulose).[10]

Step-by-Step Formulation Protocols

The following protocols provide a starting point for the formulation of this compound. The choice of formulation will depend on the route of administration and the physicochemical properties of the compound.

Protocol 2: Preparation of a Co-solvent-Based Formulation

  • Weighing: Accurately weigh the required amount of this compound.

  • Solubilization in Co-solvent: Add the primary co-solvent (e.g., PEG 400) to the API and vortex or sonicate until the compound is fully dissolved.

  • Addition of Aqueous Component: Gradually add the aqueous component (e.g., saline or water) to the desired final volume while stirring.

  • Final Mixing: Continue to stir until a clear, homogenous solution is obtained.

  • Characterization: Visually inspect for clarity, measure the pH, and confirm the drug concentration via HPLC.

Protocol 3: Preparation of a Surfactant-Based Formulation

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution in Surfactant: Add the surfactant (e.g., 10% Tween® 80 in water) to the API.

  • Solubilization: Gently warm (if the compound is heat-stable) and vortex or sonicate until a clear solution is formed.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final concentration.

  • Characterization: Visually inspect for clarity, measure the pH, and confirm the drug concentration.

Protocol 4: Preparation of an Oral Suspension

  • Particle Size Reduction (Optional but Recommended): Micronize the this compound to a uniform, small particle size to improve dissolution and suspension stability.

  • Preparation of the Vehicle: Prepare the suspending vehicle by dissolving the suspending agent (e.g., 0.5% methylcellulose) and wetting agent (e.g., 0.1% Tween® 80) in water.

  • Wetting the API: Create a paste by adding a small amount of the vehicle to the powdered API and triturating.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste with continuous stirring to ensure a uniform dispersion.

  • Homogenization: Homogenize the suspension using a suitable method to achieve a uniform particle size distribution.

  • Characterization: Visually inspect for uniformity, measure pH and viscosity, and determine drug content. Assess physical stability by monitoring for settling over time.

Workflow and Decision-Making

The selection of a suitable formulation is an iterative process. The following diagram illustrates a typical workflow.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Optimization & Selection API API: this compound PhysChem Physicochemical Characterization (Solubility, pKa, LogP, etc.) API->PhysChem Solubility_Data Is aqueous solubility sufficient for desired dose? PhysChem->Solubility_Data Aqueous_Sol Aqueous Solution (pH adjustment) Solubility_Data->Aqueous_Sol Yes Poorly_Soluble Poorly Soluble Solubility_Data->Poorly_Soluble No Lead_Formulations Identify Lead Formulations Aqueous_Sol->Lead_Formulations Formulation_Screen Vehicle Screening (Co-solvents, Surfactants, Cyclodextrins) Poorly_Soluble->Formulation_Screen Suspension Suspension Formulation Poorly_Soluble->Suspension Formulation_Screen->Lead_Formulations Suspension->Lead_Formulations Stability_Testing Short-term Stability Testing (Physical & Chemical) Lead_Formulations->Stability_Testing Final_Formulation Select Final Formulation for In Vivo Studies Stability_Testing->Final_Formulation

Caption: Workflow for Preclinical Formulation Development.

Administration Considerations in Animal Studies

The choice of formulation is intrinsically linked to the intended route of administration.[11]

  • Oral (PO): Solutions, suspensions, and lipid-based systems are all viable options. The volume administered should be appropriate for the species to avoid stress or gastric complications.

  • Intravenous (IV): Requires a sterile, isotonic solution with a physiologically compatible pH. Particulate matter is unacceptable. Co-solvents and cyclodextrins are often used.

  • Intraperitoneal (IP): While less stringent than IV, solutions are preferred to minimize irritation. Suspensions can be used but may lead to slower or more variable absorption.[10]

  • Subcutaneous (SC): Requires sterile, isotonic, and pH-neutral formulations to prevent injection site reactions.

Conclusion

The successful formulation of this compound for animal studies hinges on a systematic and data-driven approach. By first thoroughly characterizing the physicochemical properties of the compound, researchers can make informed decisions about the most promising solubility enhancement strategies. The protocols and workflows provided in this guide offer a robust framework for developing safe, stable, and effective formulations, thereby enabling reliable and reproducible preclinical evaluation of this promising compound.

References

Application Note: High-Throughput Screening of 6-Methyl-2-phenylpyrimidin-4-ol and its Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1][2] The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[2][3] This document provides a comprehensive guide for the evaluation of 6-Methyl-2-phenylpyrimidin-4-ol, a representative pyrimidinol compound, as a potential kinase inhibitor. We present detailed protocols for primary screening using a robust biochemical assay (ADP-Glo™), orthogonal validation via a target binding assay (LanthaScreen™ Eu Kinase Binding), and outline principles for subsequent cellular characterization. The methodologies are designed to be self-validating and provide researchers with a rigorous framework for identifying and characterizing novel kinase inhibitors derived from this chemical series.

Introduction: The Pursuit of Selective Kinase Inhibition

The human kinome comprises over 500 protein kinases that orchestrate a vast network of signaling pathways controlling cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies.

The pyrimidine ring is a recurring motif in many FDA-approved kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling potent, competitive inhibition.[3] Compounds based on pyrazolo[3,4-d]pyrimidine and other fused pyrimidine systems have shown significant promise.[4][5] The this compound core represents a versatile and synthetically accessible scaffold. This application note establishes a systematic workflow to assess its potential as a kinase inhibitor, guiding researchers from initial hit identification to preliminary mechanistic validation.

Compound Profile: this compound

A thorough understanding of the test compound's physicochemical properties is essential for accurate and reproducible screening results.

PropertyValue (Predicted or Experimental)Source / Notes
Molecular Formula C₁₁H₁₀N₂OPubChem CID: 135420365 (for 2-amino-6-phenylpyrimidin-4-ol, a close analog)[6]
Molecular Weight 186.21 g/mol Calculated
Appearance White to off-white solidTo be determined experimentally.
Solubility Recommended solvent: DMSOPrepare a high-concentration stock (e.g., 10-50 mM). Solubility in aqueous buffers should be determined to avoid precipitation in assays.
Purity >95%Recommended purity for screening, verified by HPLC and NMR.
Storage Store at -20°C as a DMSO stockMinimize freeze-thaw cycles. Protect from light.

Scientist's Note (Expertise): Compound solubility is a critical parameter. Precipitated compound is a common source of false-positive and false-negative results in high-throughput screening. It is highly recommended to perform a kinetic solubility test in the final assay buffer prior to screening.

Principle of ATP-Competitive Kinase Inhibition

Most small-molecule kinase inhibitors function by competing with the cellular energy currency, adenosine triphosphate (ATP), for binding to the enzyme's active site. This prevents the transfer of a phosphate group to the target substrate, thereby blocking the downstream signaling cascade. This compound is hypothesized to act via this mechanism.

G cluster_0 Kinase Active Site cluster_1 Reactants cluster_2 Reaction Outcome Kinase Kinase Phospho_Substrate Phosphorylated Substrate + ADP Kinase->Phospho_Substrate Catalyzes No_Reaction Inhibition (No Reaction) Kinase->No_Reaction Substrate Protein Substrate Substrate->Kinase ATP ATP ATP->Kinase Binds Inhibitor 6-Methyl-2-phenyl- pyrimidin-4-ol Inhibitor->Kinase Competitively Binds

Caption: ATP-Competitive Inhibition Mechanism.

Application 1: Biochemical IC₅₀ Determination using the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[7][8] The luminescent signal is directly proportional to kinase activity, making it an ideal platform for primary screening and dose-response studies.[9][10]

Workflow Overview

G A 1. Compound Plating (Serial Dilution) B 2. Add Kinase + Substrate Incubate A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) D->E F 6. Read Luminescence & Analyze Data E->F

Caption: Workflow for IC₅₀ determination using ADP-Glo™.

Detailed Protocol: IC₅₀ Determination

This protocol is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

A. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Kinase & Substrate Mix: Prepare a 2X working solution of the target kinase and its specific peptide substrate in Kinase Buffer.

    • Scientist's Note: The optimal kinase and substrate concentrations must be empirically determined. Start with concentrations that yield a robust signal and approximately 10-30% ATP-to-ADP conversion in the final reaction.[7][11]

  • ATP Solution: Prepare a 2X working solution of ATP in Kinase Buffer.

    • Scientist's Note: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[11]

B. Assay Procedure:

  • Compound Plating (5 µL/well):

    • Create a serial dilution of the 10 mM compound stock in DMSO.

    • Transfer 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate (e.g., solid white, low-volume).

    • Add 5 µL of Kinase Buffer to all wells.

    • Controls: Include wells with DMSO only (0% inhibition, high signal) and wells without enzyme (100% inhibition, background).

  • Kinase/Substrate Addition (2.5 µL/well):

    • Add 2.5 µL of the 2X Kinase/Substrate Mix to each well.

    • Mix by shaking the plate for 30 seconds.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation (2.5 µL/well):

    • Add 2.5 µL of the 2X ATP Solution to all wells to start the kinase reaction.

    • Mix by shaking the plate for 30 seconds.

    • Incubate for 60 minutes at room temperature (or the optimal temperature for the kinase).

  • First Detection Step (10 µL/well):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.[8]

  • Second Detection Step (20 µL/well):

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.[10]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a luminometer.

C. Data Analysis and Interpretation:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the % Inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Data Presentation
Compound Conc. (µM)Raw Luminescence (RLU)% Inhibition
10015,50098.2%
33.321,30091.8%
11.145,60066.1%
3.789,90019.8%
1.2105,4005.2%
0.4110,1000.9%
0 (DMSO Control)111,0000.0%
No Enzyme Control12,800100.0%
Calculated IC₅₀ ~5.5 µM

Application 2: Orthogonal Validation with LanthaScreen™ Eu Kinase Binding Assay

Trustworthiness: A true inhibitor should demonstrate activity across multiple assay platforms. The LanthaScreen™ Eu Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that directly measures the binding of an inhibitor to the kinase active site.[12][13] It provides an orthogonal validation of the hit from the activity-based ADP-Glo™ assay.

Principle of LanthaScreen™ TR-FRET

The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase. A Europium (Eu)-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An unlabeled inhibitor will displace the tracer, leading to a loss of the FRET signal.[12][14]

G cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase_A Eu-Ab-Kinase Tracer_A AlexaFluor-Tracer Kinase_A->Tracer_A Binds FRET High TR-FRET Signal Tracer_A->FRET Energy Transfer Kinase_B Eu-Ab-Kinase Inhibitor 6-Methyl-2-phenyl- pyrimidin-4-ol Kinase_B->Inhibitor Binds No_FRET Low TR-FRET Signal Inhibitor->No_FRET Prevents FRET Tracer_B Displaced Tracer

Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.

Protocol: Binding Affinity (IC₅₀) Determination
  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Kinase Buffer containing a constant, low percentage of DMSO.

    • Prepare a 3X mix of the target kinase and the Eu-labeled anti-tag antibody in Kinase Buffer.[13]

    • Prepare a 3X mix of the appropriate Alexa Fluor™-labeled kinase tracer in Kinase Buffer.[15][16]

  • Assay Procedure (15 µL final volume):

    • Add 5 µL of the diluted compound to the assay wells.

    • Add 5 µL of the 3X Kinase/Antibody mix.

    • Add 5 µL of the 3X Tracer mix to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emissions at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

    • Calculate the TR-FRET emission ratio (Acceptor/Donor).

  • Data Analysis:

    • Analyze the data similarly to the ADP-Glo™ assay, plotting the TR-FRET ratio against the log of inhibitor concentration to determine the binding IC₅₀.

Next Steps: Cellular Assays

Once a compound is validated biochemically, the next critical step is to determine its activity in a cellular context.

  • Target Engagement: Assays like NanoBRET™ can confirm that the compound engages the target kinase inside living cells.

  • Cellular Potency: Test the compound's ability to inhibit downstream substrate phosphorylation via Western Blot or cellular TR-FRET assays.[17]

  • Antiproliferative Activity: Evaluate the compound's effect on the viability of cancer cell lines known to be dependent on the target kinase's signaling pathway.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Compound precipitation- Incomplete mixing- Calibrate pipettes- Confirm compound solubility in assay buffer- Ensure adequate mixing after each reagent addition
Low Z' Factor (<0.5) - Low signal-to-background ratio- Suboptimal enzyme/substrate/ATP concentrations- Re-optimize assay conditions (e.g., increase enzyme concentration, adjust incubation time)- Ensure reagents are not degraded
Inconsistent IC₅₀ Values - Compound instability- Different assay conditions (e.g., ATP concentration)- Check compound stability in buffer over time- Keep assay conditions consistent; note that IC₅₀ values for ATP-competitive inhibitors are dependent on ATP concentration
Hit in Activity Assay, No Hit in Binding Assay - Assay artifact (e.g., compound interferes with luciferase)- Non-ATP competitive inhibitor- Run counter-screens to check for assay interference- Consider mechanism of action studies

Conclusion

The pyrimidinol scaffold, represented here by this compound, holds significant potential for the development of novel kinase inhibitors. The protocols detailed in this application note provide a robust and validated workflow for screening, hit confirmation, and potency determination. By combining a primary activity-based assay like ADP-Glo™ with an orthogonal binding assay such as LanthaScreen™, researchers can confidently identify and prioritize promising inhibitor candidates for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthetic procedure. The information herein is curated to enhance your experimental success by addressing common challenges with scientifically grounded solutions.

I. Reaction Overview: The Principle of Pyrimidine Synthesis

The synthesis of this compound is a classic example of a condensation reaction to form a pyrimidine ring system. The most common and direct route involves the reaction of ethyl acetoacetate with benzamidine. This reaction is typically base-catalyzed and proceeds through a series of nucleophilic additions and subsequent cyclization with the elimination of ethanol and water.

Understanding the underlying mechanism is crucial for effective troubleshooting. The base deprotonates the active methylene group of ethyl acetoacetate, forming an enolate. This enolate then attacks the amidine carbon, initiating the ring-forming cascade.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Products Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate Base Benzamidine Benzamidine Base (e.g., NaOEt) Base (e.g., NaOEt) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Addition Product Addition Product Enolate->Addition Product + Benzamidine Cyclized Intermediate Cyclized Intermediate Addition Product->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound - Ethanol - Water Ethanol Ethanol Cyclized Intermediate->Ethanol Water Water Cyclized Intermediate->Water

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis, providing concise and actionable advice.

Q1: What is the optimal base for this reaction, and why is it so critical?

A1: The choice of base is paramount for achieving a high yield. Sodium ethoxide (NaOEt) in ethanol is the most commonly employed and effective base for this transformation. The ethoxide ion is a strong enough base to efficiently deprotonate the active methylene group of ethyl acetoacetate, driving the equilibrium towards the formation of the reactive enolate intermediate. Using a weaker base can lead to incomplete deprotonation and, consequently, a sluggish or incomplete reaction. Conversely, using an overly strong, non-alkoxide base in a different solvent can promote undesired side reactions.

Q2: My reaction is not going to completion, even after prolonged reaction times. What are the likely causes?

A2: Several factors can contribute to an incomplete reaction:

  • Insufficient Base: Ensure at least one molar equivalent of a strong base like sodium ethoxide is used.

  • Water Contamination: The presence of water can hydrolyze the ethoxide base and the ester, hindering the reaction.[1] Use anhydrous ethanol and ensure all glassware is thoroughly dried.

  • Low Temperature: While the reaction can proceed at room temperature, gentle heating (refluxing in ethanol) is often necessary to drive the reaction to completion.

  • Purity of Starting Materials: Impurities in either the ethyl acetoacetate or benzamidine can interfere with the reaction. It is advisable to use freshly distilled or high-purity reagents.

Q3: I am observing a significant amount of a white precipitate that is not my desired product. What could it be?

A3: An unexpected precipitate is often unreacted benzamidine hydrochloride, especially if you started with the salt form and used an insufficient amount of base. Another possibility is the formation of polymeric byproducts, which can occur under harsh reaction conditions or in the presence of certain impurities. Characterization of the precipitate by techniques like NMR or melting point analysis can help identify the unknown substance.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an excellent and straightforward method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new, more polar product spot (pyrimidinols are generally more polar than their precursors) indicate the progression of the reaction.

III. Troubleshooting Guide: Low Yield and Purity Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.

G Start Start Low_Yield Low Yield or Purity Issue Start->Low_Yield Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Isolate the problem Check_Conditions Verify Reaction Conditions (Temperature, Time, Solvent) Low_Yield->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR) Low_Yield->Analyze_Byproducts Optimize_Base Optimize Base (Type and Amount) Check_Reagents->Optimize_Base Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time Purification_Strategy Refine Purification Strategy Analyze_Byproducts->Purification_Strategy Success Improved Yield and Purity Optimize_Base->Success Optimize_Temp_Time->Success Purification_Strategy->Success

Caption: A decision-making workflow for troubleshooting the synthesis.

Problem 1: Low Yield of the Desired Product

  • Causality: Low yields are often a consequence of incomplete reactions, competing side reactions, or product loss during workup and purification.[2]

  • Troubleshooting Steps:

    • Re-evaluate the Base: Ensure you are using at least one equivalent of a strong base like sodium ethoxide. If you are preparing it in situ from sodium metal and ethanol, ensure the sodium has completely reacted before adding the other reagents.

    • Strictly Anhydrous Conditions: Any moisture will consume the base and can lead to unwanted side reactions.[1] Use freshly dried solvents and flame-dry your glassware before use.

    • Optimize Reaction Temperature: While the reaction can proceed at room temperature, refluxing in ethanol (around 78 °C) can significantly increase the reaction rate and drive the equilibrium towards the product.

    • Check the Purity of Benzamidine: If using benzamidine hydrochloride, ensure that you are using an additional equivalent of base to neutralize the HCl. Free benzamidine is less stable and can degrade upon storage.

Problem 2: Difficulty in Product Purification

  • Causality: The product, this compound, can sometimes be challenging to purify due to its polarity and potential for co-precipitation with inorganic salts or unreacted starting materials.

  • Troubleshooting Steps:

    • Acid-Base Workup: After the reaction is complete, carefully neutralize the reaction mixture with an acid (e.g., dilute HCl or acetic acid) to a pH of around 6-7. This will precipitate the product while keeping unreacted benzamidine in its protonated, water-soluble form.

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is often the most effective method for obtaining a highly pure product.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexane or dichloromethane) can be employed.

IV. Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Parameter Recommended Value Rationale
Ethyl Acetoacetate 1.0 equivalentLimiting Reagent
Benzamidine HCl 1.1 equivalentsSlight excess to ensure complete reaction
Sodium Ethoxide 2.2 equivalentsTo neutralize HCl and catalyze the reaction
Solvent Anhydrous EthanolGood solubility for reactants and suitable boiling point
Temperature Reflux (~78 °C)To increase reaction rate
Reaction Time 4-8 hoursMonitor by TLC

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions, allowing it to react completely to form sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride and stir until it dissolves. Then, add ethyl acetoacetate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute acetic acid until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and then with a small amount of cold ethanol. Further purify the crude product by recrystallization from ethanol.

V. References

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8. --INVALID-LINK--

  • Jadhav, S. D., & Singh, A. (2017). Oxidative Annulation of Anilines, Aryl Ketones, and DMSO as a Methine (=CH−) Equivalent for the Synthesis of 4-Arylquinolines and Activation of Acetophenone–Formamide Conjugates for the Synthesis of 4-Arylpyrimidines. Organic Letters, 19(21), 5673–5676. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem Technical Support. --INVALID-LINK--

  • BenchChem. (2025). Overcoming Side Reactions in Pyrimidine Synthesis. BenchChem Technical Support. --INVALID-LINK--

References

Technical Support Center: Synthesis and Purification of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Methyl-2-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. We provide in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.

Section 1: The Synthetic Landscape

The most common and efficient laboratory-scale synthesis of this compound involves the base-catalyzed condensation of benzamidine with a β-ketoester, typically ethyl acetoacetate. This reaction, a variation of the Pinner synthesis, is robust but can present challenges related to side reactions and purification. Understanding the reaction mechanism is the first step in controlling the impurity profile.

The reaction proceeds via nucleophilic attack of the amidine on the ester carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the stable pyrimidinol ring.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Benzamidine Benzamidine Base Base (e.g., NaOEt) Solvent (e.g., Ethanol) Benzamidine->Base + EAA Ethyl Acetoacetate EAA->Base + Product 6-Methyl-2-phenyl- pyrimidin-4-ol Base->Product Condensation & Cyclization

Caption: General synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs) about Impurities

This section addresses common questions regarding the formation and identification of impurities during the synthesis.

Q1: What are the most common impurities I should expect in my crude product?

A: The impurity profile is directly linked to the synthetic route. For the condensation of benzamidine and ethyl acetoacetate, you can anticipate the following:

  • Unreacted Starting Materials: Residual benzamidine and ethyl acetoacetate.

  • Side-Products: Benzoic acid (from the hydrolysis of benzamidine), self-condensation products of ethyl acetoacetate, and potentially N-benzoylbenzamidine if the reaction conditions are not well-controlled.

  • Solvent Residues: Trapped reaction or workup solvents (e.g., ethanol, ethyl acetate).

Q2: How can I effectively monitor the reaction to minimize impurity formation?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.[1][2][3]

  • Procedure: Co-spot your reaction mixture with authentic samples of your starting materials (benzamidine and ethyl acetoacetate) on a silica gel TLC plate.

  • Interpretation: The reaction is complete when the starting material spots have been consumed and a new, distinct product spot has appeared. Running the reaction for an excessive amount of time can lead to the formation of degradation products, so careful monitoring is key.

Q3: My final product has a low melting point with a broad range. What does this indicate?

A: A depressed and broad melting point range is a classic indicator of an impure solid compound. Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces.

Q4: My crude product is a sticky oil instead of a solid. What went wrong?

A: This is a common issue, often caused by a high concentration of impurities that act as a eutectic mixture, depressing the melting point below room temperature. The most likely culprits are excess unreacted ethyl acetoacetate or residual solvent. An effective aqueous workup followed by trituration with a non-polar solvent like hexane can often induce crystallization.

Section 3: Troubleshooting Guide: From Crude Product to Pure Compound

This guide provides a logical workflow for diagnosing and solving common issues encountered during the purification of this compound.

Troubleshooting_Workflow Start Crude Product Analysis TLC TLC shows multiple spots? Start->TLC Appearance Product is oily/non-solid? TLC->Appearance No (Single Spot) Recrystallize Perform Recrystallization (Protocol 4.1) TLC->Recrystallize Yes (Spots are well-separated) Chromatography Perform Column Chromatography (Protocol 4.2) TLC->Chromatography Yes (Multiple Spots, Close Rf) Color Product is discolored (yellow/brown)? Appearance->Color No Workup Improve Aqueous Workup. Triturate with non-polar solvent. Appearance->Workup Yes Color->Recrystallize No Charcoal Recrystallize with Activated Charcoal Color->Charcoal Yes Pure Pure Product Recrystallize->Pure Charcoal->Pure Chromatography->Pure Workup->Recrystallize

Caption: Troubleshooting decision tree for purification.

Section 4: In-Depth Purification Protocols

Protocol 4.1: Recrystallization from Ethanol

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.[4][5] Ethanol is often a suitable solvent for pyrimidinol derivatives.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until it boils. Continue adding hot ethanol dropwise until the solid is completely dissolved.[6] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal.[5][6] Swirl the flask and gently reheat for 2-5 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used): To remove the charcoal, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization of the product on the filter paper.[5]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals completely, either by air drying on the filter paper or in a desiccator under vacuum.

Protocol 4.2: Flash Column Chromatography

If recrystallization fails to remove impurities, particularly those with similar solubility profiles, flash column chromatography is the method of choice.[7]

Step-by-Step Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Mobile Phase and Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions (those containing only the desired product spot on TLC), and remove the solvent using a rotary evaporator to yield the purified compound.

Section 5: Summary of Potential Impurities and Control Strategies

The following table summarizes the common impurities, their origins, and the most effective strategies for their removal.

Impurity NameStructure (if simple)Source / CauseRecommended Removal Method
Benzamidine C₆H₅C(NH)NH₂Unreacted starting materialRecrystallization; Acidic wash during workup
Ethyl Acetoacetate CH₃COCH₂COOEtUnreacted starting materialBasic wash during workup; Column Chromatography
Benzoic Acid C₆H₅COOHHydrolysis of benzamidineBasic wash during workup; Recrystallization
Polymeric/Degradation Products N/AExcessive heat or reaction timeRecrystallization with activated charcoal; Column Chromatography
Residual Solvents N/ATrapped in the crystal latticeThorough drying under vacuum, preferably with gentle heating

References

Technical Support Center: Crystallization of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 6-Methyl-2-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. Drawing upon established principles of physical organic chemistry and extensive field experience, this resource aims to empower you to overcome hurdles and achieve high-quality crystalline material.

Introduction to this compound Crystallization

This compound is a heterocyclic compound with a relatively rigid structure, featuring both hydrogen bond donor and acceptor sites. These characteristics, coupled with its aromatic nature, influence its solubility and crystallization behavior. A critical aspect of this molecule is its potential for keto-enol tautomerism, which can impact crystal packing and potentially lead to the formation of different polymorphic forms. Understanding these inherent properties is the first step in troubleshooting its crystallization.

Key Physicochemical Properties:

PropertyValueSignificance for Crystallization
Melting Point 223 °CThe high melting point suggests that "oiling out" is less likely in common low to medium boiling point solvents.
Predicted pKa 8.88This indicates that this compound is a weak base. Its solubility will, therefore, be pH-dependent, increasing in acidic conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the crystallization of this compound.

Q1: How do I select an appropriate solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1] Given the structure of this compound, which contains both a polar pyrimidinol core and a nonpolar phenyl group, a solvent of intermediate polarity is often a good starting point. Common solvent systems for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[1] A systematic screening of solvents with varying polarities is highly recommended.

Q2: What is the impact of pH on the crystallization of this compound?

A2: With a predicted pKa of 8.88, this compound is a weak base. Therefore, its solubility is expected to increase significantly in acidic solutions due to the protonation of the pyrimidine ring. This property can be leveraged to your advantage. For instance, dissolving the compound in a slightly acidic solution and then slowly neutralizing it can be an effective method to induce crystallization. Conversely, if you are working in a buffered system, be mindful that the pH will dictate the saturation level.

Q3: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it?

A3: For compounds with high solubility in solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anti-solvent vapor diffusion is a highly effective crystallization technique.[1] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether, hexane, or dichloromethane).[1] The slow diffusion of the anti-solvent vapor into the primary solution gradually reduces the compound's solubility, promoting the growth of high-quality crystals.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your crystallization experiments.

Problem 1: No Crystals Form Upon Cooling

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a classic case of either the solution not being sufficiently supersaturated or the presence of a kinetic barrier to nucleation. Here’s a systematic approach to address this:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.

    • Seeding: If you have a small amount of solid material, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • If nucleation induction fails, your solution is likely not saturated enough. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.

    • Alternatively, you can add a small amount of an anti-solvent (a solvent in which your compound is poorly soluble but is miscible with your crystallizing solvent) dropwise until the solution becomes slightly turbid. Then, add a drop or two of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: Upon cooling, my compound separates as an oil or a viscous liquid, not as solid crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system.[2] Given the high melting point of this compound (223 °C), this is more likely to occur if the solution is highly impure, leading to significant melting point depression, or if a very high-boiling point solvent is used.

  • Reduce the Rate of Supersaturation:

    • Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the concentration.[2] This will lower the saturation temperature, allowing the solution to cool further before precipitation begins, hopefully below the melting point of your compound in the solvent mixture.

    • Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling period.

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • If using a solvent mixture, adjust the ratio to increase the overall polarity, which may favor crystal lattice formation over liquid-liquid phase separation.

Problem 3: The Crystals Form Too Quickly and Are Very Fine

Q: As soon as I remove my solution from the heat, a large amount of fine powder crashes out. How can I obtain larger, better-quality crystals?

A: Rapid precipitation leads to the formation of small, often impure, crystals because impurities can be trapped in the rapidly forming crystal lattice.[2] The goal is to slow down the crystallization process.

  • Increase the Amount of Solvent:

    • Re-heat the solution to redissolve the precipitate. Add a small excess of the hot solvent (5-10% more than the minimum required for dissolution).[2] This will keep your compound in solution for a longer period during cooling, promoting slower and more orderly crystal growth.

  • Slow Cooling:

    • Ensure the solution cools slowly and without disturbance. Place the flask on a surface that does not act as a heat sink (e.g., a cork ring or folded paper towels) and cover it to prevent rapid solvent evaporation and cooling.

Problem 4: The Crystallization Yield is Very Low

Q: I've obtained beautiful crystals, but the final yield is disappointingly low. What could be the cause?

A: A low yield can result from several factors, most commonly related to the solubility of your compound in the chosen solvent system.[2]

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor. Before discarding the filtrate, you can test for remaining product by concentrating a small portion to see if more solid precipitates. If so, you can recover more material by evaporating some of the solvent from the bulk filtrate and cooling it again.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel. To prevent this, ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtering.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.

Experimental Workflows

Workflow 1: Standard Cooling Crystallization

This is the most common method and a good starting point for this compound.

CoolingCrystallization A Dissolve in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals F->G

Standard Cooling Crystallization Workflow

Protocol:

  • Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude this compound. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities remain, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature on an insulated surface.[3]

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove residual solvent.

Workflow 2: Anti-Solvent Vapor Diffusion Crystallization

This method is ideal when the compound is highly soluble in common solvents or when it is only soluble in high-boiling point solvents.

VaporDiffusion cluster_0 Sealed Outer Vial A Dissolve Compound in Minimal 'Good' Solvent (e.g., DMF, DMSO) B Place Open Inner Vial in Outer Vial A->B C Add Anti-Solvent to Outer Vial (e.g., Diethyl Ether, Hexane) B->C D Seal Outer Vial and Allow Diffusion C->D E Crystals Form Over Time D->E

Anti-Solvent Vapor Diffusion Setup

Protocol:

  • Dissolution: Dissolve your this compound in a minimal amount of a "good" solvent (e.g., DMF or DMSO) in a small vial.

  • Setup: Place this small, open vial inside a larger vial or jar.

  • Anti-Solvent Addition: Carefully add an anti-solvent to the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of your compound and promoting crystal growth.[1]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

References

Technical Support Center: Strategies to Increase the Yield of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methyl-2-phenylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions to maximize your reaction yield and purity.

The synthesis of this compound is a classic example of heterocyclic chemistry, typically achieved via the condensation of benzamidine with ethyl acetoacetate. While straightforward in principle, achieving high yields consistently requires careful control over several experimental parameters. This guide provides a structured approach to identifying and resolving common obstacles in this synthesis.

Troubleshooting Guide: A Deeper Dive

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?

Low yield is the most common challenge and can stem from multiple factors. A systematic approach is key to diagnosis.

Potential Cause 1: Suboptimal Reaction Conditions

The equilibrium and rate of the cyclocondensation are highly sensitive to the reaction environment.

  • Base Selection and Stoichiometry: A sufficiently strong base is required to deprotonate the α-carbon of ethyl acetoacetate, forming the key nucleophilic enolate intermediate. Sodium ethoxide (NaOEt) in ethanol is the standard choice as it does not introduce competing nucleophiles. Using weaker bases or incorrect stoichiometry can result in incomplete reaction.

  • Temperature and Time: The reaction typically requires heating (reflux) to overcome the activation energy for cyclization and subsequent dehydration.[1] Insufficient reaction time or temperature will lead to a mixture of starting materials and intermediates. Conversely, excessively long reaction times at high temperatures can lead to degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[2]

  • Solvent Effects: The solvent plays a critical role. Polar protic solvents like ethanol are generally preferred as they can solvate the ionic intermediates.[1] The use of anhydrous solvents is highly recommended to prevent the hydrolysis of the base (e.g., NaOEt to NaOH) and the ester starting material.

Solutions:

  • Base Optimization: Use 1.05 to 1.2 equivalents of freshly prepared or high-purity sodium ethoxide. If preparing in situ from sodium metal and ethanol, ensure the sodium is fully dissolved before adding other reagents.

  • Thermal Management: Reflux the reaction mixture in ethanol (approx. 78 °C). Monitor the reaction progress every 1-2 hours via TLC until the starting materials are consumed.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can significantly improve yields.[3]

Potential Cause 2: Inefficient Product Isolation and Purification

A significant portion of the product can be lost during the work-up phase. The target molecule, this compound, is amphoteric and its solubility is highly pH-dependent.

Solutions:

  • Controlled Acidification: After the reaction is complete, cool the mixture and neutralize the base. The most critical step is the acidification to precipitate the product. Add an acid (e.g., acetic acid or dilute HCl) dropwise with vigorous stirring, monitoring the pH. The isoelectric point, where the compound is least soluble, is typically around pH 5-6. Overshooting the pH into a highly acidic range can re-protonate the pyrimidine and increase its solubility, thus reducing the isolated yield.

  • Recrystallization Solvent: For purification, a mixed solvent system like ethanol/water is often effective.[4] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Slow cooling will then promote the formation of pure crystals.[5]

Q2: My final product is contaminated with impurities. What are the common side-products and how can I prevent their formation?

The presence of side-products complicates purification and reduces the overall yield.[3]

Potential Cause 1: Side Reactions of Starting Materials

  • Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other byproducts.

  • Hydrolysis of Benzamidine: Benzamidine hydrochloride should be neutralized to the free base just before use or in situ. If the free base is exposed to moisture for extended periods, it can hydrolyze to benzamide and ammonia.

Solutions:

  • Controlled Reagent Addition: Add the ethyl acetoacetate slowly to the solution of the base and benzamidine. This maintains a low concentration of the enolate at any given time, minimizing self-condensation.

  • Use High-Purity Reagents: Ensure the purity of your starting materials. Impurities can act as catalysts for unwanted side reactions.[1]

  • Generate Benzamidine Free Base In Situ: Add benzamidine hydrochloride to the sodium ethoxide solution. The ethoxide will neutralize the HCl, forming the reactive free base and NaCl, which is generally inert in the reaction.

Potential Cause 2: Incomplete Reaction

Unreacted starting materials are a common impurity. This points back to the issues discussed in Q1, such as insufficient catalyst activity, low temperature, or short reaction times.[2]

Solution:

  • Reaction Monitoring: Use TLC to track the consumption of the limiting reagent. If the reaction stalls, a small additional charge of the base might be necessary, or an increase in reaction time may be required.

Data Summary Table: Optimizing Reaction Parameters
ParameterStandard ConditionOptimization Strategy & Rationale
Base Sodium Ethoxide (1.1 eq)Use freshly prepared/high-purity base to ensure activity. Weaker bases (e.g., K₂CO₃) are generally insufficient to generate the required enolate concentration.
Solvent Anhydrous EthanolEnsures solubility of intermediates and prevents hydrolysis of base/ester. Other polar protic solvents can be screened.[1]
Temperature Reflux (~78 °C)Provides sufficient energy for cyclization/dehydration. Lower temperatures may stall the reaction.[1][2]
Work-up pH ~ pH 5-6Maximizes precipitation of the amphoteric product. Avoid strongly acidic or basic conditions during isolation to prevent product loss.
Atmosphere Inert (N₂ or Ar)Prevents moisture from deactivating the base and hydrolyzing starting materials, leading to more consistent and higher yields.[3]

Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the synthesis of this compound?

A: The reaction is a classic cyclocondensation. It proceeds through three main stages:

  • Enolate Formation: The base (ethoxide) abstracts an acidic α-proton from ethyl acetoacetate to form a nucleophilic enolate.

  • Nucleophilic Attack: The amidine nitrogen of benzamidine attacks the carbonyl carbon of the ethyl acetoacetate's ketone group.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of water and ethanol to form the stable aromatic pyrimidine ring.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Elimination EtOAC Ethyl Acetoacetate Enolate Enolate Intermediate EtOAC->Enolate - H⁺ Base NaOEt Base->EtOAC Benz Benzamidine Adduct Tetrahedral Adduct Enolate->Adduct Benz->Adduct Cyclic Cyclized Intermediate Adduct->Cyclic Intramolecular Attack Product 6-Methyl-2-phenyl- pyrimidin-4-ol Cyclic->Product - H₂O - EtOH

Caption: Reaction mechanism for pyrimidine synthesis.

Q: Can I use a different catalyst or base?

A: While sodium ethoxide is standard, other strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol can also be used. However, these increase the amount of water in the reaction, which can promote hydrolysis. Various Lewis acid and solid acid catalysts have been explored for pyrimidine synthesis, but for this specific transformation, a strong base is mechanistically required.[1][6]

Q: How should I properly monitor the reaction by TLC?

A: Use a non-polar solvent system, such as 7:3 Hexane:Ethyl Acetate. Spot the two starting materials (benzamidine and ethyl acetoacetate) and the reaction mixture co-spotted on the same plate. A successful reaction will show the consumption of the starting materials and the appearance of a new, more polar spot for the product, which often has a lower Rf value.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol provides a robust framework. Researchers should adapt it based on their specific lab conditions and scale.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Place the setup under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: To 50 mL of anhydrous ethanol in the flask, carefully add sodium metal (1.1 eq). Stir until all the sodium has dissolved to form sodium ethoxide.

  • Reactant Addition: To the sodium ethoxide solution, add benzamidine hydrochloride (1.0 eq). Stir for 15 minutes. Then, add ethyl acetoacetate (1.05 eq) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly add the reaction mixture to 200 mL of cold deionized water.

  • Precipitation: While stirring vigorously, add glacial acetic acid dropwise until the pH of the solution is between 5 and 6. A white precipitate should form.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.

Workflow Diagram: From Synthesis to Characterization

G start Synthesis Step workup Work-up & Isolation (Cooling, Neutralization, Filtration) start->workup Reaction Complete purify Purification (Recrystallization) workup->purify Crude Product char Characterization (NMR, MS, MP) purify->char Purified Solid end Pure Product char->end

Caption: General experimental workflow.

References

Technical Support Center: Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-2-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the reasoning behind experimental choices. Our goal is to empower you with the knowledge to overcome common challenges and successfully synthesize this important pyrimidine derivative.

Introduction

This compound is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making its efficient and reliable synthesis a critical step in the development of new therapeutic agents. This guide will explore alternative synthesis routes and provide practical solutions to common experimental hurdles.

Core Synthesis Pathway: Condensation of Benzamidine with Ethyl Acetoacetate

The most common and direct route to this compound involves the condensation of benzamidine with ethyl acetoacetate. This reaction is typically carried out in the presence of a base.

Core Synthesis Pathway cluster_reactants Reactants benzamidine Benzamidine reagents + benzamidine->reagents eaa Ethyl Acetoacetate product This compound eaa->product Base (e.g., NaOEt) Ethanol, Reflux reagents->eaa

Caption: Core synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of my target compound, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield is a common problem that can stem from several factors. Here’s a systematic approach to troubleshooting:

    • Purity of Starting Materials:

      • Benzamidine Hydrochloride: Commercially available benzamidine is often in the hydrochloride salt form. It is crucial to either use the free base or neutralize the salt in situ with an equivalent amount of a strong base (e.g., sodium ethoxide). Failure to do so will result in a non-nucleophilic amidinium salt.

      • Ethyl Acetoacetate: This β-ketoester can undergo hydrolysis if exposed to moisture over time. Ensure you are using a dry, pure sample.

    • Base Selection and Stoichiometry:

      • A strong base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) is typically required to deprotonate the ethyl acetoacetate, forming the reactive enolate.

      • If you are starting with benzamidine hydrochloride, you will need at least two equivalents of the base: one to neutralize the salt and one to catalyze the reaction.

    • Solvent and Reaction Conditions:

      • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the ester and the imine intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

      • Temperature: The reaction is typically refluxed in ethanol. Insufficient temperature can lead to a slow or incomplete reaction.

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, and after workup, I have a difficult-to-purify mixture. What are the common side products and how can I minimize their formation?

  • Answer: The formation of side products often arises from competing reaction pathways.

    • Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can self-condense. To minimize this, add the ethyl acetoacetate slowly to the reaction mixture containing the base and benzamidine.

    • Hydrolysis of Intermediates: As mentioned, water can lead to the hydrolysis of key intermediates. Maintaining anhydrous conditions is critical.

    • Alternative Cyclization: Depending on the reaction conditions, other cyclization products may form. Careful control of temperature and reaction time is important.

Issue 3: Product Purification Challenges

  • Question: My crude product is an oil or a sticky solid that is difficult to recrystallize. What are the best methods for purifying this compound?

  • Answer: Purification can indeed be challenging. Here are a few strategies:

    • Acid-Base Extraction: The pyrimidinol product is weakly acidic due to the hydroxyl group and can also be protonated at the ring nitrogens. You can exploit this by dissolving the crude product in an organic solvent and washing with a dilute aqueous acid to remove basic impurities, followed by a wash with a dilute aqueous base to remove acidic impurities.

    • Recrystallization: If you have a solid, recrystallization is a good option. Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and water.

    • Column Chromatography: For oily or highly impure products, silica gel column chromatography is effective. A common eluent system is a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

  • Q1: What are some alternative, milder bases I can use for the condensation?

    • A1: While strong alkoxides are common, bases like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent like DMF can also be effective, sometimes leading to cleaner reactions.

  • Q2: Are there alternative starting materials to ethyl acetoacetate?

    • A2: Yes, diketene can be used as a more reactive alternative to ethyl acetoacetate. It reacts with benzamidine to form the same pyrimidinol product. However, diketene is highly reactive and requires careful handling.

  • Q3: Can I use microwave irradiation to speed up the reaction?

    • A3: Microwave-assisted synthesis can significantly reduce reaction times and in some cases improve yields for this type of condensation.[1] It is a viable alternative to conventional heating, but optimization of power, temperature, and time is necessary.

  • Q4: How can I confirm the structure of my final product?

    • A4: The structure of this compound can be confirmed using standard analytical techniques:

      • ¹H NMR: You should expect to see a singlet for the methyl group, a singlet for the pyrimidine ring proton, and multiplets for the phenyl group protons. The OH proton may be a broad singlet or may exchange with D₂O.

      • ¹³C NMR: The spectrum will show characteristic peaks for the pyrimidine and phenyl ring carbons, as well as the methyl carbon.

      • Mass Spectrometry: This will confirm the molecular weight of the compound.

      • FT-IR: Look for characteristic peaks for the O-H stretch, C=N, and C=C bonds.

Alternative Synthesis Routes

While the direct condensation is most common, other methods can be advantageous in certain situations.

Route 1: From Chalcones

This route involves the reaction of a chalcone derivative with guanidine. While this is a common method for synthesizing 2-aminopyrimidines, it can be adapted.[2]

Chalcone Route cluster_reactants Reactants chalcone 1-Phenyl-3-buten-1-one (Benzalacetone) reagents + chalcone->reagents guanidine Guanidine intermediate Dihydropyrimidine Intermediate guanidine->intermediate Base Solvent product This compound intermediate->product Oxidation reagents->guanidine

Caption: Synthesis from a chalcone precursor.

Troubleshooting for this Route:

  • Oxidation Step: The initial cyclization often yields a dihydropyrimidine which requires a subsequent oxidation step to form the aromatic pyrimidine ring. Common oxidizing agents include DDQ or simply exposure to air under basic conditions.

  • Regioselectivity: Unsymmetrical chalcones can potentially lead to isomeric products.

Route 2: [3+3] Cycloaddition

This approach involves the reaction of an α,β-unsaturated ketone with benzamidine hydrochloride.[1]

ParameterRoute 1: Direct CondensationRoute 2: From ChalconesRoute 3: [3+3] Cycloaddition
Starting Materials Benzamidine, Ethyl AcetoacetateBenzalacetone, Guanidineα,β-unsaturated ketone, Benzamidine
Key Steps One-pot condensationCyclization followed by oxidationAnnulation-oxidation sequence
Common Catalyst NaOEt, NaOMeBase (e.g., NaOH)Choline hydroxide, CsOH
Advantages Atom economical, directReadily available starting materialsCan use green catalysts
Potential Issues Sensitivity to moisture, side productsRequires oxidation, potential isomersMay require specific catalysts

Experimental Protocol: Standard Synthesis of this compound

This protocol is a standard procedure for the direct condensation method.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (50 mL).

  • Base Addition: Carefully add sodium metal (1.15 g, 50 mmol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Reactant Addition: To the sodium ethoxide solution, add benzamidine hydrochloride (7.83 g, 50 mmol) and stir until dissolved.

  • Second Reactant Addition: Add ethyl acetoacetate (6.5 g, 50 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms (pH ~5-6).

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

References

Technical Support Center: Scale-Up Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Methyl-2-phenylpyrimidin-4-ol. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a process that appears straightforward on paper, its scale-up presents unique challenges that require a deep understanding of the reaction mechanism, physical properties of intermediates, and process control.

This guide moves beyond a simple recitation of steps. It is structured as a troubleshooting and FAQ resource to directly address the practical issues you may encounter. We will explore the causality behind common problems and provide robust, field-proven solutions to ensure your scale-up is efficient, safe, and reproducible.

Overview of the Core Synthesis: The Pinner Condensation

The most prevalent and industrially viable route to this compound is the Pinner-type condensation reaction. This involves the cyclocondensation of an amidine (specifically, benzamidine) with a β-ketoester (ethyl acetoacetate). The reaction is typically base-mediated, driving the cyclization to form the pyrimidinone ring.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product EAA Ethyl Acetoacetate PROD This compound EAA->PROD BEN Benzamidine BEN->PROD BASE Base (e.g., NaOEt) BASE->PROD Catalyst SOLV Solvent (e.g., Ethanol) SOLV->PROD Medium G start Low Yield Observed q1 Is the reaction mixture a thick, unstirrable paste? start->q1 sol1 Improve Agitation: - Use appropriate impeller. - Increase solvent volume. - Consider inverse addition. q1->sol1 Yes q2 Was the base activity verified and stoichiometry correct? q1->q2 No sol1->q2 sol2 Ensure >1.0 equivalent of active strong base (e.g., NaOEt). Titrate base before use. q2->sol2 No q3 Is significant material lost during workup? q2->q3 Yes sol2->q3 sol3 Optimize Isolation: - Target pH 5-6 for precipitation. - Use an anti-solvent for washing. - Optimize recrystallization solvent. q3->sol3 Yes end Yield Improved q3->end No sol3->end cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Reactor Setup (Inerting, Solvent Charge) reactants Charge Reactants (Benzamidine HCl, EAA) prep->reactants addition Controlled Addition of Base (NaOEt Solution) Monitor Temp! reactants->addition hold Reaction Hold & IPC (Monitor by HPLC) addition->hold quench Quench & pH Adjustment (Water, HCl) Monitor pH! hold->quench filter Filtration & Washing (Water, MTBE) quench->filter dry Drying (Vacuum Oven) filter->dry recryst Recrystallization (e.g., Isopropanol) dry->recryst final_iso Final Isolation & Drying recryst->final_iso qc QC Analysis final_iso->qc

Technical Support Center: 6-Methyl-2-phenylpyrimidin-4-ol Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Methyl-2-phenylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound for in vitro and in vivo assays. Poor aqueous solubility is a common hurdle in drug discovery, leading to challenges in obtaining reliable and reproducible assay data.[1] This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My this compound is difficult to dissolve in aqueous buffers. Why is this happening?

A: this compound, like many heterocyclic compounds containing phenyl groups, is predicted to have low aqueous solubility due to its hydrophobic nature.[2] The pyrimidine core itself is water-soluble, but the addition of the methyl and, particularly, the lipophilic phenyl group, significantly decreases its affinity for water.[1][3] Compounds with low solubility often fail to achieve the desired concentration in biological assays, which can lead to an underestimation of their true potency.[1]

Q2: What is the recommended starting solvent for creating a stock solution?

A: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for creating high-concentration stock solutions of poorly soluble compounds for biological screening.[4] It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[4] We recommend preparing a stock solution at a concentration of 10-20 mM in 100% DMSO.

Initial Dissolution Protocol:

  • Weigh the desired amount of this compound powder.

  • Add the calculated volume of high-purity, sterile DMSO.

  • Gently vortex the solution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes to aid dissolution by breaking down particle aggregates.[4]

  • Gentle warming to 37°C can also be attempted, but use caution as heat can degrade sensitive compounds.[4]

Q3: My compound dissolves perfectly in DMSO but precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?

A: This is a very common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic DMSO, is not soluble in the final aqueous environment of your assay.[1][4] This leads to the formation of a supersaturated solution that rapidly crashes out.[5]

Here are the primary strategies to overcome this:

  • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay.[4][6][7]

  • Perform Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform your serial dilutions in 100% DMSO. This ensures that when you add a small aliquot to the final assay volume, the concentration gradient is less steep, which can sometimes prevent immediate precipitation.[1]

  • Employ a Co-solvent Strategy: Introduce a water-miscible co-solvent to the assay buffer to increase the solvent's capacity to hold the compound in solution.[8][9] See the detailed guide below.

  • Modify the pH of the Buffer: The pyrimidinol structure suggests the compound may have acidic or basic properties, making its solubility dependent on pH.[10][11] See the detailed guide on pH optimization.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A: Understanding this distinction is crucial for interpreting your results.

  • Kinetic Solubility is typically measured in early drug discovery. It's the concentration at which a compound, rapidly added from a DMSO stock, precipitates out of an aqueous buffer.[12][13] This measurement is fast but often overestimates the true solubility because a temporary, unstable supersaturated state can form.[5][14]

  • Thermodynamic Solubility is the true equilibrium solubility. It's the maximum concentration of a compound that can remain dissolved in a solvent under equilibrium conditions, meaning the solution has been stirred long enough (e.g., 24-48 hours) for the dissolution and precipitation rates to become equal.[12][15]

For high-throughput screening (HTS), kinetic solubility is often the most practical measurement. However, if you see data variability or suspect precipitation, determining the thermodynamic solubility is essential for understanding the compound's true physical limits and for developing a robust formulation.[15]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubility Optimization

Before attempting advanced methods, a systematic initial assessment is critical. This workflow ensures you efficiently identify the most promising solubilization strategy for your specific assay conditions.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization Strategies A Prepare 10 mM Stock in 100% DMSO B Determine Kinetic Solubility in Assay Buffer A->B C Is Solubility > Target Assay Concentration? B->C D Test Co-solvents (Ethanol, PEG400, Propylene Glycol) C->D No G Proceed with Assay C->G Yes E Screen pH Range (e.g., pH 5.0 to 9.0) D->E H Select Optimal Method & Validate D->H F Advanced: Use Cyclodextrins (e.g., HP-β-CD, RAMEB) E->F E->H F->H H->G I Problem Persists: Consider Formulation or Analogue H->I

Caption: Workflow for systematically improving compound solubility.

Guide 2: Optimizing Solubility with Co-Solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[16][17] This is a common and effective strategy for both in vitro and in vivo formulations.[9]

Commonly Used Co-Solvents in Biological Assays
Co-SolventTypical Concentration RangeKey Considerations
Ethanol 1-10% (v/v)Can cause protein denaturation or cellular stress at higher concentrations. Widely used and effective.[8]
Propylene Glycol (PG) 1-20% (v/v)Generally well-tolerated by cells. More viscous than ethanol.[9]
Polyethylene Glycol 400 (PEG 400) 1-20% (v/v)Low toxicity and commonly used in formulations. Can increase viscosity.[16][18]
Glycerol 1-10% (v/v)Biocompatible and can help stabilize proteins. Significantly increases viscosity.[17]
Protocol: Screening for an Effective Co-solvent
  • Prepare Co-solvent Buffers: Prepare several batches of your primary assay buffer, each containing a different co-solvent (e.g., 5% Ethanol, 5% PG, 5% PEG 400). Ensure the final buffer composition (salts, pH) remains consistent.

  • Prepare Compound Dilutions: Take your 10 mM stock of this compound in 100% DMSO.

  • Test Dilution: Add a small aliquot of the DMSO stock to each of the co-solvent buffers to achieve your target final concentration (e.g., dilute 1 µL of 10 mM stock into 99 µL of buffer for a 100 µM final concentration and 1% DMSO).

  • Observe and Quantify:

    • Visually inspect for precipitation immediately and after a 1-2 hour incubation at room temperature.

    • For a quantitative assessment, use nephelometry (light scattering) or filter the solutions through a 0.22 µm filter plate and measure the concentration of the filtrate via HPLC-UV or LC-MS.[12]

  • Validate with Vehicle Control: Crucially, you must test the effect of the chosen co-solvent buffer on your assay's performance. Run a vehicle control (buffer with co-solvent and DMSO, but no compound) to ensure it doesn't interfere with your biological system.[6]

Guide 3: Leveraging pH for Solubility Enhancement

The solubility of ionizable compounds is highly dependent on the pH of the solution.[10] The pyrimidinol moiety in this compound contains nitrogen atoms that can be protonated (acting as a base) and a hydroxyl group that can be deprotonated (acting as an acid). Therefore, adjusting the pH of your assay buffer could significantly enhance solubility.[11] As a general rule, the solubility of a weak acid increases as the pH is raised above its pKa, while the solubility of a weak base increases as the pH is lowered below its pKa.[11]

Protocol: Determining pH-Dependent Solubility
  • Prepare a Buffer Series: Prepare a set of buffers spanning a physiologically relevant pH range (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Use buffers whose buffering capacity is appropriate for each pH (e.g., MES for pH 6.0, HEPES for pH 7-8, Tris for pH 8-9).

  • Add Compound: Add an excess amount of solid this compound powder to a vial containing each buffer. Using the solid compound directly is key to measuring thermodynamic solubility.[12]

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[15]

  • Separate and Measure:

    • After equilibration, carefully take an aliquot from the top of the solution, avoiding any solid material.

    • Alternatively, filter the solution through a low-binding 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Plot and Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which the compound is most soluble. If your assay can tolerate a pH shift, you can adjust your assay buffer accordingly.

Guide 4: Advanced Solubilization with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[20][21] β-cyclodextrins are particularly effective for aromatic and heterocyclic compounds.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with excellent safety profiles.

Caption: Cyclodextrin encapsulation of a hydrophobic drug molecule.

Protocol: Using Cyclodextrins for Solubilization
  • Choose a Cyclodextrin: Start with HP-β-CD, as it is widely used and effective.[22]

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Form the Complex:

    • Add the this compound (either from a DMSO stock or as a powder) to the cyclodextrin solution.

    • Stir or sonicate the mixture for several hours (or overnight) to facilitate the formation of the inclusion complex.

  • Sterile Filter: Filter the final solution through a 0.22 µm filter to remove any undissolved compound and ensure sterility.

  • Quantify and Validate:

    • Confirm the final concentration of your compound in the cyclodextrin solution using HPLC or LC-MS.

    • As with co-solvents, it is imperative to run a vehicle control containing the same concentration of cyclodextrin and DMSO in your assay to check for any background effects.[7]

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, leading to more accurate and reliable data in their discovery and development efforts.

References

minimizing byproduct formation in pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of pyrimidin-4-ol and its derivatives. The formation of this key heterocyclic scaffold, while conceptually straightforward, is often plagued by competing side reactions that can complicate purification and significantly reduce yields.

This resource moves beyond simple protocols to explain the underlying chemical principles governing byproduct formation, empowering you to make informed decisions to optimize your reaction outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected pyrimidinone. What is it and how can I avoid it?

A1: The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.

This side reaction is particularly common in multicomponent reactions like the Biginelli synthesis, which uses a β-ketoester, an aldehyde, and urea.[1] The formation of the DHP byproduct is a competing pathway that can dominate under suboptimal conditions.

Causality and Mechanism: The desired pyrimidine synthesis involves the condensation of one molecule of the β-ketoester with urea and an aldehyde. However, at elevated temperatures, urea can decompose to generate ammonia. This in situ generated ammonia can then catalyze a reaction between the aldehyde and two equivalents of the β-ketoester, leading to the Hantzsch DHP.[1]

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the most critical factor. The Hantzsch pathway is favored at higher temperatures which promote urea decomposition. Running the reaction at a lower temperature can dramatically reduce DHP formation.[1]

  • Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. While strong Brønsted acids are traditional, certain Lewis acids may offer better selectivity. It is advisable to screen different catalysts to find the optimal choice for your specific substrates.[2]

  • Control Stoichiometry and Order of Addition: Ensure precise stoichiometry. In some cases, adding the urea portionwise or as the final reagent can minimize its premature decomposition.[1]

G Ketoester β-Ketoester Biginelli_Intermediate Biginelli Pathway (Desired) Ketoester->Biginelli_Intermediate 1:1:1 Stoichiometry Hantzsch_Intermediate Hantzsch Pathway (Side Reaction) Ketoester->Hantzsch_Intermediate 2:1:1 Stoichiometry Aldehyde Aldehyde Aldehyde->Biginelli_Intermediate 1:1:1 Stoichiometry Aldehyde->Hantzsch_Intermediate 2:1:1 Stoichiometry Urea Urea Urea->Biginelli_Intermediate 1:1:1 Stoichiometry Ammonia Ammonia (from Urea decomposition) Urea->Ammonia Decomposition Pyrimidine Desired Pyrimidinone Product Biginelli_Intermediate->Pyrimidine DHP Dihydropyridine (DHP) Byproduct Hantzsch_Intermediate->DHP Ammonia->Hantzsch_Intermediate 2:1:1 Stoichiometry HighTemp High Temp.

Q2: My Pinner-type synthesis is giving a low yield with a complex mixture of byproducts. What are the common side reactions?

A2: Low yields in Pinner pyrimidine synthesis often stem from reactant purity, moisture, or self-condensation.

The Pinner synthesis, which typically condenses a 1,3-dicarbonyl compound with an amidine, is a powerful method but is sensitive to experimental conditions.[1]

Causality and Mechanism:

  • Amidine Hydrolysis: Amidines, especially as free bases or hydrochloride salts, can be hygroscopic. Water present in the reaction mixture can hydrolyze the amidine back to the corresponding amide or carboxylate, rendering it inactive for the cyclization.

  • Self-Condensation: 1,3-dicarbonyl compounds can undergo self-condensation under basic or acidic conditions, leading to a variety of polymeric or dimeric byproducts.

  • Incomplete Cyclization: The initial condensation may occur, but the subsequent cyclization to form the pyrimidine ring can stall if the reaction conditions (e.g., temperature, catalyst) are not optimal, leaving linear intermediates in the reaction mixture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and, if possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent hydrolysis.[1]

  • Verify Amidine Quality: Use freshly prepared or purified amidine hydrochloride. If you suspect hydrolysis, you can attempt to regenerate the amidine or use a fresh batch.[1]

  • Optimize Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal time and temperature. Insufficient heat may lead to incomplete cyclization, while excessive heat can cause degradation.[2][3]

  • Consider pH Control: The pH of the reaction can be critical. If using an amidine salt, a base is often required to liberate the free amidine for the reaction. The choice and amount of base can influence the rate of desired reaction versus side reactions.

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm and prevent their formation?

A3: N-acylureas are common byproducts when using β-ketoesters and urea, complicating purification.

Causality and Mechanism: N-acylureas form from a competing pathway where the β-ketoester directly acylates urea.[1] This reaction is often catalyzed by the same acidic or basic conditions used for the main pyrimidine synthesis. These byproducts can have similar polarities to the desired product, making chromatographic separation challenging.

Troubleshooting Steps:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy (additional amide-like signals) and by mass spectrometry.

  • Modify Reaction Conditions: The formation of these byproducts can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst. A milder catalyst might favor the desired three-component condensation over the direct acylation.[1]

  • Purification Strategy: Recrystallization is often the most effective method for removing N-acylurea impurities. Careful screening of recrystallization solvents is crucial to exploit subtle solubility differences between the product and the byproduct.[1]

Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a typical pyrimidin-4-ol synthesis?

A1: The three most critical parameters are temperature , reactant purity/dryness , and catalyst choice .

  • Temperature: Directly influences reaction rates and can activate competing side reaction pathways, such as Hantzsch dihydropyridine formation or reactant degradation.[3]

  • Purity & Dryness: Impurities in starting materials can inhibit the reaction. Water is particularly detrimental as it can cause hydrolysis of sensitive intermediates and starting materials like amidines.[1]

  • Catalyst: The catalyst is essential for achieving good yields. The choice between a Brønsted acid, a Lewis acid, or even solvent-free conditions can dramatically alter the product and byproduct profile.[2]

Q2: How does solvent choice impact the reaction?

A2: The solvent plays a crucial role in reactant solubility and can influence the reaction rate and equilibrium. Polar solvents are generally preferred for these types of condensations.[2] Ethanol is a common choice, but other solvents like acetonitrile, or even solvent-free (neat) conditions, have been shown to improve yields for specific substrates.[1][3] It is often worthwhile to screen a small set of solvents during optimization.

Data Summary: Impact of Conditions on Byproduct Formation

The following table summarizes qualitative trends for optimizing a generic pyrimidin-4-ol synthesis from a β-ketoester and an N-C-N source (e.g., urea, amidine).

ParameterConditionExpected Impact on Main Product YieldExpected Impact on Byproduct FormationRationale
Temperature Low (e.g., 60°C)May be slowerSignificantly Lower Reduces rate of side reactions like Hantzsch pathway and degradation.[1]
High (e.g., >100°C)May increase rateSignificantly Higher Promotes decomposition of reagents (e.g., urea) and activates competing pathways.[1]
Catalyst No CatalystVery Low / NoneLowThe activation energy for cyclization is often too high without a catalyst.[2]
Brønsted Acid (e.g., HCl)GoodModerateEffective, but can sometimes promote self-condensation or hydrolysis.[2]
Lewis Acid (e.g., ZnCl₂, FeCl₃)Often Very GoodSubstrate DependentCan offer higher selectivity and milder conditions, reducing side reactions.[2]
Solvent AnhydrousHigher Lower Prevents hydrolysis of starting materials and intermediates.[1]
Protic (e.g., Ethanol)GoodModerateGood solubility for reactants, but can participate in side reactions.[1]
Aprotic (e.g., Acetonitrile)GoodModerateCan be a good alternative to protic solvents to avoid side reactions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in Pyrimidin-4-ol Synthesis

This protocol outlines a generalized approach for the synthesis of a substituted pyrimidin-4-ol from a 1,3-dicarbonyl compound and an amidine hydrochloride, emphasizing steps to minimize side reactions.

  • Reagent & Glassware Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvent (e.g., ethanol or acetonitrile, <50 ppm H₂O).

    • Ensure the amidine hydrochloride is dry and of high purity. Use a fresh bottle if possible.[1]

  • Reaction Assembly:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the 1,3-dicarbonyl compound (1.0 eq), the amidine hydrochloride (1.1 eq), and anhydrous ethanol (5-10 mL per mmol of dicarbonyl).

    • Add a suitable base (e.g., sodium ethoxide, 1.1 eq) portionwise at room temperature to liberate the free amidine.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to a controlled temperature (e.g., 60-80°C). Avoid excessively high temperatures to prevent degradation.[3]

    • Monitor the reaction progress every hour using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or LC-MS. Look for the disappearance of the starting material and the appearance of the product spot.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash with a small amount of cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

G start Low Yield or Multiple Byproducts Observed check_purity Are starting materials pure and anhydrous? start->check_purity purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents No check_temp Is reaction temperature optimized? check_purity->check_temp Yes purify_reagents->check_purity adjust_temp Screen Temperatures (e.g., 60°C, 80°C, 100°C) check_temp->adjust_temp No check_catalyst Is catalyst optimal? check_temp->check_catalyst Yes adjust_temp->check_temp screen_catalysts Screen Catalysts (e.g., Lewis vs. Brønsted) check_catalyst->screen_catalysts No final_product Optimized Yield of Pyrimidin-4-ol check_catalyst->final_product Yes screen_catalysts->check_catalyst

References

Technical Support Center: Enhancing Reproducibility in 6-Methyl-2-phenylpyrimidin-4-ol Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Methyl-2-phenylpyrimidin-4-ol. This resource is designed to address common challenges leading to poor reproducibility in assays involving this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and consistency of your experimental results.

Poor reproducibility is a significant hurdle in drug discovery and basic research, often stemming from a combination of factors related to reagent quality, experimental design, and data analysis.[1][2] In the context of assays with small molecules like this compound, seemingly minor variations in protocol can lead to substantial differences in observed activity.[3][4] This guide will walk you through potential pitfalls and their solutions in a systematic, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound.

Q1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values are a frequent manifestation of poor reproducibility. Several factors could be at play:

  • Compound Stability and Storage: Small molecules can degrade over time, especially if not stored correctly.[3] Ensure that your stock of this compound is stored under the recommended conditions (typically cool, dry, and dark). Avoid repeated freeze-thaw cycles of stock solutions.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assay. This compound, like many pyrimidinol derivatives, may have limited aqueous solubility.[5] This can cause the compound to precipitate out of solution, especially at higher concentrations, leading to variability.

  • Cell-Based Assay Variability: If you are performing cell-based assays, factors such as cell passage number, seeding density, and cell health can significantly impact results.[4][6]

  • Assay-Specific Factors: The specific type of assay you are running (e.g., enzyme-based, cell-based) will have its own sources of variability. Refer to the troubleshooting guides below for more detailed information.

Q2: I'm observing precipitation of this compound in my assay medium. How can I address this?

A2: Precipitation is a clear indicator of solubility issues. Here are some strategies to mitigate this:

  • Optimize Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure that the final concentration of the solvent in your assay medium is low (typically <0.5%) to avoid "crashing out" of the compound.

  • Use of Surfactants: In some biochemical assays, a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain compound solubility. However, be cautious as surfactants can interfere with some biological assays.

  • Pre-dilution Strategy: Prepare intermediate dilutions of your compound in an appropriate buffer before adding it to the final assay medium. This can help prevent localized high concentrations that promote precipitation.

  • Kinetic Solubility Assessment: Consider performing a kinetic solubility assay to determine the concentration at which this compound remains in solution in your specific assay buffer over the time course of your experiment.

Q3: How can I be sure that the this compound I'm using is of high quality?

A3: The quality and purity of your small molecule are critical for reproducible results.[3]

  • Certificate of Analysis (CoA): Always obtain a CoA from your supplier. This document should provide information on the compound's identity, purity (e.g., by HPLC and/or NMR), and any residual solvents.

  • Structure Verification: For critical experiments, consider independent verification of the compound's structure, for instance, through mass spectrometry or NMR.

  • Lot-to-Lot Consistency: Be aware that there can be variability between different batches of the same compound. If you observe a sudden change in your results after starting a new batch, consider re-validating the new lot.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific assay types where this compound is commonly used.

Guide 1: Biochemical Assays (e.g., Kinase Inhibition Assays)

Biochemical assays are sensitive to a variety of factors that can influence the activity of small molecules.

Issue: High variability in enzyme inhibition data.

Potential Cause Explanation Recommended Solution
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives and poor reproducibility.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt aggregate formation. Perform a counter-screen with a different enzyme to check for specificity.
Reagent Instability Enzymes, substrates, or cofactors may degrade over the course of the experiment, especially if not kept at the optimal temperature.Prepare fresh reagents for each experiment. Keep enzymes on ice at all times. Run control wells (no inhibitor) at the beginning and end of your plate to check for signal drift.
Assay Detection Interference The compound may interfere with the assay's detection method (e.g., fluorescence quenching or enhancement, colorimetric interference).Run a control experiment with the compound and the detection reagents in the absence of the enzyme to check for interference.
Inaccurate Pipetting Small volume pipetting errors can lead to significant concentration inaccuracies, especially in multi-well plates.Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each step. Consider using automated liquid handlers for high-throughput screening.[5]

Experimental Workflow for Troubleshooting Biochemical Assays

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A High Variability in Inhibition Data B Check for Compound Aggregation (Add Detergent) A->B Step 1 C Assess Reagent Stability (Fresh Reagents, Controls) B->C If variability persists F Consistent Inhibition Data B->F If resolved D Test for Assay Interference (Compound + Detection Reagents) C->D If variability persists C->F If resolved E Verify Pipetting Accuracy (Calibrate Pipettes, Automation) D->E If variability persists D->F If resolved E->F If resolved

Caption: Troubleshooting workflow for biochemical assay variability.

Guide 2: Cell-Based Assays (e.g., Proliferation, Viability Assays)

Cell-based assays introduce biological variability, which must be carefully controlled.

Issue: Inconsistent cellular responses to this compound.

Potential Cause Explanation Recommended Solution
Cell Line Integrity Cell lines can change over time with increasing passage number. Mycoplasma contamination can also alter cellular responses.[2]Use low passage number cells. Regularly test for mycoplasma contamination. Consider cell line authentication (e.g., STR profiling).
Seeding Density The initial number of cells seeded can affect their growth rate and sensitivity to compounds.[4]Optimize and standardize your cell seeding protocol. Ensure a homogenous cell suspension before plating.
Edge Effects Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.Avoid using the outer wells for experimental samples. Fill them with sterile media or buffer to create a more uniform environment.
Serum Lot Variability Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, which can affect cell growth and compound efficacy.Test new lots of FBS before use in critical experiments. For a large set of experiments, purchase a single large lot of FBS.
Compound-Media Interactions The compound may bind to proteins in the cell culture medium, reducing its effective concentration.Be aware of this possibility, especially with high serum concentrations. You may need to use higher concentrations in cell-based assays compared to biochemical assays.

Experimental Workflow for Standardizing Cell-Based Assays

cluster_0 Pre-Experiment cluster_1 Experiment Execution cluster_2 Outcome A Authenticate Cell Line (Low Passage, Mycoplasma Free) B Standardize Cell Seeding Protocol A->B C Qualify New Serum Lot B->C D Plate Cells Uniformly C->D E Avoid Edge Effects D->E F Apply Compound Consistently E->F G Reproducible Cellular Response F->G

Caption: Workflow for standardizing cell-based assays.

Part 3: Protocols for Key Experiments

To ensure self-validation, here are detailed protocols for essential quality control experiments.

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. Gentle warming (to 37°C) may be necessary but be cautious of potential compound degradation.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay
  • Prepare Assay Buffer: Use the exact same buffer that you will use for your main experiment (including any additives like serum or detergents).

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Incubation: Incubate the dilutions at the same temperature and for the same duration as your main assay.

  • Centrifugation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20-30 minutes to pellet any precipitated compound.

  • Quantification: Carefully remove the supernatant and quantify the amount of soluble compound using a suitable method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: The highest concentration at which no significant precipitation is observed is your kinetic solubility limit under those conditions.

By implementing these troubleshooting guides and standardized protocols, you can significantly improve the reproducibility of your assays involving this compound. Remember that meticulous attention to detail and a systematic approach to troubleshooting are key to generating high-quality, reliable data.

References

Technical Support Center: Optimizing Storage Conditions for 6-Methyl-2-phenylpyrimidin-4-ol Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-2-phenylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Understanding the Stability of this compound

This compound is a heterocyclic compound belonging to the pyrimidinol family.[1][2] The stability of such molecules is crucial for obtaining reliable and reproducible experimental results.[3] Heterocyclic compounds, in general, can be susceptible to degradation through various pathways, including hydrolysis, oxidation, and photolysis.[4][5][6] The pyrimidine ring, a core structure in many biologically active molecules, can undergo enzymatic and chemical degradation.[7] Therefore, controlling the storage environment is paramount.

Key Factors Influencing Stability:
  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Humidity (Moisture): The presence of water can facilitate hydrolytic degradation pathways.

  • Light: Exposure to UV or visible light can induce photolytic decomposition.

  • pH: The acidity or basicity of the storage environment, especially in solution, can significantly impact the compound's stability.[8]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of susceptible functional groups.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the storage and handling of this compound.

Issue 1: Visible Changes in the Solid Compound (Color Change, Clumping)
  • Question: My solid this compound has changed from a white powder to a yellowish tint and has started to clump. What is happening?

  • Answer:

    • Causality: A color change often indicates the formation of degradation products, which may be chromophoric. Clumping is typically a sign of moisture absorption (hygroscopicity). The presence of moisture can accelerate both hydrolytic and oxidative degradation.

    • Troubleshooting Steps:

      • Assess Storage Conditions: Verify that the compound is stored in a tightly sealed container in a desiccator at the recommended temperature.

      • Moisture Control: If a desiccator was not used, transfer a small sample to a vacuum oven at a low temperature (e.g., 30-40°C) for a short period to remove excess moisture. Caution: High temperatures can cause further degradation.

      • Analytical Verification: To confirm degradation, perform a purity analysis using High-Performance Liquid Chromatography (HPLC) and compare the chromatogram to a reference standard or a previously analyzed batch.[9] A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Issue 2: Decreased Potency or Inconsistent Results in Biological Assays
  • Question: I am observing a gradual decrease in the biological activity of my this compound stock solutions. Why is this happening?

  • Answer:

    • Causality: A loss of potency is a direct consequence of the degradation of the active compound. In solution, the compound is more susceptible to hydrolysis and other degradation pathways. The choice of solvent and the pH of the solution are critical factors.

    • Troubleshooting Workflow:

    G A Inconsistent biological activity observed B Prepare fresh stock solution from solid A->B C Analyze old vs. new stock by HPLC B->C D Degradation confirmed? C->D E Review solution preparation and storage D->E Yes H No degradation observed D->H No F Optimize solvent and pH E->F G Implement new storage protocol F->G I Investigate other experimental variables H->I

    Caption: Troubleshooting workflow for decreased compound potency.

    • Detailed Steps:

      • Prepare a Fresh Stock: Prepare a new stock solution from your solid compound.

      • Comparative Analysis: Analyze both the old and new stock solutions using a stability-indicating HPLC method.[10]

      • Review Solution Protocol: If degradation is confirmed, review your solution preparation and storage protocol.

        • Solvent Choice: Are you using a recommended solvent? Aprotic solvents like anhydrous DMSO or ethanol are generally preferred over aqueous solutions for long-term storage.

        • pH Control: If using an aqueous buffer, ensure the pH is in a stable range for the compound. For many nitrogen-containing heterocycles, a slightly acidic to neutral pH is often optimal to prevent base-catalyzed hydrolysis.

        • Storage Temperature: Are the solutions being stored at -20°C or -80°C?

        • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored under the following conditions:

Parameter Recommended Condition Rationale
Temperature -20°C Minimizes the rate of solid-state degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen) Reduces the potential for oxidative degradation.
Light Protected from light (Amber vial) Prevents photolytic degradation.

| Moisture | In a desiccator with a suitable desiccant | Prevents moisture absorption and subsequent hydrolysis. |

Q2: How should I prepare and store stock solutions of this compound?

A2:

  • Solvent Selection: Use anhydrous, research-grade solvents. Dimethyl sulfoxide (DMSO) or ethanol are common choices.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the impact of solvent impurities.

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and contamination.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term use (1-2 weeks), -20°C may be acceptable.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure, the following degradation pathways are plausible:

G cluster_0 Degradation Stressors cluster_1 This compound cluster_2 Potential Degradation Pathways Light Light Photodegradation Photodegradation Light->Photodegradation Heat Heat Thermal Degradation Thermal Degradation Heat->Thermal Degradation Moisture/pH Moisture/pH Hydrolysis Hydrolysis Moisture/pH->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Compound C₁₁H₁₀N₂O

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly at non-neutral pH.

  • Oxidation: The nitrogen atoms in the pyrimidine ring and potentially the phenyl ring can be sites for oxidation.

  • Photolysis: Aromatic systems can absorb UV light, leading to the formation of reactive species and subsequent degradation.

Q4: How can I perform a simple stress test to evaluate the stability of my compound under my experimental conditions?

A4: A forced degradation study can provide valuable insights into the stability of your compound.[5]

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of this compound in your experimental buffer or solvent at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Incubate a solution at 60°C for 24 hours.

    • Photolytic: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Control: Keep a solution protected from light at 4°C.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by HPLC-UV.[9]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the area of the parent peak indicate degradation under those specific conditions.

This information will help you identify which conditions to avoid during your experiments.

References

Validation & Comparative

A Strategic Guide to the Comparative Analysis of Novel Kinase Inhibitors: A Case Study with 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical comparative analysis of novel kinase inhibitors. We will use the hypothetical novel compound, 6-Methyl-2-phenylpyrimidin-4-ol , as a case study to illustrate the essential experimental workflows and data interpretation required to position a new chemical entity against established inhibitors. For this analysis, we have selected three well-characterized kinase inhibitors as benchmarks, each representing a different profile:

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases, often used as a positive control in cell death assays.[1][2]

  • Dasatinib: A second-generation, multi-targeted tyrosine kinase inhibitor with high potency against the Bcr-Abl fusion protein and Src family kinases.[3][4]

  • Sorafenib: An oral multi-kinase inhibitor that targets both serine/threonine and receptor tyrosine kinases, impacting tumor cell proliferation and angiogenesis.[5][6][7][8]

The objective of this guide is to provide a scientifically rigorous and logically structured approach to evaluating a novel kinase inhibitor, from in vitro enzymatic assays to cell-based functional assessments and downstream signaling analysis.

The Comparator Kinase Inhibitors: A Snapshot

A thorough understanding of the benchmark inhibitors is crucial for a meaningful comparative analysis.

  • Staurosporine acts as a broad-spectrum inhibitor by competing with ATP for the kinase binding site.[1] Its lack of selectivity makes it a powerful tool for inducing apoptosis in a wide variety of cell lines but limits its therapeutic potential due to high toxicity.[1][9]

  • Dasatinib is a potent inhibitor of Bcr-Abl, the causative oncogene in chronic myeloid leukemia (CML), and is also a strong inhibitor of Src family kinases (SFK), c-Kit, and PDGFRβ.[3][10] It binds to the active conformation of the kinase domain and has shown efficacy in patients who have developed resistance to other inhibitors like imatinib.[11][12]

  • Sorafenib inhibits multiple kinases involved in both tumor proliferation (e.g., RAF kinases) and angiogenesis (e.g., VEGFR and PDGFR).[7][13] This dual mechanism of action has led to its approval for treating various solid tumors, including renal cell carcinoma and hepatocellular carcinoma.[6][7]

Experimental Framework for Comparative Analysis

A robust comparative analysis relies on a multi-pronged experimental approach. Here, we outline the key assays and provide detailed protocols.

Part 1: In Vitro Kinase Inhibition Profiling

The initial step is to determine the potency and selectivity of the novel compound against a panel of purified kinases. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

This protocol is adapted for a 96- or 384-well plate format for high-throughput screening.[14][15]

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for each specific kinase.

    • Prepare serial dilutions of the test compounds (this compound, Staurosporine, Dasatinib, Sorafenib) and a DMSO control.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a microplate.

    • Add 10 µL of the 2X kinase solution to each well and incubate for 10-30 minutes at room temperature to allow for compound binding.[14]

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).[16] This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[15]

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against each kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_kinase Prepare 2X Kinase Solution add_kinase Add Kinase & Incubate prep_kinase->add_kinase prep_sub_atp Prepare 2X Substrate/ATP Solution start_reaction Add Substrate/ATP & Incubate prep_sub_atp->start_reaction prep_compounds Prepare Compound Serial Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds add_compounds->add_kinase add_kinase->start_reaction stop_reaction Stop Reaction & Add Detection Reagent start_reaction->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.

KinaseThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Sorafenib (IC50, nM)
Tyrosine Kinases
Abl5020<15000
Src755<1>10000
VEGFR22500152590
PDGFRβ150010557
c-Kit>1000081268
Serine/Threonine Kinases
RAF-1>100001050006
p38α80031502000
Akt15000258000>10000

Note: Data for Staurosporine, Dasatinib, and Sorafenib are representative values from published literature. Data for this compound is hypothetical for illustrative purposes.

Part 2: Cell-Based Viability and Cytotoxicity Assessment

After determining the in vitro kinase inhibition profile, the next crucial step is to assess the compound's effect on cancer cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

This protocol is designed for assessing the dose-dependent effect of kinase inhibitors on cancer cell lines.[18][19]

  • Cell Seeding:

    • Seed cancer cells (e.g., K562 for CML) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds or DMSO as a vehicle control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17][18]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[17]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Solution & Incubate 4h incubate_72h->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance plot_data Plot Viability Curve read_absorbance->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

CompoundCellular IC50 (nM)
This compound120
Staurosporine50
Dasatinib2
Sorafenib7500

Note: Data is hypothetical and for illustrative purposes. The high IC50 for Sorafenib in K562 cells is expected as its primary targets are not the main drivers of proliferation in this cell line.

Part 3: Target Engagement and Downstream Signaling Analysis

To confirm that the observed cytotoxicity is due to the inhibition of the intended kinase targets, it is essential to analyze the phosphorylation status of key downstream signaling proteins. Western blotting is the gold standard for this type of analysis.[20][21]

This protocol outlines the steps to analyze the phosphorylation of a downstream target, such as CrkL (for Bcr-Abl) or Akt (for PI3K pathway), in treated cells.[22][23]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the kinase inhibitors at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC50) for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[20]

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[20]

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH) to confirm equal protein loading and to normalize the phospho-protein signal.

    • Quantify the band intensities using densitometry software.

This pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Sorafenib Sorafenib Sorafenib->RTK Dasatinib Dasatinib Dasatinib->RTK

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing points of inhibition.

Discussion: Synthesizing the Comparative Data

  • Potency and Selectivity: Our hypothetical in vitro data suggests that this compound is a potent inhibitor of Abl and Src kinases, with an IC50 of 50 nM and 75 nM, respectively. This potency is less than that of Dasatinib (<1 nM for both) but significantly greater than that of Sorafenib (>5000 nM for Abl). Importantly, our hypothetical compound shows good selectivity, with much higher IC50 values against VEGFR2, PDGFRβ, and key serine/threonine kinases like RAF-1. This selectivity profile could translate to a more favorable therapeutic window with fewer off-target effects compared to a broad-spectrum inhibitor like Staurosporine or a multi-kinase inhibitor like Sorafenib.

  • Cellular Activity: The cellular IC50 of 120 nM in K562 cells, which are driven by the Bcr-Abl oncoprotein, is consistent with the in vitro inhibition of Abl kinase. The difference between the enzymatic and cellular IC50 values can be attributed to factors such as cell membrane permeability, drug efflux pumps, and intracellular ATP concentrations. The potent cellular activity of Dasatinib (2 nM) reflects its high affinity for Abl kinase. The lack of potent activity for Sorafenib in K562 cells is expected, as this cell line is not dependent on the kinases that Sorafenib primarily targets.

  • Mechanism of Action: The Western blot analysis would be the definitive experiment to confirm that this compound engages its intended target in cells. A dose-dependent decrease in the phosphorylation of CrkL (a direct substrate of Bcr-Abl) following treatment with our hypothetical compound would provide strong evidence of on-target activity. Comparing this to the effects of Dasatinib would validate the findings. Furthermore, showing no significant change in the phosphorylation of downstream targets of non-targeted kinases (e.g., MEK for the RAF pathway) would reinforce the selectivity observed in the in vitro assays.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the comparative analysis of a novel kinase inhibitor, using this compound as a hypothetical case study. By benchmarking against well-characterized inhibitors like Staurosporine, Dasatinib, and Sorafenib, researchers can effectively evaluate the potency, selectivity, and cellular activity of a new compound. This multi-faceted approach, combining in vitro biochemical assays, cell-based functional screens, and downstream signaling analysis, is essential for making informed decisions in the drug discovery and development process. The hypothetical profile of this compound as a selective Abl/Src inhibitor illustrates how such a comparative analysis can reveal a promising candidate for further preclinical and clinical investigation.

References

A Comparative Guide to Validating the Biological Target of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, identifying the specific biological target of a novel small molecule is a critical milestone. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to validate the biological target of a hypothetical novel compound, 6-Methyl-2-phenylpyrimidin-4-ol. As a senior application scientist, this document moves beyond a simple listing of protocols to offer a strategic workflow, explaining the rationale behind experimental choices and emphasizing self-validating systems for robust and reproducible results.

While the specific biological target of this compound is not yet defined in publicly available literature, this guide will equip researchers with the necessary framework to approach this challenge. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory effects and inhibition of protein kinases like Fibroblast Growth Factor Receptor 4 (FGFR4) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] This inherent diversity necessitates a multi-pronged approach to target validation.

The Crucial Role of Target Validation

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease pathway and that modulating its activity will likely have a therapeutic effect.[4][5] A rigorously validated target significantly increases the probability of success in the lengthy and expensive process of drug development.[6] This guide will navigate through a logical progression of experiments, from initial target engagement to functional validation in a cellular context.

A Multi-Faceted Strategy for Target Validation

We will explore a combination of cutting-edge techniques, each providing a unique piece of the puzzle. This integrated approach ensures a higher degree of confidence in the identified target.

Confirming Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess direct binding of a compound to its target protein in a native cellular environment.[7][8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[8] When a protein binds to a ligand, its melting temperature (Tm) increases.

Expertise & Experience: CETSA is an invaluable first step as it provides direct evidence of target engagement in intact cells, which is a more biologically relevant context than purified protein assays.[7][9] It can be performed without any modification to the compound, preserving its native activity.[10]

Experimental Protocol: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA

This variation of CETSA is particularly useful for quantifying the potency of a compound in stabilizing its target.[11]

  • Cell Culture and Treatment: Culture your cells of interest to an appropriate confluency. Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a defined period.

  • Heating Step: Heat the cell suspensions at a constant temperature, predetermined from a full melt curve to be in the denaturing range of the unliganded target protein.[11]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in each sample using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.

Data Presentation:

Concentration of this compound% Soluble Target Protein (Relative to Vehicle)
0.1 µM10%
1 µM50%
10 µM95%
100 µM100%

Trustworthiness: A clear dose-dependent stabilization of a specific protein by this compound provides strong, self-validating evidence of direct binding.

Visualization:

CETSA_Workflow A Treat cells with This compound B Heat cells at a fixed temperature A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein C->D E Generate dose-response curve (EC50) D->E

Caption: Isothermal Dose-Response CETSA Workflow.

Unbiased Target Identification and Selectivity Profiling: Chemical Proteomics

Chemical proteomics is a powerful approach for identifying the molecular targets of small molecules from complex biological samples.[12][13][14] This can be particularly useful when the target of this compound is unknown.

Expertise & Experience: Two main strategies exist: affinity-based methods and activity-based protein profiling (ABPP).[10][15] For a compound with a potential kinase inhibitory role, kinobeads, a type of affinity matrix, are highly effective.[16][17]

a) Kinobeads-based Proteomics

Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a solid support, which allows for the affinity capture of a large portion of the cellular kinome.[16][17][18][19]

Experimental Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from cells treated with either this compound or a vehicle control.

  • Kinobeads Incubation: Incubate the lysates with the kinobeads. Kinases that are bound to this compound in the lysate will not be able to bind to the kinobeads.

  • Elution and Digestion: Elute the proteins bound to the kinobeads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the protein abundance in the treated versus control samples. Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of this compound are its potential targets.[20]

Data Presentation:

Protein IDFold Change (Treated/Control)p-value
Kinase A0.2<0.01
Kinase B0.9>0.05
Kinase C0.3<0.01

b) Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, providing a direct measure of their functional state.[15][21][22] This is particularly useful for identifying targets within a specific enzyme class that this compound might inhibit.

Experimental Protocol:

  • Probe Design: Select or design an activity-based probe (ABP) that targets the suspected enzyme class.[23]

  • Competitive Profiling: Pre-incubate cell lysates with this compound, followed by the addition of the ABP.

  • Target Enrichment and Identification: The ABP will label active enzymes that are not inhibited by the compound. The labeled proteins can then be enriched (e.g., via a biotin tag on the probe) and identified by mass spectrometry.

  • Data Analysis: A decrease in the labeling of a specific enzyme in the presence of this compound indicates that the compound is binding to and inhibiting that enzyme.

Visualization:

Chemical_Proteomics_Workflow cluster_0 Kinobeads cluster_1 ABPP A Cell Lysate + This compound B Incubate with Kinobeads A->B C LC-MS/MS Analysis B->C D Identify competed proteins C->D E Cell Lysate + This compound F Add Activity-Based Probe E->F G Enrich & Analyze Labeled Proteins F->G H Identify inhibited enzymes G->H Genetic_Validation_Logic A This compound B Putative Target Protein A->B Inhibits C Cellular Phenotype B->C Regulates D Genetic Perturbation (CRISPR/siRNA) D->B Reduces/Abolishes D->C Phenocopies drug effect

References

A Researcher's Guide to Cross-Reactivity Profiling: A Case Study of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated tool compound or therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. A molecule's interaction with unintended targets can lead to confounding experimental results, toxicity, or unforeseen side effects. This guide provides an in-depth, technical framework for assessing the cross-reactivity of a novel compound, using the pyrimidine derivative 6-Methyl-2-phenylpyrimidin-4-ol as a case study.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] While public domain data on the specific kinase cross-reactivity profile of this compound is limited, its structural class necessitates a thorough investigation of its kinome-wide interactions. This guide will not present a pre-existing dataset but will instead equip you with the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary to generate this crucial profile yourself.

We will objectively compare the strategic approaches to profiling and provide illustrative data to benchmark against well-characterized alternatives, including the promiscuous inhibitor Staurosporine and the more selective pyrimidine-based drugs Imatinib and Dasatinib.

Part 1: The Strategic Imperative of Cross-Reactivity Profiling

In the early stages of drug discovery, identifying a compound's off-target interactions is paramount for de-risking its development.[3][4] Off-target effects are not always detrimental; in some cases, they can be leveraged for polypharmacology. However, without a clear understanding of a compound's interaction landscape, interpreting its biological effects is nearly impossible. Kinase inhibitors are particularly susceptible to cross-reactivity due to the highly conserved nature of the ATP-binding pocket across the human kinome.[5]

The profiling strategy generally follows a tiered approach, beginning with broad screening panels and progressing to more focused dose-response studies on identified "hits."

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade RTK Growth Factor Receptor (e.g., PDGFR) SRC SRC RTK->SRC STAT5 STAT5 SRC->STAT5 ABL BCR-ABL (Oncogenic Fusion) ABL->STAT5 RAS RAS/MAPK Pathway ABL->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS->Proliferation CDK2 CDK2/Cyclin E G1S G1/S Transition (Cell Cycle) CDK2->G1S Inhibitor 6-Methyl-2-phenyl- pyrimidin-4-ol Inhibitor->SRC Off-Target Inhibitor->ABL On-Target (Intended) Inhibitor->CDK2 Off-Target

References

Comparative Guide to Structure-Activity Relationships of 2-Phenylpyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenylpyrimidine Scaffold as a Privileged Motif in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural molecules and synthetic drugs.[1][2][3] When substituted with a phenyl group at the 2-position and a hydroxyl or amino group at the 4-position, it gives rise to the 2-phenylpyrimidin-4-ol/amine scaffold, a "privileged structure" capable of interacting with a diverse array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this versatile scaffold, drawing upon experimental data from studies targeting distinct enzyme classes, including deubiquitinases, oxidases, and kinases. By dissecting the chemical causality behind experimental choices and outcomes, we aim to provide researchers with actionable insights for the rational design of next-generation therapeutics.

Comparative SAR Analysis: Tailoring the Scaffold for Diverse Targets

The therapeutic potential of the 2-phenylpyrimidin-4-ol/amine core is unlocked through strategic substitutions on both the pyrimidine and phenyl rings. The following sections compare how these modifications modulate activity against different enzyme targets.

N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of DNA damage response pathways and has emerged as a promising anticancer target.[4][5] Extensive medicinal chemistry efforts have identified potent inhibitors based on an N-benzyl-2-phenylpyrimidin-4-amine core, culminating in molecules like ML323.[5][6]

Key SAR Insights:

  • N-Benzyl Moiety: This group is critical for potency. Initial hits were optimized by exploring substitutions on the benzyl ring.

  • 2-Phenyl Ring: Simple phenyl groups were found to be optimal. Substitutions, whether electron-donating or withdrawing, generally led to flat SAR, although a 4-phenyl substitution was well-tolerated.[4]

  • Pyrimidine Core: Introduction of a 5-methyl group on the pyrimidine ring resulted in a significant (approx. 2-fold) increase in potency, while a 6-methyl group was detrimental.[4] This highlights a specific steric and electronic preference within the enzyme's binding pocket.

Table 1: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Analogs against USP1/UAF1

Compound IDR1 (N-Benzyl Substitution)R2 (2-Phenyl Substitution)R3 (Pyrimidine C5)IC50 (µM)[4]
1 (Hit) Thiophene-2-ylmethylPhenylH7.9
3 BenzylPhenylH3.1
12 4-PhenylbenzylPhenylH3.7
37 3-Pyridylmethyl3-IsopropylphenylH0.15
38 3-Pyridylmethyl3-IsopropylphenylMethyl0.070
39 3-Pyridylmethyl3-IsopropylphenylH (Methyl at C6)0.210
70 (ML323) 3-Pyridylmethyl3-(1-Methylcyclopropyl)phenylH0.020

The logical progression from a screening hit to a potent, optimized lead like ML323 showcases a classic medicinal chemistry workflow.

SAR_Workflow cluster_0 Initial Hit Identification cluster_1 Lead Optimization HTS High-Throughput Screen (>400,000 compounds) Hit Hit Compound 1 (IC50 = 7.9 µM) HTS->Hit Identifies Thiophene Core SAR_Thiophene SAR of 'Northern' Portion (Thiophene) Hit->SAR_Thiophene Initiates SAR Exploration SAR_Core SAR of Pyrimidine Core (Position 5) SAR_Thiophene->SAR_Core Simplification to N-benzyl SAR_Phenyl SAR of 'Southern' Portion (2-Phenyl) SAR_Core->SAR_Phenyl Introduction of 5-methyl improves potency ML323 Optimized Lead ML323 (IC50 = 20 nM) SAR_Phenyl->ML323 Cyclopropyl group enhances properties

Caption: Lead optimization workflow for USP1/UAF1 inhibitors.

2-Phenylpyrimidin-4-ol Analogs as Xanthine Oxidase Inhibitors

Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout.[7] Studies have demonstrated that the 2-phenylpyrimidin-4-ol scaffold is a potent inhibitor of this enzyme.

Key SAR Insights:

  • 4-Position Group: Both the 4-hydroxy (pyrimidin-4-ol) and 4-amino groups serve as effective pharmacophore elements for binding to the xanthine oxidase active site.[7]

  • 2-Phenyl Ring Substituents: A cyano group at the 3-position and an alkoxy group at the 4-position of the phenyl ring are crucial for high potency. The length and branching of the alkoxy chain significantly impact activity, with isopentoxy being optimal.

Table 2: SAR of 2-Phenylpyrimidin-4-ol Analogs against Xanthine Oxidase

Compound IDR1 (Phenyl C4)R2 (Pyrimidine C4)IC50 (µM)[7]
Allopurinol (Reference Drug)-5.462
Analog 1 IsopentyloxyOH0.046
Analog 2 ButoxyOH0.091
Analog 3 PropoxyOH0.174
Analog 4 IsopentyloxyNH20.201

The data clearly indicates that the 4-ol series is generally more potent than the 4-amino series for this specific target, and that optimizing the lipophilic alkoxy chain dramatically enhances inhibitory activity by over 100-fold compared to the reference drug, allopurinol.[7]

2-Phenylaminopyrimidine Analogs as Kinase Inhibitors

The 2-phenylaminopyrimidine scaffold is a well-established core for developing kinase inhibitors, targeting enzymes like CDK, Mnk, and RAF, which are often dysregulated in cancer and inflammatory diseases.[8][9][10][11]

Key SAR Insights:

  • 2-Anilino Group: The NH linker is a crucial hydrogen bond donor, mimicking the hinge-binding motif of ATP. Substitutions on the aniline ring are used to gain potency and selectivity.

  • 4-Position Substituent: This position is frequently modified with bulky heterocyclic groups (e.g., thiazole, pyrazole) to exploit specific pockets in the kinase active site, thereby driving selectivity. For example, a series of 4-thiazol-2-anilinopyrimidines were developed as highly active CDK9 inhibitors.[11]

  • 5-Position Substituent: Modifications at C5 of the pyrimidine ring can further enhance potency and selectivity. For CDK9, introducing a C5-fluoride or C5-carbonitrile group in the context of a bulky aniline moiety was shown to be important.[11]

Table 3: Comparative Activity of 2-Phenylaminopyrimidine Analogs against Various Kinases

Scaffold DerivativeTarget KinaseKey SubstitutionsPotency (IC50 or Ki)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Bioisosteric replacement of phenylsulfonamide with pyrazoleKi = 0.005 µM[8]
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-oneMnk2Thiazol-2-one at C4Potent (IC50 not specified)[9]
Pyrimidin-4-yl-1H-imidazol-2-ylCRAFImidazole at C4IC50 = 0.62 µM (A375P cells)[10]
4-Thiazol-2-anilinopyrimidineCDK9Thiazole at C4, 1,4-diazepane on anilineIC50 = 7 nM[11]
Aminopyrimidine corePLK4Morpholine ring extensionIC50 = 0.0067 µM[12]

This comparison demonstrates how the same core scaffold can be decorated to achieve potent and often selective inhibition across a wide range of kinases, underscoring its privileged nature.

SAR_General cluster_R1 Position 4: Target Interaction cluster_R2 Position 2: Phenyl Ring cluster_R3 Positions 5 & 6: Selectivity Tuning Core 2-Phenylpyrimidin-4-ol/amine Core R1_OH OH (Hydroxyl) - H-bond donor/acceptor - Key for Xanthine Oxidase Core->R1_OH R1_NHR NHR (Amine) - H-bond donor - Vector for further substitution (e.g., USP1 inhibitors) Core->R1_NHR R2_Subs Substituents (R') - Modulate potency & properties - Isopropyl/cyclopropyl for USP1 - Alkoxy/CN for Xanthine Oxidase Core->R2_Subs R3_Subs Substituents (R'') - Steric/electronic effects - C5-Methyl boosts USP1 activity - C5-CN/F key for CDK9 selectivity Core->R3_Subs

Caption: General SAR summary for the 2-phenylpyrimidine scaffold.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data hinges on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and evaluation of these analogs.

General Synthesis of 2-Phenylpyrimidin-4-amine Derivatives

This protocol is adapted from the synthesis of USP1/UAF1 inhibitors and represents a common route to this scaffold.[4]

  • Step 1: Synthesis of 2-chloro-N-benzylpyrimidin-4-amine.

    • To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., dichloromethane), add one equivalent of the desired benzylamine and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel.

    • Causality: The greater reactivity of the C4 chlorine compared to the C2 chlorine on the pyrimidine ring allows for selective monosubstitution with the amine nucleophile.

  • Step 2: Suzuki Coupling.

    • Combine the 2-chloro-N-benzylpyrimidin-4-amine intermediate (1 equiv.), the desired phenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., DPP-Pd silica bound Silicycle, 20 mol %), and a base (e.g., 2 M Na2CO3, 4 equiv.) in a suitable solvent (e.g., DME).[4]

    • Heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.

    • Causality: The palladium-catalyzed Suzuki cross-coupling is a highly efficient and versatile method for forming the C-C bond between the pyrimidine C2 position and the phenyl ring, allowing for the rapid generation of a diverse analog library.

    • After cooling, filter the reaction mixture, concentrate the solvent, and purify the final product by column chromatography or preparative HPLC.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

In Vitro Assay Protocol: USP1/UAF1 Inhibition Assay

This protocol describes a typical fluorescence-based assay to measure enzyme inhibition.[4]

  • Reagents and Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

    • Enzyme: Purified human USP1/UAF1 complex.

    • Substrate: Ubiquitin-rhodamine 110.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense 50 nL of test compound solution into assay wells.

    • Add 5 µL of USP1/UAF1 enzyme solution (final concentration ~1 nM) to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ubiquitin-rhodamine substrate (final concentration ~50 nM).

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibitory potency.

    • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 20 minutes using a plate reader.

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only controls (0% inhibition) and wells with no enzyme (100% inhibition).

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter equation to determine the IC50 value.

    • Validation: The reliability of the assay is confirmed by running a known reference inhibitor in parallel and ensuring its IC50 value falls within the expected range. A Z'-factor is calculated for each plate to ensure the assay is robust for high-throughput screening.

Conclusion and Future Perspectives

The 2-phenylpyrimidin-4-ol/amine scaffold is a testament to the power of privileged structures in drug discovery. The comparative analysis reveals that subtle modifications to this core can redirect its biological activity towards vastly different enzyme families, from deubiquitinases involved in cancer to oxidases implicated in metabolic disorders and a wide spectrum of protein kinases. The key to this versatility lies in the strategic placement of hydrogen bond donors/acceptors and vectors for substitution that can be tailored to the unique topology of a target's active site.

Future efforts should focus on leveraging this rich SAR landscape for polypharmacology—designing single agents that can modulate multiple, disease-relevant targets. For instance, a dual USP1/kinase inhibitor could offer synergistic anticancer effects. Furthermore, exploring less-common substitutions and expanding into novel chemical space around the pyrimidine core will undoubtedly uncover new therapeutic opportunities. The continued application of rational, structure-based design, guided by the principles outlined in this guide, will ensure that the 2-phenylpyrimidine scaffold remains a valuable starting point for the medicines of tomorrow.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Methyl-2-phenylpyrimidin-4-ol: A Framework for Target Validation and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of 6-Methyl-2-phenylpyrimidin-4-ol. Direct experimental data for this specific molecule is not extensively documented in publicly accessible literature. Therefore, this document establishes a robust, hypothesis-driven approach, drawing insights from structurally analogous pyrimidin-4-ol derivatives to predict its biological activity and to propose a rigorous validation workflow. We will proceed under the well-supported hypothesis that this compound is a putative inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical oncogenic driver in hepatocellular carcinoma (HCC).

Introduction: The Pyrimidin-4-ol Scaffold and the FGFR4 Target

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The specific substitutions on the pyrimidine ring critically modulate the compound's biological profile and target specificity.[1]

Our focus, this compound, shares a core structure with a class of recently developed kinase inhibitors. Aberrant FGFR4 signaling, frequently driven by the amplification of its ligand FGF19, is a key pathogenic factor in HCC.[2] This makes FGFR4 a compelling therapeutic target. Extensive research into related aminopyrimidinol derivatives has identified potent and selective FGFR4 inhibitors, providing a strong rationale for investigating this compound within the same mechanistic context.[2][3][4]

This guide will compare the potential efficacy of our topic compound against established benchmarks from the literature, providing the detailed experimental protocols necessary to validate this hypothesis.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation requires a suite of in vitro assays to determine the compound's potency, selectivity, and cellular mechanism of action.

Proposed Mechanism of Action: FGFR4 Kinase Inhibition

We hypothesize that this compound binds to the ATP-binding pocket of the FGFR4 kinase domain, inhibiting its catalytic activity and preventing the phosphorylation of downstream substrates like FRS2, which in turn blocks activation of the MAPK/ERK and PI3K/AKT signaling pathways.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Dimerizes FRS2 FRS2 FGFR4->FRS2 Phosphorylates (pFRS2) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates Inhibitor 6-Methyl-2- phenylpyrimidin-4-ol Inhibitor->FGFR4 Inhibits ATP Binding

Figure 1: Proposed inhibition of the FGFR4 signaling pathway.
Comparative Data: Benchmarking Against Known FGFR4 Inhibitors

To be considered a viable candidate, this compound must demonstrate potency and selectivity comparable to or exceeding that of established reference compounds. The aminodimethylpyrimidinol derivative, Compound 6O, and the well-characterized inhibitor, BLU9931, serve as excellent benchmarks.

CompoundTargetActivity Metric (IC50)Selectivity Profile (IC50)Reference
Compound 6O FGFR475.3 nMFGFR1 (>50,000 nM)FGFR2 (35,482 nM)FGFR3 (>30,000 nM)[4]
BLU9931 FGFR4~30 nM (Biochemical)>100-fold selective over other FGFRs[3][4]
This compound FGFR4To be determinedTo be determinedN/A
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.

Objective: To determine the IC50 value of this compound against FGFR4 kinase.

Materials:

  • Recombinant human FGFR4 kinase

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP, MgCl2

  • Assay Buffer (e.g., HEPES, BSA, DTT)

  • 384-well low-volume plates

  • Test compound (this compound) and reference compounds (BLU9931, Compound 6O)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test and reference compounds in DMSO, typically starting from 10 mM.

  • Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution containing FGFR4 and the biotinylated substrate in assay buffer.

    • Dispense 5 µL of this solution into each well.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km for FGFR4.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection solution containing the Eu-labeled antibody and SA-APC in detection buffer.

    • Add 10 µL of the detection solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data against controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the phosphorylation event catalyzed by FGFR4. The use of both positive and negative controls ensures that the observed signal change is due to enzyme activity and its inhibition. Running known inhibitors like BLU9931 in parallel validates the assay's performance and provides a direct, head-to-head comparison.

Part 2: In Vivo Efficacy Assessment

Promising in vitro results must be translated to an in vivo setting to assess a compound's therapeutic potential, pharmacokinetics, and tolerability.

Comparative Data: Benchmarking Against In Vivo Models

The chick chorioallantoic membrane (CAM) model and traditional mouse xenograft models are standard for evaluating anti-tumor efficacy. Compound 6O has demonstrated efficacy in a CAM model, providing a relevant comparator.[3][5]

CompoundModelDosingEfficacy OutcomeReference
Compound 6O Hep3B-xenografted CAMNot specifiedAnti-tumor activity similar to BLU9931[3][5]
BLU9931 HCC Xenograft (Mice)100 mg/kg, BIDSignificant tumor growth inhibition[3]
This compound To be determinedTo be determinedTo be determinedN/A
Experimental Protocol: Human Tumor Xenograft Model in Mice

This protocol outlines a standard subcutaneous xenograft study to evaluate the anti-tumor activity of this compound.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A 1. Culture Hep3B Cells (FGFR4-amplified HCC line) B 2. Implant Cells Subcutaneously (5x10^6 cells/mouse in Matrigel) A->B C 3. Monitor Tumor Growth B->C D 4. Randomize Mice into Groups (Tumor Volume ~150 mm³) C->D Tumors Reach Size E 5. Administer Treatment Daily (Vehicle, Test Compound, Ref. Cmpd) D->E F 6. Measure Tumor Volume & Body Weight (Bi-weekly) E->F G 7. Euthanize at Endpoint (e.g., Day 21 or Tumor >2000 mm³) F->G Endpoint Criteria Met H 8. Excise Tumors & Weigh G->H I 9. Analyze Biomarkers (Western Blot for pERK, etc.) H->I

Figure 2: Standard workflow for an in vivo xenograft study.

Objective: To evaluate the anti-tumor efficacy of this compound in an HCC xenograft model.

Materials:

  • 6-8 week old female athymic nude mice

  • Hep3B human hepatocellular carcinoma cell line

  • Matrigel

  • Test compound, reference compound (e.g., BLU9931), and a suitable vehicle formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 Hep3B cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Measure them with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (dose determined by MTD studies)

    • Group 3: Reference compound (e.g., BLU9931 at 100 mg/kg)

  • Treatment: Administer the assigned treatment daily via oral gavage for 21 days.

  • Monitoring: Record tumor volumes and body weights twice weekly. Monitor animal health daily.

  • Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Pharmacodynamic Analysis: A subset of tumors can be snap-frozen for Western blot analysis to confirm the inhibition of downstream targets (e.g., pFRS2, pERK) in vivo.

Causality and Self-Validation: The inclusion of a vehicle control group is critical to ensure that any observed anti-tumor effect is due to the compound and not the vehicle. The reference compound group provides a benchmark for efficacy. Monitoring body weight serves as a key indicator of toxicity. Finally, pharmacodynamic analysis of excised tumors provides a direct link between the compound's target engagement (kinase inhibition) and the observed therapeutic effect (tumor growth inhibition).

Conclusion and Future Directions

This guide presents a logical and experimentally validated pathway for assessing the in vitro and in vivo efficacy of this compound. By leveraging data from structurally related FGFR4 inhibitors, we have established a strong hypothesis and provided the necessary protocols for its validation.

Successful execution of these studies will elucidate the compound's potency, selectivity, and therapeutic window. Positive results would warrant further investigation into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, off-target effects, and potential for clinical development as a targeted therapy for FGFR4-driven cancers.

References

A Head-to-Head Comparison of Synthesis Methods for 6-Methyl-2-phenylpyrimidin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is paramount. 6-Methyl-2-phenylpyrimidin-4-ol is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides an in-depth, head-to-head comparison of two prominent methods for its synthesis: the classical Pinner condensation and a modern one-pot approach utilizing formamide. This document aims to provide not only detailed protocols but also the underlying chemical principles to aid in method selection and optimization.

Introduction to this compound

The pyrimidine nucleus is a cornerstone in the architecture of many biologically active molecules, including pharmaceuticals and agrochemicals. The specific substituent pattern of this compound makes it an attractive intermediate for the development of novel compounds with potential therapeutic applications. The choice of synthetic route to this molecule can significantly impact yield, purity, scalability, and overall cost-effectiveness of a research or development program.

Method 1: The Classical Pinner Pyrimidine Synthesis

The Pinner synthesis is a long-established and reliable method for the formation of the pyrimidine ring. It involves the condensation of a β-ketoester with an amidine, typically in the presence of a strong base. For the synthesis of this compound, this translates to the reaction of ethyl acetoacetate with benzamidine.

Underlying Chemical Principles

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves two primary purposes. First, it deprotonates the ethyl acetoacetate to form a reactive enolate. Second, it facilitates the cyclization and subsequent dehydration steps. The choice of an alkoxide base that matches the alcohol of the ester (e.g., sodium ethoxide with an ethyl ester) is a classic strategy to prevent transesterification as a side reaction.

Experimental Protocol

This protocol is adapted from well-established procedures for pyrimidine synthesis.[1]

Materials:

  • Benzamidine hydrochloride

  • Ethyl acetoacetate

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add 15.6 g (0.1 mol) of benzamidine hydrochloride. Stir the mixture until the benzamidine hydrochloride dissolves.

  • Addition of β-Keto Ester: To this solution, add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise over 15 minutes with continuous stirring.

  • Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.

  • Precipitation of this compound: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate out of the solution.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold ethanol. The crude product can be recrystallized from ethanol to yield pure this compound.

Mechanistic Workflow

Pinner_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product benzamidine Benzamidine node_addition Nucleophilic Addition benzamidine->node_addition eaa Ethyl Acetoacetate node_enolate Enolate Formation (Base-catalyzed) eaa->node_enolate node_enolate->node_addition node_cyclization Intramolecular Cyclization node_addition->node_cyclization node_dehydration Dehydration node_cyclization->node_dehydration product 6-Methyl-2-phenyl- pyrimidin-4-ol node_dehydration->product

Caption: Workflow of the Pinner Pyrimidine Synthesis.

Method 2: One-Pot Synthesis via Formamide and Ammonium Acetate

A more contemporary and convergent approach involves a one-pot reaction of a β-ketoester with formamide in the presence of a stoichiometric amount of ammonium acetate. This method offers the advantage of using readily available and less hazardous reagents.[2]

Underlying Chemical Principles

In this one-pot procedure, ammonium acetate serves as an in-situ source of ammonia. The ammonia reacts with the β-ketoester (in this case, ethyl acetoacetate can be used, or more specifically, an aryl 3-oxopropanoate) to form an enamine intermediate. This enamine then reacts with formamide, which acts as the source for the remaining carbon and nitrogen atoms of the pyrimidine ring. The reaction is driven to completion by heating, which facilitates the cyclization and dehydration steps.

Experimental Protocol

This protocol is based on the reported synthesis of 6-arylpyrimidin-4-ols.[2]

Materials:

  • Ethyl 3-oxo-3-phenylpropanoate (or ethyl benzoylacetate)

  • Ammonium acetate

  • Formamide

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, add ethyl 3-oxo-3-phenylpropanoate (1 mmol), ammonium acetate (5 mmol), and formamide (50 mmol).

  • Heating Protocol: Stir the mixture and heat it to 100-120 °C over a period of 1 hour. Maintain this temperature for an additional hour.

  • Cyclization: Increase the temperature to 160-170 °C and continue stirring for 4-5 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with cold water.

  • Extraction and Purification: Extract the precipitated product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mechanistic Workflow

Formamide_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product ketoester β-Ketoester node_enamine In-situ Enamine Formation ketoester->node_enamine ammonium_acetate Ammonium Acetate ammonium_acetate->node_enamine formamide Formamide node_condensation Condensation with Formamide formamide->node_condensation node_enamine->node_condensation node_cyclization_dehydration Cyclization & Dehydration node_condensation->node_cyclization_dehydration product 6-Arylpyrimidin-4-ol node_cyclization_dehydration->product

Caption: Workflow of the One-Pot Formamide-Based Synthesis.

Head-to-Head Performance Comparison

ParameterMethod 1: Pinner SynthesisMethod 2: One-Pot Formamide Synthesis
Starting Materials Ethyl acetoacetate, Benzamidine HCl, Sodium MetalEthyl 3-oxo-3-phenylpropanoate, Formamide, Ammonium Acetate
Reagent Handling Requires handling of metallic sodium (highly reactive)Uses common and relatively safe laboratory reagents
Reaction Conditions Reflux in ethanol (approx. 78-80 °C)High temperatures required (160-170 °C)
Reaction Time 6-8 hours6-7 hours
Reported Yield Typically moderate to good (estimated 60-80% based on analogs)50-70% for various 6-arylpyrimidin-4-ols[2]
Work-up & Purification Acidification and filtration; RecrystallizationExtraction and column chromatography or recrystallization
Scalability Well-established and scalable, but handling large quantities of sodium can be hazardous.Potentially scalable, high temperatures might be a consideration for large-scale industrial processes.

Discussion and Recommendations

Method 1: The Pinner Synthesis is a robust and well-understood method. Its primary advantage lies in its predictability and the vast body of literature supporting its application. For laboratories equipped to handle reactive metals like sodium, it offers a reliable route to the target compound. The purification is often straightforward, involving precipitation and recrystallization, which can be advantageous for obtaining high-purity material.

Method 2: The One-Pot Formamide Synthesis represents a more modern, "greener" alternative. It avoids the use of hazardous metallic sodium and relies on inexpensive and readily available starting materials. The one-pot nature of the reaction simplifies the experimental setup. However, the high reaction temperatures required may not be suitable for all laboratory settings and could be a concern for scaling up. The need for chromatographic purification in some cases might also be a drawback compared to the simple precipitation of the Pinner method.

Senior Application Scientist's Recommendation:

For exploratory and small-scale synthesis , where safety and convenience are high priorities, Method 2 is highly recommended. It offers a good balance of yield and operational simplicity.

For larger-scale synthesis or when a more established and potentially higher-yielding protocol is desired , and the laboratory is equipped for handling reactive reagents, Method 1 remains a very strong choice. Its long history of use provides a high degree of confidence in its outcome.

Ultimately, the choice of method will depend on the specific needs and constraints of the research project, including available equipment, scale, and safety protocols. Both methods provide viable pathways to the valuable this compound intermediate.

References

A Researcher's Guide to the Independent Verification of 6-Methyl-2-phenylpyrimidin-4-ol Derivatives as FGFR4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The compound 6-Methyl-2-phenylpyrimidin-4-ol serves as a versatile scaffold in medicinal chemistry. While this specific molecule is often a precursor, its derivatives have been the subject of significant research, particularly in the development of targeted cancer therapies. This guide provides an in-depth, objective comparison of the reported anti-cancer activity of derivatives of this pyrimidinol core, focusing on their function as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).

This document is structured to provide researchers, scientists, and drug development professionals with the necessary context, comparative data, and detailed experimental protocols to independently verify and build upon these findings. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

The Scientific Rationale: Targeting the FGF19-FGFR4 Axis in Liver Cancer

Hepatocellular carcinoma is a formidable challenge in oncology, with limited therapeutic options for advanced disease.[1][2] A significant subset of HCC tumors are driven by the aberrant activation of the FGF19-FGFR4 signaling pathway.[1][2][3] In a healthy state, FGFR4, a transmembrane tyrosine kinase receptor expressed on hepatocytes, plays a role in bile acid homeostasis.[4] However, in approximately 30% of HCC cases, amplification of the FGF19 gene leads to its overexpression.[4] The binding of the FGF19 ligand to FGFR4 and its co-receptor β-Klotho triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes cell proliferation and survival, primarily through the MAPK and PI3K-Akt pathways.[1][4][5] This makes selective inhibition of FGFR4 a highly rational and targeted therapeutic strategy.

Below is a diagram illustrating the core FGF19-FGFR4 signaling pathway implicated in hepatocellular carcinoma.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho Co-receptor KLB->FGFR4 Associates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGF19-FGFR4 signaling cascade in hepatocellular carcinoma.

Comparative Analysis of Pyrimidinol Derivatives and Alternatives

Research into selective FGFR4 inhibitors has led to the development of several small molecules. A notable study detailed the synthesis of aminodimethylpyrimidinol derivatives that exhibit high selectivity for FGFR4 over other FGFR family members (FGFR1-3). This selectivity is crucial, as off-target inhibition of other FGFRs can lead to toxicity, such as hyperphosphatemia. The key to the selectivity of these pyrimidinol derivatives lies in their interaction with a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is absent in FGFR1-3.[6]

The table below summarizes the in vitro activity of a key aminodimethylpyrimidinol derivative, "Compound 6O," compared to the well-characterized selective FGFR4 inhibitor BLU9931 and other pan-FGFR inhibitors.

Compound Name/ClassTypeTarget(s)IC₅₀ vs FGFR4 (nM)Selectivity ProfileReference
Compound 6O Pyrimidinol DerivativeSelective FGFR475.3>398-fold vs FGFR1-3[1]
BLU9931 Covalent InhibitorSelective FGFR43Highly selective vs FGFR1-3[6]
FGF401 (Roblitinib) Covalent InhibitorSelective FGFR4-Highly selective vs FGFR1-3[7]
H3B-6527 Covalent InhibitorSelective FGFR4-Highly selective vs FGFR1-3[8]
Erdafitinib Reversible InhibitorPan-FGFRPotentActive against FGFR1/2/3/4[7][9]
Dovitinib Reversible InhibitorPan-FGFR / Multi-TKIPotentActive against FGFRs, VEGFRs, PDGFRs[4][8]

Workflow for Independent Verification

To independently validate the reported activity of a novel pyrimidinol-based FGFR4 inhibitor, a multi-step experimental workflow is required. This process moves from a direct biochemical assay to a cell-based context, ensuring a thorough and reliable assessment of the compound's potency and mechanism of action.

Verification_Workflow cluster_workflow Independent Verification Workflow start Synthesize or Procure Test Compound & Controls biochem_assay Biochemical Assay: In Vitro FGFR4 Kinase Inhibition start->biochem_assay Step 1 cell_culture Cell-Based Assay Setup: Culture Hep3B Cells biochem_assay->cell_culture Step 2 viability_assay Cellular Assay: Anti-Proliferative Activity (MTT) cell_culture->viability_assay Step 3 western_blot Mechanism of Action: Western Blot for pFRS2/pERK viability_assay->western_blot Step 4 end Data Analysis & Comparison western_blot->end Step 5

Caption: A logical workflow for the independent verification of FGFR4 inhibitors.

Experimental Protocols for Verification

The following protocols are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established, publicly available methods to ensure reproducibility.

Protocol 1: In Vitro FGFR4 Kinase Assay (ADP-Glo™ Format)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant FGFR4. The ADP-Glo™ system quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.[10]

A. Materials:

  • Recombinant human FGFR4 enzyme (e.g., from Promega, BPS Bioscience)[10][11]

  • Kinase Substrate (e.g., Poly(E,Y)₄)

  • ATP solution

  • FGFR4 Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[10]

  • Test compound and positive control (e.g., BLU9931) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate luminometer

B. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and controls in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme solution by diluting the recombinant FGFR4 in Kinase Buffer.

    • Prepare a 2X substrate/ATP mix in Kinase Buffer. The final ATP concentration should be at or near the Km for FGFR4 to ensure assay sensitivity.

    • Add 2 µL of the 2X enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.[10]

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Anti-Proliferative Assay (MTT Assay)

This cell-based assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on FGFR4 signaling, such as the Hep3B human hepatocellular carcinoma cell line.[6] The MTT assay measures cell viability by quantifying the metabolic activity of living cells.[12][13][14]

A. Materials:

  • Hep3B cell line (ATCC HB-8064)[15]

  • Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[15]

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

B. Procedure:

  • Cell Culture: Culture Hep3B cells in T-75 flasks with complete growth medium. Passage the cells every 3-4 days to maintain them in the exponential growth phase.[16]

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[7] Include wells with medium only for background control.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls in complete growth medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for 72 hours.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[13]

  • Solubilization:

    • Carefully aspirate the medium containing MTT from the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Determine the IC₅₀ value as described in the previous protocol.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel, selective FGFR4 inhibitors. The data for its derivatives, such as "Compound 6O," demonstrate potent and selective activity against this key oncogenic driver. However, the principle of scientific integrity demands independent verification. The protocols and comparative data provided in this guide offer a robust framework for researchers to validate these findings, explore structure-activity relationships, and contribute to the development of new therapies for hepatocellular carcinoma. Future work should also consider investigating mechanisms of acquired resistance to these compounds, which may involve signaling pathway redundancy, to inform the development of next-generation inhibitors and combination therapy strategies.[7]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the integrity of our work is intrinsically linked to the safety and precision of our protocols. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 6-Methyl-2-phenylpyrimidin-4-ol (CAS No. 13514-79-9), ensuring the protection of both laboratory personnel and the environment.

Hazard Identification and Essential Risk Assessment

Understanding the specific hazards of a compound is the bedrock of any safety protocol. While exhaustive toxicological data for this compound may be limited, information aggregated from safety data sheets for the compound and structurally similar pyrimidine derivatives provides a clear GHS classification. This data dictates the minimum safety precautions required.[1][2][3]

The primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system.[1] These hazards necessitate careful handling in a controlled environment to prevent inadvertent exposure through dermal contact, splashes, or inhalation of airborne particulates.

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS CodeStatement
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Based on the identified hazards, a multi-layered approach to protection is essential. The causality is simple: to prevent irritation, we must establish effective barriers between the chemical and the body.

  • Engineering Controls : All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood. This is the primary line of defense, engineered to capture and vent airborne particulates and vapors, thereby minimizing respiratory exposure.[4]

  • Eye and Face Protection : Chemical safety goggles with side shields are mandatory. The risk of serious eye irritation (H319) from a splash or airborne particle is significant, and standard safety glasses do not provide adequate protection.[3]

  • Skin Protection : An appropriately sized, buttoned lab coat must be worn to protect against incidental contact. Chemical-resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid contaminating the skin.[3]

  • Respiratory Protection : If work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter is necessary.

Emergency Protocol: Spill Management

In the event of a spill, a swift and systematic response is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust has become airborne.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill : For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collect Waste : Carefully sweep or vacuum the absorbed material into a designated, sealable hazardous waste container. Avoid dry sweeping, which can generate dust.[1][4] For liquid spills, use absorbent pads to contain and collect the material.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials (wipes, pads) as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with local policy.

Standard Operating Procedure for Disposal

The guiding principle for the disposal of this compound is that it must not enter the general waste stream or sewer system.[1] The universally mandated disposal route is through a licensed and approved waste management facility.[1][5]

Step-by-Step Disposal Workflow
  • Waste Collection :

    • Designate a specific, compatible, and clearly labeled container for "Hazardous Waste: this compound". The original chemical container is often a suitable choice.[5]

    • Collect all waste forms of the compound, including excess solid, contaminated solutions, and spill cleanup debris, in this container.

    • Crucially, do not mix this waste with other incompatible waste streams , such as strong oxidizing agents.[5]

  • Container Labeling :

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the label is legible and securely attached.

  • Waste Storage :

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.[1]

    • The storage location should be secure and away from general laboratory traffic.

  • Arranging for Professional Disposal :

    • Once the container is full (not exceeding 90% capacity) or when the project is complete, contact your institution's EHS office.

    • The EHS department will coordinate with a licensed hazardous waste disposal company for the collection, transport, and ultimate destruction of the chemical waste, typically via controlled incineration.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance start Waste Generation (e.g., excess reagent, spill debris) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 container Select Labeled, Compatible Hazardous Waste Container ppe->container Step 2 segregate Collect & Segregate Waste (Do not mix with incompatibles) container->segregate Step 3 store Store Securely in Satellite Accumulation Area (SAA) segregate->store Step 4 contact_ehs Contact Institutional EHS for Waste Pickup Request store->contact_ehs Step 5 (Container Full) pickup Licensed Waste Contractor Picks Up Container contact_ehs->pickup transport Transport to Approved Waste Disposal Facility pickup->transport incinerate Final Disposal (Controlled Incineration) transport->incinerate

Caption: Logical workflow for the compliant disposal of this compound.

Regulatory Grounding

All procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States. The Environmental Protection Agency (EPA) , under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management, from generation to final disposal. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazard communication and the use of PPE, to protect laboratory personnel. Adherence to these institutional protocols ensures compliance with these federal standards.

By integrating these safety-conscious and compliant disposal procedures into your standard laboratory workflow, you contribute to a culture of safety, protect environmental integrity, and uphold the high standards of the scientific community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 6-Methyl-2-phenylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. The handling of compounds like 6-Methyl-2-phenylpyrimidin-4-ol, a heterocyclic molecule with potential biological activity, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, operational framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects researchers from exposure and ensures the integrity of our experimental work.

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for this compound may be limited, data from structurally similar pyrimidine derivatives provides a strong basis for a cautious approach. Analogous compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Some are also classified as harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Therefore, we must operate under the assumption that this compound presents similar hazards.

The primary routes of exposure for a powdered solid are:

  • Inhalation: Fine dust can become airborne, especially during weighing and transfer, posing a risk to the respiratory system.[7]

  • Dermal Contact: Direct skin contact can lead to local irritation or absorption of the compound.[1]

  • Ocular Contact: Powder particles can cause serious eye irritation if they come into contact with the eyes.[2]

  • Ingestion: Accidental ingestion can occur through hand-to-mouth contact from contaminated surfaces.[4]

Our PPE strategy is designed to create effective barriers against these exposure routes.

Core PPE Ensemble: Your First Line of Defense

Before entering a laboratory area where this compound is handled, a standard PPE ensemble is mandatory. This serves as the baseline protection for all activities.

  • Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes.[8][9] In situations with a high risk of splashing, such as during a large-scale reaction quench, a full-face shield should be worn in addition to goggles.[8]

  • Laboratory Coat: A long-sleeved lab coat, preferably with knit cuffs, must be worn and fully fastened. This protects the skin and personal clothing from contamination.[10]

  • Chemical-Resistant Gloves: Not all gloves offer the same level of protection. Nitrile gloves are a common and effective choice for handling chemical powders.[11] It is critical to check the manufacturer's compatibility data for the specific solvents being used. For all handling procedures, double gloving is required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff, creating a secure seal.[10][12]

  • Closed-Toe Shoes: Footwear that fully covers the feet is required to protect against spills.[11]

Task-Specific Protocols: A Step-by-Step Operational Guide

Different laboratory tasks present varying levels of exposure risk. The following protocols detail the required PPE and the rationale for each step.

Weighing and Transfer of Solid Compound

This is often the point of highest potential aerosol generation.[7] All weighing of this compound powder must be conducted inside a chemical fume hood or a ventilated balance enclosure to control dust.[7][13]

Procedural Steps:

  • Prepare the Workspace: Place a disposable bench cover on the balance surface to contain any minor spills.[7]

  • Don Task-Specific PPE: In addition to the core PPE, an N95 respirator is mandatory to prevent the inhalation of fine particulates.[9][10] A surgical mask is not an adequate substitute as it does not protect against airborne chemical particles.[9]

  • Handle the Compound: Use a spatula to carefully transfer small amounts of the powder. Avoid pouring directly from the bottle, which can generate dust.[7] Keep the container closed whenever possible.

  • Post-Transfer: After weighing, carefully close the container. Wipe the spatula and any external surfaces of the container with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

  • Doffing Outer Gloves: Before leaving the immediate workspace, remove the outer pair of contaminated gloves using a technique that avoids touching the outer surface with bare skin.[3] Dispose of them in the designated hazardous waste container.

Dissolution and Handling of Solutions

Once in solution, the risk of powder inhalation is eliminated, but the risk of splashes and skin contact remains.

Procedural Steps:

  • Conduct in Fume Hood: All work involving solutions of this compound should be performed in a chemical fume hood.[11]

  • Maintain Core PPE: The full core PPE ensemble (double gloves, goggles, lab coat) is required.

  • Acid/Base Handling: When adding reagents, be mindful of potential exothermic reactions. For instance, always add acid to water, never the reverse, to prevent splashing.[11]

  • Container Management: Keep all flasks and beakers covered when not actively in use to prevent the release of vapors. Ensure all containers are clearly labeled with the chemical name and associated hazards.[13]

Emergency Procedures: Immediate Response to Exposure

Preparedness is key to minimizing harm in the event of an accident.

  • Skin Exposure: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][4] Seek medical attention.

  • Eye Exposure: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[2][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1][4]

  • Spills: Alert personnel in the immediate area. For a small powder spill, gently cover it with a wet paper towel to prevent dust from becoming airborne, then use a spill kit to clean it up.[11] All materials used for cleanup must be disposed of as hazardous waste. Work within a fume hood for cleanup whenever possible.[7]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • PPE Disposal: All disposable PPE, including gloves, respirators, and bench covers, that has come into contact with this compound must be disposed of in a clearly labeled hazardous waste container.[4]

  • Chemical Waste: Unused chemical and solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Never pour chemical waste down the drain.[1]

  • Contaminated Glassware: Reusable glassware must be decontaminated. Rinse it first with a suitable solvent (one in which the compound is soluble) in a fume hood, collecting the rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures.

Summary of PPE Requirements

TaskCore PPEAdditional Respiratory ProtectionEngineering Controls
Storage & Transport (Closed Container) Lab Coat, Safety Goggles, Single Pair of GlovesNot RequiredGeneral Laboratory Ventilation
Weighing & Handling Powder Lab Coat, Chemical Goggles, Double Nitrile GlovesN95 Respirator (Mandatory) Chemical Fume Hood or Ventilated Enclosure
Handling Solutions Lab Coat, Chemical Goggles, Double Nitrile GlovesNot required if in a fume hoodChemical Fume Hood
Spill Cleanup (Powder) Lab Coat, Chemical Goggles, Double Nitrile GlovesN95 Respirator (Mandatory) Isolate Area; Use Spill Kit
Waste Disposal Lab Coat, Chemical Goggles, Double Nitrile GlovesNot RequiredDesignated Waste Accumulation Area

Workflow for Safe Handling

The following diagram outlines the logical flow for safely managing this compound in a laboratory setting.

G prep 1. Preparation - Assess Hazards (SDS) - Designate Workspace (Fume Hood) - Assemble all PPE don 2. Don Core PPE - Lab Coat - Goggles - Double Gloves - N95 Respirator (for powder) prep->don Proceed to work area handle 3. Chemical Handling - Weighing - Dissolution - Reaction Monitoring don->handle Begin experiment decon 4. Decontamination - Clean Workspace - Decontaminate Glassware - Doff Outer Gloves handle->decon After task completion doff 5. Doff Remaining PPE - Follow proper sequence to avoid cross-contamination decon->doff dispose 6. Waste Disposal - Segregate Contaminated PPE - Dispose of Chemical Waste in labeled containers doff->dispose Final step

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-phenylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-phenylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.